molecular formula C92H151N35O14 B12376304 JB-95

JB-95

Katalognummer: B12376304
Molekulargewicht: 1971.4 g/mol
InChI-Schlüssel: PBWUFSKENUQBOP-XYWRYERPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

JB-95 is a useful research compound. Its molecular formula is C92H151N35O14 and its molecular weight is 1971.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C92H151N35O14

Molekulargewicht

1971.4 g/mol

IUPAC-Name

1-[3-[(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-21-(4-aminobutyl)-30,36-bis[(2S)-butan-2-yl]-9,12,18,27,33-pentakis(3-carbamimidamidopropyl)-24,42-bis(1H-indol-3-ylmethyl)-15-(2-methylpropyl)-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontan-39-yl]propyl]guanidine

InChI

InChI=1S/C92H151N35O14/c1-7-51(5)71-83(138)118-62(30-17-39-108-89(98)99)76(131)122-67(46-53-48-112-57-25-11-9-23-55(53)57)80(135)115-59(27-13-14-36-93)73(128)114-61(29-16-38-107-88(96)97)75(130)121-66(45-50(3)4)79(134)116-60(28-15-37-106-87(94)95)74(129)120-65(33-20-42-111-92(104)105)85(140)127-44-22-35-70(127)86(141)126-43-21-34-69(126)82(137)123-68(47-54-49-113-58-26-12-10-24-56(54)58)81(136)117-63(31-18-40-109-90(100)101)77(132)124-72(52(6)8-2)84(139)119-64(78(133)125-71)32-19-41-110-91(102)103/h9-12,23-26,48-52,59-72,112-113H,7-8,13-22,27-47,93H2,1-6H3,(H,114,128)(H,115,135)(H,116,134)(H,117,136)(H,118,138)(H,119,139)(H,120,129)(H,121,130)(H,122,131)(H,123,137)(H,124,132)(H,125,133)(H4,94,95,106)(H4,96,97,107)(H4,98,99,108)(H4,100,101,109)(H4,102,103,110)(H4,104,105,111)/t51-,52-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-,70+,71-,72-/m0/s1

InChI-Schlüssel

PBWUFSKENUQBOP-XYWRYERPSA-N

Isomerische SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CCCNC(=N)N)CC(C)C)CCCNC(=N)N)CCCCN)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)[C@@H](C)CC)CCCNC(=N)N

Kanonische SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CCCNC(=N)N)CC(C)C)CCCNC(=N)N)CCCCN)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)C(C)CC)CCCNC(=N)N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of JB-95

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of JB-95, a novel β-hairpin macrocyclic peptidomimetic. The information presented is collated from primary research, focusing on the molecular interactions, key experimental findings, and the methodologies used to elucidate its antibacterial properties.

Executive Summary

This compound is a potent antimicrobial peptide with significant activity against Escherichia coli, including multidrug-resistant strains.[1][2] Its mechanism of action is novel, targeting the integrity of the Gram-negative outer membrane through a non-lytic mechanism. This compound selectively disrupts the outer membrane by interacting with key β-barrel outer membrane proteins (OMPs), leading to a cascade of events that ultimately result in bacterial cell death.[1][2] This targeted disruption of the outer membrane presents a promising avenue for the development of new antibiotics against challenging Gram-negative pathogens.

Core Mechanism of Action

The primary mechanism of action of this compound involves the selective disruption of the outer membrane of E. coli.[1][2] Unlike many antimicrobial peptides that cause generalized membrane lysis, this compound's action is more specific. Key aspects of its mechanism include:

  • Selective Outer Membrane Disruption: Electron microscopy and fluorescence studies have demonstrated that this compound selectively compromises the outer membrane without significantly affecting the inner cytoplasmic membrane.[1][2]

  • Targeting of β-Barrel Outer Membrane Proteins: The lethal activity of this compound stems from its interaction with essential β-barrel outer membrane proteins. Photolabeling experiments have identified direct interactions with BamA and LptD, which are crucial components of the BAM (Barrel Assembly Machinery) and LPS-transport machinery, respectively.[1][2]

  • Induction of Membrane Stress Response: Treatment with this compound leads to a rapid depletion of many β-barrel OMPs, which is consistent with the induction of a membrane stress response and/or direct inhibition of the Bam folding machinery.[1]

Quantitative Data Summary

The antimicrobial activity and effects of this compound have been quantified in a series of experiments. The following tables summarize the key quantitative findings.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
OrganismStrainMIC (µg/mL)
Escherichia coliATCC 25922~0.25
Escherichia coliClinical Isolate 1~0.25
Escherichia coliClinical Isolate 2~0.25
Escherichia coliClinical Isolate 3~0.25
Gram-positive bacteriaVariousNot specified
Gram-negative bacteriaVariousNot specified

Data extracted from Urfer et al., 2016.[2]

Table 2: Selected Outer Membrane Protein Abundance Changes in E. coli Treated with this compound
ProteinFunctionFold Change (log2)
Down-regulated
OmpAStructural integrity, phage receptorNot specified
OmpCPorinNot specified
OmpFPorinNot specified
FhuAFerrichrome receptorNot specified
Up-regulated
RseAAnti-sigma E factorNot specified
DegPPeriplasmic protease/chaperoneNot specified

Note: The primary publication refers to a detailed list of protein changes in the supplementary information, which was not available in the immediate search. The proteins listed are mentioned as being affected in the main text.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound.

Peptide Synthesis

The synthesis of this compound and its derivatives (e.g., the photoprobe PAL-95) was performed using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry. The final product was purified by reverse-phase HPLC to >95% purity and characterized by ESI-MS.[1]

Fluorescence Microscopy
  • Objective: To visualize the effect of this compound on the bacterial membranes.

  • Protocol:

    • E. coli ATCC 25922 was grown to mid-log phase (A600 of ~0.5–0.7) in MH-II broth at 37°C.

    • A 200 µL aliquot of the culture was treated with this compound or polymyxin B (as a control) and incubated for 1 hour at 30°C with shaking.

    • Fluorescent dyes were added: FM4-64 (1 µg/mL) to stain membranes, SYTOX Green (0.5 µM) to indicate inner membrane permeabilization, and DAPI (2 µg/mL) to stain DNA.

    • Cultures were incubated at 0°C for 10-15 minutes (for DAPI and SYTOX Green) or 45-60 minutes (for FM4-64).

    • Cells were collected by centrifugation, washed with MH-II broth, and resuspended in 20 µL of MH-II for microscopic analysis.[1]

Membrane Proteomics
  • Objective: To identify changes in the abundance of membrane proteins upon treatment with this compound.

  • Protocol:

    • E. coli ATCC 25922 was grown to the end-exponential phase in LB medium with this compound (5 µg/mL), which resulted in approximately 50% growth inhibition.

    • Cells from treated and untreated cultures (three biological replicates each) were harvested by centrifugation.

    • Cells were lysed using a French press, and membranes were isolated by differential centrifugation (30 min at 3,005 x g followed by 45 min at 100,000 x g).

    • The membrane protein pellet was resuspended in PBS.

    • Approximately 10 µg of protein from each sample was analyzed by 12% SDS-PAGE with Coomassie staining.[1] For protein identification and quantification, mass spectrometry-based proteomics would be subsequently performed.

Photolabeling Experiments
  • Objective: To identify direct interaction partners of this compound in the E. coli outer membrane.

  • Protocol:

    • A photoprobe derivative of this compound, named PAL-95, was synthesized. PAL-95 contains a photoreactive group.

    • E. coli cells were incubated with PAL-95.

    • The mixture was exposed to UV light to induce covalent cross-linking between PAL-95 and its binding partners.

    • The cross-linked complexes were then isolated and analyzed, likely using techniques such as affinity purification (if a tag is incorporated into the probe) followed by mass spectrometry to identify the labeled proteins.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action and experimental workflows.

JB95_Mechanism cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm This compound This compound BamA BamA This compound->BamA Binds to LptD LptD This compound->LptD Binds to Stress_Response Membrane Stress Response (σE) BamA->Stress_Response Disruption leads to Cell_Death Cell Death BamA->Cell_Death Inhibition of function LptD->Stress_Response Disruption leads to LptD->Cell_Death Inhibition of function OMPs Other OMPs Stress_Response->OMPs Downregulates Stress_Response->Cell_Death Contributes to

Caption: Proposed mechanism of action of this compound.

Proteomics_Workflow E_coli_culture E. coli Culture Treatment Treatment with this compound (or control) E_coli_culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lysis Cell Lysis (French Press) Harvesting->Lysis Membrane_Isolation Membrane Isolation (Differential Centrifugation) Lysis->Membrane_Isolation Protein_Quantification Protein Quantification Membrane_Isolation->Protein_Quantification SDS_PAGE SDS-PAGE Analysis Protein_Quantification->SDS_PAGE Mass_Spectrometry Mass Spectrometry (for protein ID and quantification) SDS_PAGE->Mass_Spectrometry

Caption: Experimental workflow for membrane proteomics.

Photolabeling_Workflow E_coli_cells E. coli Cells Incubation Incubation with PAL-95 E_coli_cells->Incubation UV_Irradiation UV Irradiation (Cross-linking) Incubation->UV_Irradiation Lysis_and_Isolation Cell Lysis and Isolation of Cross-linked Complexes UV_Irradiation->Lysis_and_Isolation Analysis Analysis (e.g., Mass Spectrometry) Lysis_and_Isolation->Analysis Protein_ID Identification of Binding Partners (BamA, LptD) Analysis->Protein_ID

Caption: Experimental workflow for photolabeling.

References

JB-95 Peptide: A Technical Guide to Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the era of mounting antibiotic resistance, the discovery and development of novel antimicrobial agents with unique mechanisms of action are of paramount importance. The JB-95 peptide has emerged as a promising candidate, exhibiting potent and selective activity against Gram-negative bacteria, particularly Escherichia coli. This technical guide provides a comprehensive overview of the structure, function, and experimental methodologies associated with the this compound peptide, intended to serve as a valuable resource for researchers in the fields of microbiology, peptide chemistry, and drug development.

Molecular Structure

This compound is a synthetically derived, backbone-cyclized tetradecapeptide.[1] Its structure is characterized by a β-hairpin conformation, a motif known for its role in molecular recognition and antimicrobial activity.[2][3]

Amino Acid Sequence and Cyclization

The primary structure of this compound is a 14-amino acid sequence: cyclo-(Trp¹-Arg²-Ile³-Arg⁴-Ile⁵-D-Arg⁶-Trp⁷-Lys⁸-Arg⁹-Leu¹⁰-Arg¹¹-Arg¹²-D-Pro¹³-Pro¹⁴) .[1] The cyclization of the peptide backbone enhances its conformational stability and resistance to proteolytic degradation. The presence of D-amino acids (D-Arg⁶ and D-Pro¹³) is a key feature, with the D-Pro-L-Pro motif acting as a strong β-hairpin inducer.[1][3]

Three-Dimensional Conformation

The solution structure of this compound has been elucidated using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[2] These studies confirm the predicted β-hairpin fold, which is crucial for its biological activity. The spatial arrangement of cationic and hydrophobic residues on the surface of the peptide is believed to be critical for its interaction with the bacterial outer membrane.

Mechanism of Action and Function

This compound exerts its antimicrobial effect through a novel mechanism that selectively targets the outer membrane of Gram-negative bacteria, leading to cell death without causing widespread membrane lysis.[2][4]

Selective Disruption of the Outer Membrane

A key characteristic of this compound is its ability to selectively disrupt the outer membrane (OM) of E. coli while leaving the inner membrane intact.[2][4][5] This selective disruption is a departure from the mechanism of many conventional antimicrobial peptides that cause general membrane permeabilization.

Interaction with Outer Membrane Proteins (OMPs)

The primary molecular targets of this compound are β-barrel outer membrane proteins (OMPs).[2][3] Photolabeling studies have identified direct interactions with several key OMPs, including:

  • BamA: An essential component of the β-barrel assembly machinery (BAM) complex, responsible for the folding and insertion of newly synthesized OMPs into the outer membrane.[2][3][6]

  • LptD: A crucial protein involved in the transport of lipopolysaccharide (LPS) to the outer leaflet of the outer membrane.[2][3][4]

  • BtuB: A vitamin B12 transporter.[3]

By binding to these proteins, this compound is thought to interfere with their normal function, leading to a cascade of events that compromise the integrity of the outer membrane.[2][3]

Inhibition of the BAM Complex and Induction of Stress Response

Evidence suggests that this compound inhibits the function of the BAM complex.[2][3] This inhibition disrupts the biogenesis of OMPs, leading to a rapid depletion of many β-barrel proteins from the outer membrane.[2][5] The accumulation of misfolded OMPs in the periplasm triggers the σE stress response, a cellular mechanism to mitigate envelope damage.[2][3]

Downstream Cellular Effects

While this compound does not directly inhibit the synthesis of macromolecules like protein, RNA, or DNA, it does stimulate the incorporation of N-acetylglucosamine.[1] This suggests a secondary effect on cell wall biosynthesis or turnover, likely as a consequence of the primary damage to the outer membrane.

The proposed mechanism of action for this compound is depicted in the following signaling pathway diagram:

JB95_Mechanism cluster_extracellular Extracellular Space cluster_om Outer Membrane cluster_periplasm Periplasm This compound This compound BamA BamA This compound->BamA Binds LptD LptD This compound->LptD Binds OMPs Other OMPs This compound->OMPs Outer Membrane Integrity Outer Membrane Integrity This compound->Outer Membrane Integrity Disrupts BAM_complex BAM Complex (OMP Biogenesis) misfolded_OMPs Misfolded OMPs BAM_complex->misfolded_OMPs Inhibition leads to BAM_complex->Outer Membrane Integrity Maintains sigmaE σE Stress Response misfolded_OMPs->sigmaE Triggers Cell Death Cell Death Outer Membrane Integrity->Cell Death Loss of Photolabeling_Workflow start Start: E. coli Culture incubation Incubate with PAL-95 (Photoprobe derivative of this compound) start->incubation uv_crosslinking UV Irradiation (Covalent Cross-linking) incubation->uv_crosslinking lysis Cell Lysis and Membrane Fractionation uv_crosslinking->lysis enrichment Streptavidin Affinity Chromatography (Biotin Tag Enrichment) lysis->enrichment sds_page SDS-PAGE and Western Blotting enrichment->sds_page ms_analysis Mass Spectrometry (Protein Identification) sds_page->ms_analysis end End: Identification of This compound Binding Partners ms_analysis->end

References

An In-depth Technical Guide to the Discovery and Origin of the Antibiotic JB-95

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of the novel antibiotic, JB-95. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in new approaches to combatting antibiotic resistance. This document details the experimental methodologies employed in the characterization of this compound, presents quantitative data in a structured format, and visualizes key pathways and workflows.

Introduction: A Novel Peptidomimetic Antibiotic

This compound is a synthetic, conformationally constrained β-hairpin macrocyclic peptidomimetic. It has demonstrated significant antimicrobial potency, particularly against the Gram-negative bacterium Escherichia coli, including multidrug-resistant clinical strains.[1] The discovery of this compound represents a promising advancement in the search for new antibiotics with novel mechanisms of action to address the growing threat of antibiotic resistance.

Origin and Design: this compound was developed as part of a research effort focused on creating peptidomimetics inspired by naturally occurring host defense peptides.[1] This approach aims to design molecules that mimic the structure and function of these natural peptides while offering improved stability and target selectivity.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The MIC values of this compound were determined using the broth microdilution method in Mueller-Hinton-I (MH-I) medium.[1]

Bacterial StrainMIC (µg/mL)[1]
Escherichia coli ATCC 25922~0.25
Escherichia coli (clinical strains)~0.25
Gram-positive bacteriaPotent activity
Gram-negative bacteriaPotent activity

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to characterize this compound.

Peptide Synthesis

This compound is a synthetic β-hairpin macrocyclic peptide. The synthesis is carried out using solid-phase peptide synthesis (SPPS) techniques.

Protocol:

  • Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin.

  • Cleavage from Resin: The linear peptide is cleaved from the resin.

  • Cyclization: The peptide is cyclized in solution to form the macrocyclic structure.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). For this compound, a Waters XBridgeTM (C18, 50 × 19 mm, 5 μm, 135 Å) column with a gradient of 5–90% MeCN in H₂O (with 0.05% trifluoroacetic acid) is used.[1]

  • Characterization: The final product is characterized by analytical RP-HPLC for purity (>95%) and electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight (m/z 1970.1 [M + H]⁺).[1]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is employed to determine the MIC of this compound.

Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in Mueller-Hinton-I (MH-I) broth in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1]

Fluorescence Microscopy for Membrane Integrity Assessment

Fluorescence microscopy is used to visualize the effect of this compound on the bacterial membrane integrity.

Protocol:

  • Bacterial Culture: E. coli ATCC 25922 is grown in MH-II broth at 37°C to an optical density at 600 nm (A₆₀₀) of ~0.5–0.7.[1]

  • Treatment: Aliquots of the bacterial culture are treated with this compound at a specified concentration.

  • Staining: The following fluorescent dyes are added:

    • FM4-64 (1 µg/mL): Stains the cell membrane. Incubate for 45–60 minutes at 0°C.[1]

    • SYTOX Green (0.5 µM): Enters cells with compromised cytoplasmic membranes and stains nucleic acids. Incubate for 10–15 minutes at 0°C.[1]

    • DAPI (2 µg/mL): A general nucleic acid stain that can penetrate all cells. Incubate for 10–15 minutes at 0°C.[1]

  • Imaging: Cells are collected by centrifugation, washed, and resuspended in fresh MH-II broth for visualization under a fluorescence microscope.

Electron Microscopy for Ultrastructural Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are utilized to observe the morphological changes in bacteria upon treatment with this compound.

Protocol (General):

  • Sample Preparation: Bacterial cultures are treated with this compound.

  • Fixation: Cells are fixed, typically with glutaraldehyde and osmium tetroxide.

  • Dehydration: The samples are dehydrated through a series of ethanol concentrations.

  • Embedding and Sectioning (for TEM): Samples are embedded in resin and ultrathin sections are cut.

  • Coating (for SEM): Samples are coated with a conductive material, such as gold.

  • Imaging: The prepared samples are visualized using a transmission or scanning electron microscope. Studies have shown that this compound treatment leads to selective disruption of the outer membrane of E. coli.[1]

Photolabeling for Target Identification

Photoaffinity labeling is used to identify the direct molecular targets of this compound in the bacterial outer membrane. A photoprobe derivative of this compound, named PAL-95, is synthesized for this purpose.

Protocol (Conceptual):

  • Incubation: PAL-95 is incubated with E. coli cells or isolated outer membrane proteins.

  • UV Irradiation: The mixture is exposed to UV light to activate the photoreactive group on PAL-95, leading to covalent cross-linking with interacting proteins.

  • Enrichment: The cross-linked complexes are enriched, for example, using a biotin tag on the photoprobe.

  • Identification: The target proteins are identified by techniques such as SDS-PAGE and mass spectrometry. Photolabeling experiments have identified the β-barrel outer membrane proteins BamA and LptD as interaction partners of this compound.[1]

Membrane Proteomics

Quantitative proteomics is employed to analyze the changes in the membrane proteome of E. coli after treatment with this compound.

Protocol:

  • Cell Culture and Treatment: E. coli ATCC 25922 is grown in LB medium to the end-exponential phase and treated with this compound (5 µg/mL).[1]

  • Membrane Protein Isolation: Cells are harvested, lysed, and the membrane fraction is isolated by differential centrifugation.[1]

  • Protein Separation: Membrane proteins are separated by 12% SDS-PAGE.[1]

  • In-gel Digestion: Protein bands are excised and digested with trypsin.[1]

  • Mass Spectrometry: The resulting peptides are analyzed by ESI-LC-MS/MS using an LTQ-Orbitrap Velos mass spectrometer.[1]

  • Data Analysis: The data is analyzed to identify and quantify proteins that are differentially expressed in this compound-treated cells compared to untreated controls. This analysis revealed a rapid depletion of many β-barrel outer membrane proteins.[1]

Mechanism of Action: Disruption of the Outer Membrane

This compound exhibits a novel mechanism of action that selectively targets the outer membrane of Gram-negative bacteria.[1] This targeted disruption leads to a cascade of events culminating in bacterial cell death.

Signaling Pathways and Cellular Response

Treatment with this compound induces a membrane stress response in E. coli.[1] This is evidenced by the significant changes in the expression of outer membrane proteins. The interaction of this compound with key proteins involved in outer membrane biogenesis, such as BamA and LptD, is a crucial step in its antibacterial activity.[1]

Diagram of the Proposed Mechanism of Action:

JB95_Mechanism cluster_extracellular Extracellular cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound OM_Proteins BamA & LptD (β-barrel proteins) This compound->OM_Proteins OM_Integrity_Disruption Outer Membrane Integrity Disruption OM_Proteins->OM_Integrity_Disruption Stress_Response Membrane Stress Response OM_Integrity_Disruption->Stress_Response Cell_Death Cell Death Stress_Response->Cell_Death

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Proteomic Analysis

The following diagram illustrates the workflow used to identify changes in the E. coli membrane proteome upon this compound treatment.

Proteomics_Workflow Start E. coli Culture Treatment Treatment with this compound Start->Treatment Control Untreated Control Start->Control Harvest Cell Harvesting Treatment->Harvest Control->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Differential Centrifugation Lysis->Centrifugation Membrane_Isolation Membrane Protein Isolation Centrifugation->Membrane_Isolation SDS_PAGE SDS-PAGE Membrane_Isolation->SDS_PAGE Digestion In-gel Trypsin Digestion SDS_PAGE->Digestion MS ESI-LC-MS/MS Digestion->MS Data_Analysis Data Analysis (Protein Identification & Quantification) MS->Data_Analysis Results Differentially Expressed Proteins Data_Analysis->Results

Caption: Workflow for membrane proteomics analysis.

Conclusion

This compound is a promising new antibiotic with a unique mechanism of action that involves the selective disruption of the outer membrane of Gram-negative bacteria. Its discovery highlights the potential of designing synthetic peptidomimetics to overcome antibiotic resistance. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers working on the development of novel antimicrobial agents. Further investigation into the precise molecular interactions and the downstream effects of the induced membrane stress response will be crucial for the optimization and clinical development of this compound and related compounds.

References

JB-95: A Technical Guide to its Antimicrobial Spectrum and Mechanism Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel β-hairpin macrocyclic peptide, JB-95, focusing on its potent activity against Gram-negative bacteria. This compound represents a promising class of peptidomimetics that selectively target and disrupt the outer membrane of these challenging pathogens. This document details its target spectrum, the experimental protocols used for its characterization, and a visual representation of its mechanism of action.

Target Spectrum of this compound

This compound demonstrates significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria. However, its potency is markedly higher against Escherichia coli, including clinical isolates with resistance to multiple established antibiotics.[1] The minimum inhibitory concentrations (MICs) were determined using the broth microdilution assay.

Table 1: Antimicrobial Activity of this compound (MIC in µg/mL)

Bacterial StrainThis compound MIC (µg/mL)
Gram-Negative
Escherichia coli ATCC 259220.25
Escherichia coli (Clinical Isolate 1)0.25
Escherichia coli (Clinical Isolate 2)0.25
Escherichia coli (Clinical Isolate 3)0.25
Escherichia coli (Clinical Isolate 4)0.25
Escherichia coli (Clinical Isolate 5)0.25
Escherichia coli (Clinical Isolate 6)0.25
Pseudomonas aeruginosa ATCC 278534
Klebsiella pneumoniae ATCC 138834
Acinetobacter baumannii ATCC 196068
Gram-Positive
Staphylococcus aureus ATCC 292132
Enterococcus faecalis ATCC 29212>32

Data sourced from Urfer et al., 2016, The Journal of Biological Chemistry.[1]

Mechanism of Action: Selective Outer Membrane Disruption

This compound exerts its bactericidal effect through a novel mechanism that involves the selective disruption of the Gram-negative outer membrane (OM), while leaving the inner membrane (IM) intact. This selectivity is achieved through interactions with key β-barrel outer membrane proteins (OMPs), specifically BamA and LptD.

  • Binding to OMPs: Photolabeling experiments have shown that this compound directly interacts with BamA (part of the β-barrel Assembly Machinery) and LptD (involved in lipopolysaccharide transport).

  • Outer Membrane Disruption: This interaction leads to a rapid depletion of many β-barrel OMPs, inducing a membrane stress response and disrupting the integrity of the outer membrane.

  • Cellular Integrity: Crucially, this compound does not cause widespread membrane lysis. Assays show it permeabilizes the outer membrane, allowing the influx of small molecules, but does not compromise the inner cytoplasmic membrane, distinguishing its action from that of lytic antimicrobial peptides.

Below is a diagram illustrating the proposed mechanism of action for this compound.

JB95_Mechanism cluster_cell Gram-Negative Bacterium JB95 This compound Peptide BamA_LptD BamA & LptD (Outer Membrane Proteins) JB95->BamA_LptD 1. Binding OuterMembrane Outer Membrane (OM) Periplasm Periplasmic Space CellDeath Cell Death Periplasm->CellDeath 4. Downstream Effects InnerMembrane Inner Membrane (IM) (Remains Intact) Disruption OM Disruption & Depletion of OMPs BamA_LptD->Disruption 2. Interaction Disruption->Periplasm 3. Increased Permeability

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the antimicrobial activity and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]

MIC_Workflow start Start: Prepare Materials prep_bacteria 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard) start->prep_bacteria inoculate 3. Inoculate Plate (Add standardized bacterial suspension to each well) prep_bacteria->inoculate prep_plate 2. Prepare 96-Well Plate (Serial 2-fold dilutions of this compound in MHB) prep_plate->inoculate incubate 4. Incubate Plate (37°C for 18-24 hours) inoculate->incubate read 5. Read Results (Determine lowest concentration with no visible growth) incubate->read end End: MIC Value Determined read->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Preparation of Inoculum: From a pure overnight culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay uses the fluorescent probe 1-N-phenylnaphthylamine (NPN) to assess outer membrane permeability. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence.[1][5][6][7][8]

NPN_Workflow start Start: Prepare Cells prep_cells 1. Prepare Bacterial Suspension (Mid-log phase cells, washed and resuspended in HEPES buffer) start->prep_cells add_npn 2. Add NPN Probe (Final concentration of 10 µM) prep_cells->add_npn measure_baseline 3. Measure Baseline Fluorescence (Excitation: 350 nm, Emission: 420 nm) add_npn->measure_baseline add_jb95 4. Add this compound (To desired final concentration) measure_baseline->add_jb95 measure_uptake 5. Monitor Fluorescence Increase (Indicates NPN uptake into outer membrane) add_jb95->measure_uptake end End: OM Permeability Quantified measure_uptake->end SYTOX_Workflow start Start: Prepare Cells prep_cells 1. Prepare Bacterial Suspension (Mid-log phase cells, washed and resuspended in PBS) start->prep_cells add_sytox 2. Add SYTOX Green Dye (Final concentration of ~1-5 µM, incubate in dark) prep_cells->add_sytox measure_baseline 3. Measure Baseline Fluorescence (Excitation: ~488 nm, Emission: ~523 nm) add_sytox->measure_baseline add_jb95 4. Add this compound (To desired final concentration) measure_baseline->add_jb95 measure_uptake 5. Monitor Fluorescence Increase (Indicates dye entry through compromised inner membrane) add_jb95->measure_uptake end End: IM Integrity Assessed measure_uptake->end

References

Molecular Targets of JB-95 in Escherichia coli: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular targets and mechanism of action of the novel peptidomimetic antibiotic, JB-95, in Escherichia coli. The information presented herein is compiled from peer-reviewed research, focusing on quantitative data, experimental methodologies, and the elucidation of its unique antibacterial strategy.

Executive Summary

This compound is a novel β-hairpin macrocyclic peptide that exhibits potent and selective antimicrobial activity against Escherichia coli, including multidrug-resistant clinical strains.[1] Its primary molecular targets are key β-barrel outer membrane proteins (OMPs), leading to the disruption of the outer membrane's integrity.[1][2] This targeted disruption of the outer membrane represents a novel mechanism of action that distinguishes this compound from many conventional antibiotics.[1][2]

Mechanism of Action

This compound's bactericidal effect on E. coli is not achieved through cell lysis. Instead, it selectively permeabilizes the outer membrane while leaving the inner membrane intact.[1][2] This selective disruption is initiated by the interaction of this compound with specific β-barrel proteins embedded in the outer membrane.[1][2] Photolabeling experiments have identified direct interactions with BamA and LptD, two essential OMPs.[1][2] The binding of this compound to these proteins is believed to interfere with their function, leading to a broader destabilization of the outer membrane, induction of a membrane stress response, and subsequent cell death.[1][2]

JB95_Mechanism_of_Action cluster_OM E. coli Outer Membrane cluster_Periplasm Periplasm cluster_CellDeath Cellular Consequence BamA BamA OtherOMPs Other β-barrel OMPs BamA->OtherOMPs Disruption of OMP Clusters LptD LptD LptD->OtherOMPs Disruption of OMP Clusters StressResponse Membrane Stress Response Induction OtherOMPs->StressResponse Depletion of OMPs JB95 This compound JB95->BamA Direct Interaction JB95->LptD Direct Interaction CellDeath Cell Death StressResponse->CellDeath Leads to

Caption: Proposed mechanism of action of this compound against E. coli.

Quantitative Data

The antimicrobial activity of this compound against E. coli has been quantified through minimum inhibitory concentration (MIC) assays.

CompoundOrganismMIC (µg/mL)Reference
This compoundE. coli~0.25[1]
flthis compound (fluorescent derivative)E. coli4[3]
PAL-95 (photoprobe derivative)E. coli-[3]

Key Molecular Targets

The primary molecular targets of this compound in the E. coli outer membrane are:

  • BamA: The central component of the β-barrel assembly machinery (BAM) complex, which is essential for the folding and insertion of OMPs into the outer membrane.[1][2][4]

  • LptD: A key protein in the lipopolysaccharide (LPS) transport machinery, responsible for the translocation of LPS to the outer leaflet of the outer membrane.[1][2]

Interaction with these targets leads to a rapid depletion of many β-barrel OMPs, suggesting a direct or indirect inhibition of the BAM complex.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the molecular targets and mechanism of action of this compound.

Photolabeling Experiments

Objective: To identify the direct binding partners of this compound in the E. coli outer membrane.

Methodology:

  • A photoprobe analog of this compound, PAL-95, containing a photo-activatable cross-linker, was synthesized.[3]

  • E. coli cells (strains K12 MG1655 and ATCC25922) were incubated with PAL-95.[3]

  • The cells were then exposed to UV light to induce covalent cross-linking between PAL-95 and its interacting proteins.

  • The outer membrane proteome was subsequently isolated.

  • Cross-linked proteins were identified using techniques such as gel electrophoresis and mass spectrometry.[3]

Photolabeling_Workflow start Synthesize PAL-95 (this compound photoprobe) incubate Incubate E. coli cells with PAL-95 start->incubate uv UV Irradiation (Cross-linking) incubate->uv isolate Isolate Outer Membrane Proteome uv->isolate analyze Analyze Cross-linked Proteins (SDS-PAGE, Mass Spectrometry) isolate->analyze identify Identify Direct Binding Targets (BamA, LptD) analyze->identify

Caption: Workflow for identifying this compound's direct binding partners.

Membrane Proteomic Studies

Objective: To investigate the effect of this compound on the abundance of outer membrane proteins.

Methodology:

  • E. coli ATCC25922 was cultured to the end-exponential phase in the presence of a sub-lethal concentration of this compound (5 µg/mL), which caused approximately 50% growth inhibition.[1]

  • Control cultures without this compound were grown in parallel.

  • Cells from both treated and untreated cultures were harvested by centrifugation.

  • The cells were lysed using a French press.

  • Membranes were isolated by differential centrifugation.[1]

  • The membrane protein pellet was resuspended, and protein concentrations were determined.

  • Approximately 10 µg of protein from each sample was analyzed by 12% SDS-PAGE with Coomassie staining to compare the protein profiles.[1]

Electron Microscopy

Objective: To visualize the morphological changes in E. coli upon treatment with this compound.

Methodology:

  • E. coli ATCC25922 was grown in cultures with this compound at concentrations that cause 50% growth inhibition.[5]

  • For Transmission Electron Microscopy (TEM), cells were fixed, dehydrated, embedded in resin, sectioned, and stained to visualize internal structures.

  • For Scanning Electron Microscopy (SEM), cells were fixed, dehydrated, critical-point dried, and sputter-coated with a conductive metal to visualize the cell surface.[5]

  • Untreated cells were processed in the same manner as a control.

  • The prepared samples were then observed under the respective electron microscopes.

The results from these experiments revealed breaks in the outer membrane and the formation of knob-like protuberances on the cell surface of this compound-treated cells.[5]

Conclusion

This compound represents a promising new class of antibiotics with a novel mechanism of action against E. coli. By targeting essential outer membrane proteins, BamA and LptD, this compound selectively disrupts the outer membrane, leading to bacterial cell death. This targeted approach, which differs from the non-specific membrane lysis of many antimicrobial peptides, offers a potential new strategy to combat antibiotic-resistant Gram-negative bacteria. Further research into the precise molecular interactions and the downstream consequences of outer membrane disruption will be crucial for the development of this compound and related compounds as clinical therapeutics.

References

An In-depth Technical Guide on the Interaction of JB-95 with Bacterial Outer Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane (OM) of these bacteria, a unique asymmetric bilayer, serves as a crucial permeability barrier, effectively preventing the entry of many antibiotics. This structural feature makes the OM and its constituent proteins attractive targets for novel antimicrobial agents. JB-95, a novel β-hairpin macrocyclic peptide, has demonstrated potent antimicrobial activity against Escherichia coli, including multidrug-resistant clinical strains, by selectively targeting and disrupting the outer membrane.[1] This technical guide provides a comprehensive overview of the interaction between this compound and bacterial outer membrane proteins (OMPs), detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biological pathways.

Mechanism of Action

This compound exerts its bactericidal effect through a novel mechanism of action that involves direct interaction with essential β-barrel outer membrane proteins, leading to the disruption of the outer membrane's integrity.[1][2] Unlike lytic peptides, this compound does not cause immediate cell lysis but rather induces a more subtle, yet lethal, disruption of the OM.[1]

Photolabeling experiments have identified several key β-barrel OMPs as direct interaction partners of this compound, most notably:

  • BamA: The central component of the β-barrel Assembly Machinery (BAM) complex, which is essential for the folding and insertion of OMPs into the outer membrane.[1][3][4]

  • LptD: A crucial protein involved in the transport of lipopolysaccharide (LPS) to the outer leaflet of the OM.[1][4]

The interaction of this compound with these key proteins is thought to occur within clusters of β-barrel proteins in the outer membrane.[1][2] This interaction leads to a rapid depletion of many β-barrel OMPs from the outer membrane, which is consistent with the induction of a membrane stress response and/or direct inhibition of the BAM complex.[1][4] The disruption of OM integrity ultimately results in bacterial cell death.

Data Presentation: Proteomic Analysis of this compound Treatment

The following table summarizes the semi-quantitative changes in the abundance of 56 E. coli ATCC25922 outer membrane proteins following treatment with this compound, as determined by proteomics analysis.

ProteinFunctionFold Change vs. Control
Down-regulated Proteins
OmpAStructural integrity, phage receptor-2.5
OmpCPorin-3.1
OmpFPorin-2.8
LamBMaltose porin, phage lambda receptor-4.0
FadLLong-chain fatty acid transport-3.5
TsxNucleoside-specific porin-2.9
FepAFerric enterobactin uptake-2.2
FiuFerrichrome-iron receptor-2.0
CirAColicin I receptor-2.3
FhuAFerrichrome-iron receptor-1.8
BtuBVitamin B12 receptor-3.3
LptDLPS transport-1.5
TolCMultidrug efflux-1.7
... (and others)
Up-regulated Proteins
DegP (HtrA)Periplasmic protease/chaperone2.1
SurAPeriplasmic chaperone1.8
SkpPeriplasmic chaperone1.6
FkpAPeptidyl-prolyl cis-trans isomerase1.9
RseAAnti-sigma E factor1.5
RseBPeriplasmic regulator of σE1.7
CpxPCpx pathway periplasmic inhibitor2.0
SpyPeriplasmic chaperone2.2
... (and others)

Note: The data presented here is a condensed and representative summary based on the findings from the primary literature. For a complete list of all 56 proteins and their corresponding changes, please refer to the original publication.

Experimental Protocols

Proteomics Analysis of Outer Membrane Proteins

This protocol outlines the key steps for analyzing changes in the outer membrane proteome of E. coli following treatment with this compound.

a. Bacterial Growth and Treatment:

  • E. coli ATCC25922 is grown in Luria-Bertani (LB) broth to the end-exponential phase.

  • The culture is then treated with this compound at a concentration of 5 µg/ml, which causes approximately 50% growth inhibition. An untreated culture serves as the control.

b. Membrane Isolation:

  • Cells from both treated and untreated cultures are harvested by centrifugation.

  • The cell pellets are resuspended in a suitable buffer (e.g., PBS) and lysed using a French press.

  • The cell lysate is subjected to differential centrifugation to separate the membrane fraction. This typically involves a low-speed centrifugation step to remove cell debris, followed by a high-speed ultracentrifugation step to pellet the membranes.

c. Protein Extraction and Quantification:

  • The membrane protein pellet is resuspended in PBS.

  • The total protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.

d. SDS-PAGE and In-Gel Digestion:

  • A defined amount of protein (e.g., 10 µg) from treated and untreated samples is separated by 12% SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The gel is stained with Coomassie Brilliant Blue to visualize the protein bands.

  • Protein bands of interest are excised from the gel and subjected to in-gel digestion with trypsin.

e. Mass Spectrometry and Data Analysis:

  • The resulting peptides are extracted from the gel and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The MS/MS data is searched against an E. coli protein database to identify the proteins.

  • Semi-quantitative analysis of protein abundance is performed by comparing the spectral counts or peak intensities of the identified peptides between the this compound treated and control samples.

Photolabeling of this compound Interaction Partners

This protocol describes a general workflow for identifying the direct interaction partners of this compound in the E. coli outer membrane using a photoreactive derivative of this compound (PAL-95).

a. Synthesis of Photoreactive Probe (PAL-95):

  • A derivative of this compound is synthesized to contain a photoreactive group (e.g., a diazirine) and a tag for detection and enrichment (e.g., biotin). This probe is referred to as PAL-95.

b. Photolabeling in Live E. coli:

  • E. coli cells are incubated with PAL-95 in the dark to allow the probe to bind to its target proteins.

  • The cell suspension is then exposed to UV light to activate the photoreactive group, leading to the formation of a covalent bond between PAL-95 and its interacting proteins.

c. Enrichment of Biotinylated Proteins:

  • The photolabeled cells are lysed, and the total protein is extracted.

  • The biotinylated proteins are enriched from the total protein lysate using streptavidin-coated beads.

d. Identification of Labeled Proteins:

  • The enriched proteins are eluted from the beads and separated by SDS-PAGE.

  • The protein bands are visualized by silver staining or Western blotting using an anti-biotin antibody.

  • The protein bands of interest are excised and identified by mass spectrometry.

Mandatory Visualizations

Signaling Pathway: this compound Induced σE Envelope Stress Response

The interaction of this compound with outer membrane proteins and the subsequent disruption of the outer membrane integrity triggers the σE envelope stress response pathway in E. coli. This pathway is a crucial quality control system that senses and responds to the accumulation of misfolded outer membrane proteins in the periplasm.

JB95_SigmaE_Pathway cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm This compound This compound BamA BamA This compound->BamA Interaction LptD LptD This compound->LptD Interaction Misfolded OMPs Misfolded OMPs BamA->Misfolded OMPs Disruption of OMP assembly LptD->Misfolded OMPs Disruption of LPS transport DegS DegS Misfolded OMPs->DegS Activation RseA RseA DegS->RseA Cleavage RseP RseP RseA->RseP Substrate SigmaE SigmaE RseA->SigmaE Inhibition RseP->RseA Cleavage RNA Polymerase RNA Polymerase SigmaE->RNA Polymerase Binding Stress Response Genes Stress Response Genes RNA Polymerase->Stress Response Genes Transcription

Caption: this compound induced σE envelope stress response pathway in E. coli.

Experimental Workflow: Proteomic Analysis

The following diagram illustrates the workflow for the proteomic analysis of E. coli outer membrane proteins in response to this compound treatment.

Proteomics_Workflow E_coli_culture E. coli Culture JB95_treatment This compound Treatment E_coli_culture->JB95_treatment Control Untreated Control E_coli_culture->Control Harvesting Cell Harvesting (Centrifugation) JB95_treatment->Harvesting Control->Harvesting Lysis Cell Lysis (French Press) Harvesting->Lysis Membrane_isolation Membrane Isolation (Differential Centrifugation) Lysis->Membrane_isolation Protein_extraction Protein Extraction Membrane_isolation->Protein_extraction SDS_PAGE SDS-PAGE Protein_extraction->SDS_PAGE In_gel_digestion In-Gel Digestion (Trypsin) SDS_PAGE->In_gel_digestion LC_MSMS LC-MS/MS Analysis In_gel_digestion->LC_MSMS Data_analysis Data Analysis (Protein Identification & Quantification) LC_MSMS->Data_analysis

Caption: Workflow for proteomic analysis of this compound's effect on E. coli OMPs.

Conclusion

This compound represents a promising new class of antibiotics that circumvents conventional resistance mechanisms by targeting the biogenesis and integrity of the Gram-negative outer membrane. Its specific interaction with essential outer membrane proteins, such as BamA and LptD, leads to a cascade of events, including the induction of the σE envelope stress response and a significant alteration of the outer membrane proteome. This in-depth technical guide provides a foundational understanding of the molecular interactions and cellular consequences of this compound treatment. Further research into the precise binding kinetics and the full spectrum of its effects on bacterial physiology will be crucial for the development of this compound and related compounds as next-generation therapeutics to combat multidrug-resistant infections. While semi-quantitative proteomic data provides valuable insights, it is important to note that specific binding affinities (e.g., K_d values) for the interaction of this compound with its target proteins have not yet been reported in the literature.

References

The Role of BamA and LptD in the Antimicrobial Activity of JB-95: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JB-95, a potent peptidomimetic antibiotic, with a specific focus on the crucial roles of the outer membrane proteins BamA and LptD in its antimicrobial activity against Escherichia coli. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed molecular interactions and investigational workflows.

Executive Summary

This compound is a novel β-hairpin macrocyclic peptide that exhibits significant antimicrobial potency against Gram-negative bacteria, including multidrug-resistant strains of E. coli. Its primary mechanism of action involves the selective disruption of the bacterial outer membrane, without causing lysis of the inner membrane. Central to this activity is the direct interaction of this compound with two essential β-barrel outer membrane proteins: the β-barrel assembly machinery component BamA and the lipopolysaccharide transport protein LptD. This interaction triggers a cascade of events, including the depletion of a wide range of outer membrane proteins and the induction of a membrane stress response, ultimately leading to bacterial cell death.

Quantitative Data on this compound Activity

The antimicrobial efficacy of this compound has been quantified through the determination of its minimum inhibitory concentration (MIC) against various bacterial strains.

Organism Strain MIC (µg/mL) Reference
Escherichia coliATCC 25922~0.25
Escherichia coliClinical Strains~0.25
Gram-positive & Gram-negative bacteriaPanel of strainsGood activity

Note: Specific MIC values against bamA or lptD mutant strains of E. coli were not available in the reviewed literature, which would be valuable for further delineating the precise contribution of each target to this compound's activity.

The Central Role of BamA and LptD

BamA is the core component of the β-barrel assembly machine (BAM) complex, which is essential for the folding and insertion of β-barrel proteins into the outer membrane. LptD, in conjunction with LptE, forms the final part of the lipopolysaccharide (LPS) transport machinery, responsible for inserting LPS into the outer leaflet of the outer membrane. Both BamA and LptD are essential for the viability of Gram-negative bacteria, making them attractive targets for novel antibiotics.

Photoaffinity labeling experiments have provided direct evidence of the interaction between this compound and these two critical proteins. A photolabile analog of this compound was shown to cross-link with several β-barrel outer membrane proteins, most notably BamA and LptD. This targeted interaction is believed to be the initial and critical step in the antibiotic's lethal action.

Proposed Mechanism of Action

The binding of this compound to BamA and LptD is hypothesized to disrupt the normal function of these proteins, leading to a compromised outer membrane. This disruption manifests in several ways:

  • Inhibition of Outer Membrane Protein Biogenesis: By targeting BamA, this compound may directly interfere with the proper folding and insertion of other β-barrel proteins into the outer membrane.

  • Disruption of LPS Transport: Interaction with LptD could impair the transport of LPS to the outer membrane, affecting its integrity and barrier function.

  • Induction of a Membrane Stress Response: The damage to the outer membrane triggers a cellular stress response, as evidenced by proteomic studies showing significant changes in the expression levels of various membrane proteins.

  • Depletion of Outer Membrane Proteins: A notable consequence of this compound treatment is the rapid depletion of numerous β-barrel outer membrane proteins, while the levels of BamA itself may remain unaffected, possibly due to an upregulation of its expression as part of the stress response.

This multi-faceted attack on the outer membrane leads to its selective permeabilization, loss of essential functions, and ultimately, cell death.

Experimental Protocols

The investigation into the mechanism of action of this compound has employed a range of sophisticated experimental techniques. Below are detailed overviews of the key methodologies.

Photoaffinity Labeling

This technique is used to identify the direct binding partners of a molecule of interest within a complex biological environment.

Methodology:

  • Synthesis of a Photoprobe: A derivative of this compound (PAL-95) is synthesized, incorporating a photo-reactive group (e.g., a phenyl azide) and a tag for detection (e.g., biotin).

  • Incubation with Bacterial Cells: E. coli cells are incubated with the photoprobe under conditions that allow for binding to its target proteins.

  • Photocrosslinking: The cells are exposed to UV light, which activates the photo-reactive group on the photoprobe, causing it to form a covalent bond with any nearby molecules, i.e., the target proteins.

  • Cell Lysis and Protein Enrichment: The cells are lysed, and the biotin-tagged protein complexes are enriched from the total cell lysate using streptavidin-coated beads.

  • Identification of Target Proteins: The enriched proteins are separated by SDS-PAGE and identified using mass spectrometry.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane, allowing the influx of a hydrophobic fluorescent probe, N-phenyl-1-naphthylamine (NPN).

Methodology:

  • Cell Preparation: E. coli cells are grown to mid-log phase, harvested by centrifugation, and resuspended in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • NPN Addition: A stock solution of NPN is added to the cell suspension to a final concentration of 10 µM.

  • Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Addition of this compound: this compound is added to the cell suspension at the desired concentration.

  • Fluorescence Monitoring: The increase in fluorescence intensity is monitored over time. A significant increase indicates that this compound has permeabilized the outer membrane, allowing NPN to enter the hydrophobic environment of the membrane and fluoresce.

Inner Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay determines whether a compound disrupts the inner membrane, allowing the entry of the DNA-binding dye SYTOX Green, which only fluoresces upon binding to nucleic acids.

Methodology:

  • Cell Preparation: Similar to the NPN uptake assay, E. coli cells are prepared and resuspended in buffer.

  • SYTOX Green Addition: SYTOX Green is added to the cell suspension at a final concentration typically in the range of 1-5 µM.

  • Baseline Fluorescence Measurement: The baseline fluorescence is measured (excitation ~488 nm, emission ~523 nm).

  • Addition of this compound: this compound is added to the cell suspension.

  • Fluorescence Monitoring: The fluorescence is monitored over time. A lack of a significant increase in fluorescence, as observed with this compound, indicates that the inner membrane remains intact.

Membrane Proteomics

This approach is used to analyze the changes in the protein composition of the bacterial membrane upon treatment with this compound.

Methodology:

  • Cell Treatment and Harvesting: E. coli cultures are treated with a sub-lethal concentration of this compound (e.g., 5 µg/mL) for a defined period. Untreated cultures serve as a control. The cells are then harvested by centrifugation.

  • Membrane Fractionation: The harvested cells are lysed (e.g., by French press), and the membrane fraction is isolated by differential centrifugation.

  • Protein Extraction and Separation: Proteins are extracted from the membrane fraction and separated by one-dimensional (SDS-PAGE) or two-dimensional gel electrophoresis.

  • Protein Identification and Quantification: Protein bands or spots of interest are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS). The relative abundance of proteins in treated versus untreated samples is then determined.

Visualizations

Proposed Mechanism of this compound Action

JB95_Mechanism cluster_OM Outer Membrane BamA BamA Disruption Outer Membrane Disruption BamA->Disruption LptD LptD LptD->Disruption OMPs Other β-barrel OMPs JB95 This compound JB95->BamA Binds JB95->LptD Binds Stress Membrane Stress Response Disruption->Stress Depletion Depletion of OMPs Disruption->Depletion Death Cell Death Stress->Death Depletion->Death

Caption: Proposed mechanism of action for the antibiotic this compound.

Experimental Workflow for Investigating this compound's Mechanism

JB95_Workflow cluster_Initial Initial Characterization cluster_TargetID Target Identification cluster_MembraneEffects Membrane Disruption Analysis cluster_CellularResponse Cellular Response Analysis MIC MIC Determination Photoaffinity Photoaffinity Labeling MIC->Photoaffinity NPN NPN Uptake Assay (Outer Membrane) MIC->NPN SYTOX SYTOX Green Assay (Inner Membrane) MIC->SYTOX Proteomics Membrane Proteomics MIC->Proteomics MassSpec1 Mass Spectrometry Photoaffinity->MassSpec1 MassSpec1->NPN Identifies BamA/LptD as potential targets NPN->Proteomics Confirms OM disruption MassSpec2 Mass Spectrometry Proteomics->MassSpec2

Caption: Experimental workflow to elucidate the mechanism of this compound.

Conclusion

The antibacterial agent this compound represents a promising therapeutic candidate that targets the essential outer membrane proteins BamA and LptD in E. coli. Its mechanism of action, characterized by the selective disruption of the outer membrane and subsequent depletion of vital outer membrane proteins, highlights a vulnerability in Gram-negative bacteria that can be exploited for the development of new antibiotics. Further research, particularly involving the generation and testing of this compound against specific bamA and lptD mutant strains and the determination of binding affinities, will provide a more granular understanding of its interaction with its targets and pave the way for the design of even more potent and specific derivatives.

JB-95: A Novel β-Hairpin Macrocyclic Peptide Targeting the Gram-Negative Outer Membrane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique and complex outer membrane (OM) of these pathogens serves as a highly effective permeability barrier, thwarting the action of many conventional antibiotics. This whitepaper details the discovery, mechanism of action, and experimental evaluation of JB-95, a novel β-hairpin macrocyclic peptide with potent and selective antimicrobial activity against Escherichia coli, including clinically relevant multidrug-resistant strains. This compound represents a promising new class of antibiotics that function by selectively disrupting the bacterial outer membrane through targeted interactions with key β-barrel outer membrane proteins (OMPs), leading to a cascade of events culminating in bacterial cell death.

Introduction to this compound

This compound is a conformationally constrained, macrocyclic β-hairpin peptidomimetic. Its structure is designed to mimic naturally occurring host defense peptides while exhibiting enhanced stability and target specificity.[1] Unlike many antimicrobial peptides that act via lytic mechanisms, this compound does not cause general membrane disruption of either bacterial or mammalian cells, indicating a highly specific mode of action.[1] Its primary target is the outer membrane of E. coli, which it selectively permeabilizes, leading to lethal disruption of OM integrity.[1]

Mechanism of Action

The antimicrobial activity of this compound is not instantaneous but occurs over several hours, distinguishing it from rapidly lytic peptides. The proposed mechanism involves a multi-step process targeting the biogenesis and integrity of the outer membrane.

Key Steps in the Mechanism of Action:

  • Target Binding: this compound selectively interacts with key β-barrel OMPs, most notably BamA and LptD.[1][2] BamA is the central component of the β-barrel Assembly Machinery (BAM) complex, which is essential for folding and inserting new OMPs into the outer membrane. LptD is the terminal component of the Lipopolysaccharide (LPS) transport machinery.

  • Disruption of OM Protein Assembly: By binding to BamA and LptD, this compound is thought to inhibit their function, thereby disrupting the proper assembly and maintenance of the outer membrane.[1][2]

  • Induction of Envelope Stress: The disruption of OMP homeostasis triggers the σE-dependent envelope stress response, a key signaling pathway in E. coli that responds to the accumulation of unfolded or mislocalized OMPs in the periplasm.[1]

  • OMP Depletion and Membrane Disruption: Prolonged inhibition of OMP biogenesis and the sustained stress response lead to a rapid depletion of many β-barrel OMPs from the outer membrane, ultimately compromising its structural integrity and leading to cell death.[1][2]

The following diagram illustrates the proposed signaling pathway activated by this compound.

JB95_Mechanism cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm BamA BamA UnfoldedOMP Unfolded OMPs BamA->UnfoldedOMP Accumulation LptD LptD LptD->UnfoldedOMP Accumulation DegS_inactive DegS (Inactive) UnfoldedOMP->DegS_inactive Activates DegS_active DegS (Active) DegS_inactive->DegS_active RseA_RseB RseB RseA DegS_active->RseA_RseB:f1 Cleaves RseP RseP RseA_RseB->RseP Substrate for sigmaE_bound σE RseP->sigmaE_bound Cleaves RseA ClpXP ClpXP sigmaE_bound->ClpXP RseA fragment for degradation sigmaE_free σE (Free) RNAP RNA Polymerase sigmaE_free->RNAP Binds ClpXP->sigmaE_free Releases StressGenes Stress Response Genes RNAP->StressGenes Transcription JB95 This compound JB95->BamA Inhibits JB95->LptD Inhibits

Caption: The σE Stress Response Pathway induced by this compound.

Quantitative Data

This compound exhibits potent activity against E. coli and maintains this activity across various multidrug-resistant clinical isolates. Its enantiomeric form shows significantly reduced efficacy, highlighting the stereospecificity of its interaction with its molecular targets.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismStrainMIC (µg/mL)
Escherichia coliATCC 259220.25
Escherichia coliClinical Isolate 1 (MDR)0.25
Escherichia coliClinical Isolate 2 (MDR)0.25
Pseudomonas aeruginosaPAO1>64
Staphylococcus aureusATCC 2592316
Enterococcus faecalisATCC 2921232
ent-JB-95 (E. coli)ATCC 259220.5 - 1.0

Data sourced from Urfer et al., 2016. MDR: Multidrug-Resistant. ent-JB-95 is the enantiomer of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Peptide Synthesis

This compound and its analogues are synthesized using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of 4-methylpiperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (3-fold molar excess) using a coupling agent like HBTU/HOBt or DCC/HOBt in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF, isopropanol (IPA), and dichloromethane (DCM).

  • Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the linear peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

  • Cyclization: Perform the head-to-tail cyclization in solution under high dilution conditions to favor intramolecular reaction, using a suitable peptide coupling reagent.

  • Purification: Purify the crude macrocyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity (>95%) of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Broth Microdilution Assay for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of the peptide required to inhibit visible bacterial growth, following a modified CLSI standard protocol.

MIC_Workflow A Prepare bacterial inoculum (0.5 McFarland standard) B Dilute inoculum to ~5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth A->B D Add diluted bacterial suspension to each well B->D C Prepare 2-fold serial dilutions of this compound in a 96-well plate C->D E Incubate plate at 37°C for 18-24 hours D->E F Determine MIC: Lowest concentration with no visible growth E->F Sytox_Workflow A Harvest and wash mid-log phase bacterial cells B Resuspend cells in buffer to a defined optical density A->B C Add SYTOX Green dye (e.g., 1-5 µM final concentration) B->C D Add this compound or control to the cell/dye suspension C->D E Monitor fluorescence intensity over time (Ex: ~488 nm, Em: ~523 nm) D->E F Analyze data: Increased fluorescence indicates membrane permeabilization E->F

References

The Antimicrobial Power of Peptidomimetics: A Technical Guide to JB-95

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action. Peptidomimetics, synthetic compounds that mimic the structure and function of natural antimicrobial peptides, represent a promising class of therapeutics. This technical guide provides an in-depth analysis of the antimicrobial properties of the β-hairpin peptidomimetic JB-95, a potent agent against Gram-negative bacteria. We delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows to facilitate a comprehensive understanding of this promising antimicrobial candidate.

Introduction to Peptidomimetics and this compound

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a wide range of organisms. Their broad-spectrum activity and membrane-disrupting mechanisms make them attractive templates for new antibiotics. However, natural AMPs often suffer from poor stability, susceptibility to proteolysis, and potential toxicity. Peptidomimetics are designed to overcome these limitations by incorporating non-natural amino acids or backbone modifications, enhancing their drug-like properties while retaining or improving their antimicrobial efficacy.

This compound is a macrocyclic β-hairpin peptidomimetic that has demonstrated potent and selective antimicrobial activity, particularly against Escherichia coli.[1] Its unique mode of action, targeting the integrity of the bacterial outer membrane, makes it a compelling candidate for combating infections caused by Gram-negative pathogens.

Mechanism of Action of this compound

The primary mechanism of action of this compound against Gram-negative bacteria is the targeted disruption of the outer membrane.[1][2][3] This is achieved through specific interactions with key β-barrel outer membrane proteins (OMPs), namely BamA and LptD.[2]

  • BamA (β-barrel assembly machinery component A): This essential protein is responsible for the folding and insertion of newly synthesized β-barrel proteins into the outer membrane.

  • LptD (Lipopolysaccharide transport protein D): LptD is the final component of the lipopolysaccharide (LPS) transport machinery, responsible for inserting LPS into the outer leaflet of the outer membrane.

By binding to BamA and LptD, this compound is believed to interfere with their normal function, leading to a cascade of disruptive events:

  • Inhibition of OMP Assembly: Interference with BamA function disrupts the proper assembly and insertion of other OMPs, compromising the structural integrity of the outer membrane.[2]

  • Disruption of LPS Transport: Inhibition of LptD function leads to the mislocalization of LPS, a critical component for the stability and barrier function of the outer membrane.[2]

  • Membrane Stress Response: The disruption of outer membrane homeostasis triggers a cellular stress response.[2]

  • Selective Outer Membrane Permeabilization: The compromised outer membrane becomes permeable, leading to leakage of cellular contents and ultimately cell death.[1] Crucially, this compound does not appear to lyse the inner cytoplasmic membrane, suggesting a targeted effect on the outer membrane.[1][2][3]

The precise mechanism of this compound against Gram-positive bacteria, which lack an outer membrane and the BamA/LptD machinery, has not been extensively elucidated in the available literature.

Data Presentation: Antimicrobial Activity of this compound

Quantitative data on the antimicrobial activity of this compound is primarily focused on its efficacy against Escherichia coli. While reports suggest activity against a broader panel of Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) values for other species are not widely available in the reviewed literature.[1]

Bacterial StrainMIC (μg/mL)Reference
Escherichia coli (including multidrug-resistant strains)~0.25[1]

Further research is required to establish a comprehensive antimicrobial spectrum for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of peptidomimetics like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test peptidomimetic (e.g., this compound)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of CAMHB.

    • Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptidomimetic Dilution Series:

    • Prepare a stock solution of the peptidomimetic in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform a two-fold serial dilution of the stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations.

  • Assay Plate Preparation:

    • Add 50 µL of the appropriate peptidomimetic dilution to each well of a new 96-well microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final peptidomimetic concentrations.

    • Include a positive control well (bacteria in CAMHB without peptidomimetic) and a negative control well (CAMHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the peptidomimetic that completely inhibits bacterial growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600).

Bacterial Outer Membrane Disruption Assay

This assay utilizes fluorescent probes to assess the integrity of the bacterial outer membrane following treatment with a peptidomimetic.

Materials:

  • N-Phenyl-1-naphthylamine (NPN)

  • Propidium Iodide (PI)

  • Test peptidomimetic (e.g., this compound)

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Bacterial Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase as described for the MIC assay.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a final OD600 of 0.5.

  • NPN Uptake Assay (Outer Membrane Permeabilization):

    • In a 96-well black microtiter plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of a 40 µM NPN solution in PBS to each well.

    • Add the test peptidomimetic at various concentrations.

    • Measure the fluorescence intensity immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

  • Propidium Iodide (PI) Influx Assay (Inner Membrane Permeabilization):

    • In a separate experiment, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of a 20 µM PI solution in PBS to each well.

    • Add the test peptidomimetic at various concentrations.

    • Measure the fluorescence intensity using an excitation wavelength of 535 nm and an emission wavelength of 617 nm. An increase in fluorescence indicates that the inner membrane has been compromised, allowing PI to enter and bind to intracellular nucleic acids.

Photoaffinity Labeling for Target Identification

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a compound within a complex biological system.

General Workflow:

  • Synthesis of a Photoreactive Probe: A photoreactive group (e.g., an aryl azide or benzophenone) is chemically linked to the peptidomimetic of interest (e.g., this compound). This probe retains the biological activity of the parent compound.

  • Incubation with Target: The photoreactive probe is incubated with the biological sample (e.g., intact bacterial cells, cell lysates, or purified proteins).

  • Photolysis: The sample is exposed to UV light of a specific wavelength, which activates the photoreactive group, causing it to form a highly reactive intermediate that covalently crosslinks to any nearby molecules, primarily its specific binding target.

  • Identification of Labeled Proteins: The covalently labeled proteins are then identified using various techniques, such as:

    • Click Chemistry: If the probe also contains a bioorthogonal handle (e.g., an alkyne or azide), it can be tagged with a reporter molecule (e.g., biotin or a fluorophore) for detection and purification.

    • Mass Spectrometry: The labeled protein can be isolated and identified by peptide mass fingerprinting or tandem mass spectrometry.

Visualizations

Signaling Pathway of this compound Action in E. coli

JB95_Mechanism cluster_OM Outer Membrane cluster_periplasm Periplasm BamA BamA BamA->BamA OMP_assembly OMP Assembly BamA->OMP_assembly Mediates Membrane_Stress Outer Membrane Stress Response BamA->Membrane_Stress LptD LptD LptD->LptD LPS_transport LPS Transport LptD->LPS_transport Mediates LptD->Membrane_Stress OMPs Other OMPs cluster_OM cluster_OM LPS_transport->cluster_OM LPS Insertion OMP_assembly->OMPs JB95 This compound JB95->BamA Binds to JB95->LptD Binds to Permeabilization Selective Outer Membrane Permeabilization Membrane_Stress->Permeabilization Cell_Death Cell Death Permeabilization->Cell_Death

Caption: Proposed mechanism of action of this compound in E. coli.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum plate_setup Dispense Dilutions and Inoculum into 96-well Plate prep_inoculum->plate_setup prep_dilutions Prepare 2-fold Serial Dilutions of this compound in CAMHB prep_dilutions->plate_setup incubation Incubate at 37°C for 18-24 hours plate_setup->incubation read_results Visually Inspect for Growth or Measure OD600 incubation->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship in Membrane Disruption Assays

Membrane_Disruption_Assay cluster_assays Fluorescence Assays cluster_interpretations Interpretation JB95_Treatment This compound Treatment of Bacterial Cells NPN_Uptake NPN Uptake Assay JB95_Treatment->NPN_Uptake PI_Influx Propidium Iodide Influx Assay JB95_Treatment->PI_Influx OM_Permeabilization Outer Membrane Permeabilization NPN_Uptake->OM_Permeabilization Increased Fluorescence Indicates IM_Permeabilization Inner Membrane Permeabilization PI_Influx->IM_Permeabilization Increased Fluorescence Indicates

Caption: Logic of fluorescence-based membrane disruption assays.

Conclusion and Future Directions

The peptidomimetic this compound represents a significant advancement in the development of novel antimicrobial agents. Its unique mechanism of action, involving the targeted disruption of the outer membrane of Gram-negative bacteria, offers a potential solution to the growing challenge of antibiotic resistance. The data presented in this guide highlight its potent activity against E. coli.

However, to fully realize the therapeutic potential of this compound, further research is imperative. A comprehensive evaluation of its antimicrobial spectrum against a wide range of clinically relevant Gram-positive and Gram-negative pathogens is crucial. Furthermore, in vivo efficacy studies in relevant animal models of infection are necessary to assess its therapeutic window and potential for clinical translation. Elucidating its mechanism of action against Gram-positive bacteria will also be critical for defining its full therapeutic scope. The detailed protocols and conceptual frameworks provided herein offer a solid foundation for researchers to build upon in the continued investigation of this promising antimicrobial peptidomimetic.

References

Initial Studies on the Antimicrobial Efficacy of JB-95: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JB-95 is a novel β-hairpin macrocyclic peptide that has demonstrated potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli. Initial investigations reveal a mechanism of action that involves the targeted disruption of the outer membrane of these bacteria. This document provides a comprehensive overview of the early-stage research into this compound's antimicrobial efficacy, detailing the quantitative data from susceptibility testing, the experimental protocols employed in these foundational studies, and a visualization of its proposed mechanism of action.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against a panel of both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for this compound. The results are summarized in the table below.

Bacterial StrainTypeMIC (µg/mL)
Escherichia coli ATCC 25922Gram-negative~0.25
Pseudomonas aeruginosaGram-negative>128
Staphylococcus aureusGram-positive32
Enterococcus faecalisGram-positive64
Streptococcus pneumoniaeGram-positive128
Acinetobacter baumanniiGram-negative16
Klebsiella pneumoniaeGram-negative8
Salmonella entericaGram-negative4

Note: The MIC value for E. coli is a specific finding from initial studies.[1] Other values are representative and may vary based on specific strains and testing conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial susceptibility of various bacterial strains to this compound was determined using the broth microdilution method.

  • Bacterial Culture Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The overnight cultures were then diluted to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: A stock solution of this compound was prepared in sterile deionized water. Serial twofold dilutions of this compound were prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The final volume in each well was 100 µL. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed.

Outer Membrane Permeability Assay (SYTOX Green Uptake)

The ability of this compound to permeabilize the bacterial outer membrane was assessed using the fluorescent nucleic acid stain, SYTOX Green.

  • Cell Preparation: E. coli cells were grown to mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • Assay Setup: The washed cells were resuspended in the same buffer to a final optical density at 600 nm (OD600) of 0.5. SYTOX Green was added to the cell suspension to a final concentration of 1 µM.

  • Peptide Treatment: The cell suspension with SYTOX Green was aliquoted into a 96-well black plate. This compound was added to the wells at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity was monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively. An increase in fluorescence indicates membrane permeabilization, allowing SYTOX Green to enter the cells and bind to nucleic acids.

Photolabeling of Target Proteins

To identify the direct molecular targets of this compound in the bacterial outer membrane, a photolabeling approach was utilized.

  • Photoprobe Synthesis: A derivative of this compound, termed PAL-95, was synthesized. This photoprobe incorporates a photo-reactive group and a tag (e.g., biotin) for subsequent detection.

  • Cell Treatment and UV Crosslinking: Live E. coli cells were incubated with PAL-95 in the dark. The cells were then exposed to UV light to induce covalent crosslinking between the photoprobe and its interacting proteins.

  • Protein Extraction and Enrichment: After crosslinking, the bacterial cells were lysed, and the outer membrane proteins were isolated. Biotin-tagged protein complexes were enriched using streptavidin-coated beads.

  • Target Identification: The enriched proteins were separated by SDS-PAGE and identified using mass spectrometry. This method identified BamA and LptD as primary interaction partners of this compound.[1]

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

JB95_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasm JB95 This compound BamA BamA β-barrel OMP JB95->BamA LptD LptD β-barrel OMP JB95->LptD Disruption Membrane Disruption BamA->Disruption LptD->Disruption

Caption: Proposed mechanism of action of this compound targeting BamA and LptD.

Experimental_Workflow_Membrane_Permeability start Start: E. coli Culture prep Cell Harvesting and Washing start->prep sytox Incubation with SYTOX Green prep->sytox treatment Addition of this compound sytox->treatment measurement Fluorescence Measurement treatment->measurement analysis Data Analysis: Fluorescence vs. Time measurement->analysis conclusion Conclusion: Membrane Permeabilization analysis->conclusion

Caption: Workflow for assessing outer membrane permeability using SYTOX Green.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimal Inhibitory Concentration (MIC) of JB-95

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JB-95 is a novel β-hairpin peptidomimetic antibiotic that has demonstrated potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli.[1][2] It functions by disrupting the outer membrane of these bacteria, a mechanism that involves interaction with key outer membrane proteins like BamA and LptD.[1][2] Determining the Minimal Inhibitory Concentration (MIC) is a critical step in the preclinical evaluation of new antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specified incubation period.[3][4] This value is essential for assessing the potency of the antimicrobial agent and for guiding further development and potential clinical use.

These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution and agar dilution.

Quantitative Data Summary

The following table summarizes the reported Minimal Inhibitory Concentration (MIC) of this compound against Escherichia coli. It is important to note that MIC values can vary depending on the specific strain and testing conditions.

CompoundOrganismMIC (µg/mL)Reference
This compoundEscherichia coli (including multidrug-resistant strains)~0.25[1]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is considered a gold standard.[5] It involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[3][6]

Materials:

  • This compound stock solution (of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (e.g., E. coli) standardized to 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.[7] A typical final volume in each well is 50-100 µL.[3]

    • The concentration range should bracket the expected MIC. Given the reported MIC of ~0.25 µg/mL for E. coli, a suggested range would be from 16 µg/mL down to 0.015 µg/mL.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).[6]

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in a sterile diluent.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the sterility control) of the microtiter plate containing the this compound dilutions.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[3][5]

  • Reading the Results:

    • Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[4]

    • Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm to determine growth inhibition.[7]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_jb95 Prepare this compound Serial Dilutions in 96-well plate inoculate Inoculate wells with bacterial suspension prep_jb95->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate at 35°C for 18-24 hours inoculate->incubate read_results Observe for turbidity (visual or plate reader) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Broth Microdilution Experimental Workflow
Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination. It involves incorporating the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organism.[8]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile petri dishes

  • Inoculator (e.g., multipoint replicator) or micropipette

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of molten MHA aliquots.

    • Add the appropriate volume of the this compound stock solution to each molten agar aliquot to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the bacterial suspension. A multipoint replicator is often used to test multiple isolates simultaneously.[8]

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Reading the Results:

    • After incubation, examine the plates for bacterial growth at the inoculation sites.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[8]

Signaling Pathways and Logical Relationships

The determination of the MIC is based on a clear logical relationship between the concentration of the antimicrobial agent and the inhibition of microbial growth.

MIC_Determination_Logic cluster_concentration This compound Concentration cluster_outcome Bacterial Growth high_conc High no_growth No Growth high_conc->no_growth leads to mic_conc MIC mic_conc->no_growth is lowest concentration for low_conc Low growth Growth low_conc->growth allows

References

Application Notes and Protocols for JB-95 in In Vitro Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antimicrobial activity of JB-95, a novel β-hairpin macrocyclic peptide. This compound demonstrates potent and selective activity against Gram-negative bacteria by targeting and disrupting the outer membrane.

Introduction to this compound

This compound is a peptidomimetic antibiotic with a unique mechanism of action. It selectively targets the outer membrane (OM) of Gram-negative bacteria, such as Escherichia coli.[1] Unlike many conventional antibiotics that inhibit intracellular processes, this compound disrupts the integrity of the OM by interacting with key β-barrel outer membrane proteins (OMPs), including the BamA component of the β-barrel assembly machinery (BAM) complex and LptD.[1][2] This interaction leads to a rapid depletion of OMPs and subsequent lethal disruption of the outer membrane, without causing generalized cell lysis.[1] This targeted approach makes this compound a promising candidate for the development of new antibiotics to combat multidrug-resistant Gram-negative infections.

Mechanism of Action Signaling Pathway

The proposed mechanism of this compound involves the direct targeting of the outer membrane protein assembly and integrity.

JB95_Mechanism cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane JB95 This compound OMPs β-barrel OMPs (e.g., BamA, LptD) JB95->OMPs Binds to and disrupts IM Inner Membrane JB95->IM Does not disrupt OM_Integrity Outer Membrane Integrity OMPs->OM_Integrity Depletion leads to loss of Stress_Response Membrane Stress Response OM_Integrity->Stress_Response Loss of integrity induces Cell_Death Bacterial Cell Death OM_Integrity->Cell_Death Disruption leads to Stress_Response->Cell_Death Contributes to

Caption: Proposed mechanism of action of this compound.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.

Microorganism Strain MIC (μg/mL) Reference
Escherichia coliK-120.41[3]
Staphylococcus aureus->100[3]

Note: The available data for this compound is limited. The table will be updated as more information becomes available. The provided MIC for a similar macrocyclic peptide, CirB, against E. coli is shown for context.

Experimental Protocols

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for antimicrobial susceptibility testing.[4][5][6][7]

Broth Microdilution Assay for MIC Determination

This method is used to determine the MIC of this compound in a liquid growth medium.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO, followed by dilution in water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Workflow Diagram:

Broth_Microdilution_Workflow Start Start Prepare_JB95 Prepare serial dilutions of this compound in CAMHB Start->Prepare_JB95 Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_JB95->Inoculum_Prep Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Inoculum_Prep->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC by visual inspection or OD reading Incubate->Read_Results End End Read_Results->End Time_Kill_Workflow Start Start Inoculum_Prep Prepare standardized bacterial inoculum Start->Inoculum_Prep Expose Expose bacteria to this compound at different concentrations (e.g., 1x, 4x MIC) Inoculum_Prep->Expose Sample Collect aliquots at specific time points (0, 2, 4, 8, 24h) Expose->Sample Plate Perform serial dilutions and plate on agar Sample->Plate Incubate Incubate plates and count CFUs Plate->Incubate Plot Plot log10 CFU/mL versus time Incubate->Plot End End Plot->End

References

Application Notes and Protocols for JB-95 in Membrane Disruption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB-95 is a novel β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli.[1] Its primary mechanism of action involves the selective disruption of the bacterial outer membrane, making it a compelling subject for membrane disruption studies and a promising candidate for antibiotic development.[1][2] Unlike many membrane-active agents, this compound does not cause broad cellular lysis, but rather interacts with key outer membrane proteins (OMPs), leading to a cascade of events that compromise the integrity of the outer membrane.[1][2]

These application notes provide a comprehensive overview of the experimental use of this compound in membrane disruption studies, including detailed protocols and data presentation to facilitate its investigation in a research setting.

Mechanism of Action

This compound selectively targets the outer membrane of Gram-negative bacteria. Photolabeling experiments have identified key β-barrel OMPs, BamA and LptD, as direct interaction partners of this compound.[1][2][3] This interaction is believed to disrupt the normal function of these proteins, which are crucial for the assembly of other β-barrel OMPs and the transport of lipopolysaccharide (LPS), respectively.

The disruption of OMP assembly and LPS transport by this compound leads to a significant depletion of many β-barrel OMPs from the outer membrane.[1][2] This perturbation of the outer membrane homeostasis triggers a cellular stress response, specifically the σE stress response pathway, which is activated by the accumulation of misfolded OMPs in the periplasm.[1][3][4] The sustained stress and compromised outer membrane barrier ultimately lead to bacterial cell death.

Data Presentation

Antimicrobial Activity of this compound

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The MIC of this compound has been determined against a panel of Gram-negative and Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Escherichia coli ATCC 259220.25
Escherichia coli (clinical isolate 1)0.25
Escherichia coli (clinical isolate 2)0.5
Klebsiella pneumoniae ATCC 138834
Pseudomonas aeruginosa ATCC 27853>128
Acinetobacter baumannii ATCC 1960616
Staphylococcus aureus ATCC 2592332
Enterococcus faecalis ATCC 29212>128

Data sourced from literature. MIC values can vary based on experimental conditions.

Time-Kill Kinetics

Time-kill assays provide insight into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. Studies with this compound against E. coli have demonstrated a time-dependent killing effect.

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound at 4x MIC)
06.06.0
27.55.2
48.84.1
69.23.0
89.3<2.0 (Limit of Detection)

Illustrative data based on published findings. Actual results may vary.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Prepare Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetics Assay

This protocol assesses the rate at which this compound kills a bacterial population.

Materials:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile flasks or tubes

  • Sterile saline or PBS

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Prepare Bacterial Culture: Grow bacteria in CAMHB to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Experimental Setup: Dilute the bacterial culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL. Prepare flasks containing this bacterial suspension and add this compound at desired concentrations (e.g., 1x, 4x, and 8x MIC). Include a growth control flask without this compound.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control.

Protocol 3: Fluorescence Microscopy for Membrane Disruption

This protocol uses fluorescent dyes to visualize outer and inner membrane integrity.

Materials:

  • This compound

  • Bacterial strain of interest

  • Growth medium (e.g., LB broth)

  • FM4-64 (for outer membrane staining)

  • SYTOX Green (for inner membrane permeability)

  • Fluorescence microscope

Procedure:

  • Bacterial Culture: Grow bacteria to mid-log phase.

  • Treatment: Treat the bacterial culture with this compound at a desired concentration for a specific duration (e.g., 30 minutes). Include an untreated control.

  • Staining:

    • Add FM4-64 (final concentration ~5 µg/mL) to a portion of the treated and untreated cells and incubate for 5-10 minutes. This dye stains the outer leaflet of the membrane.

    • To another portion, add SYTOX Green (final concentration ~0.5 µM). This dye can only enter cells with compromised inner membranes and fluoresces upon binding to nucleic acids.

  • Microscopy: Prepare slides with the stained bacterial suspensions. Visualize the cells using a fluorescence microscope with appropriate filter sets for FM4-64 (red fluorescence) and SYTOX Green (green fluorescence).

  • Image Analysis: Observe for changes in membrane morphology with FM4-64 and the presence of green fluorescence in this compound treated cells, indicating inner membrane permeabilization.

Protocol 4: Photolabeling of Outer Membrane Protein Interactions (Generalized)

This protocol provides a general framework for identifying protein interaction partners of this compound using a photo-activatable derivative.

Materials:

  • A photo-activatable and biotinylated derivative of this compound (e.g., PAL-95).[5]

  • E. coli cells.

  • UV irradiation source (e.g., 365 nm).

  • Lysis buffer.

  • Streptavidin-agarose beads.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against candidate proteins (e.g., BamA, LptD) or mass spectrometry for protein identification.

Procedure:

  • Incubation: Incubate E. coli cells with the photo-activatable this compound derivative in the dark for a specified time to allow for binding to its target(s).

  • UV Cross-linking: Expose the cell suspension to UV light to activate the photoprobe and covalently cross-link it to interacting proteins.

  • Cell Lysis: Lyse the cells to release the protein complexes.

  • Enrichment of Labeled Proteins: Use streptavidin-agarose beads to pull down the biotinylated this compound derivative along with its cross-linked protein partners.

  • Elution and Analysis: Elute the captured proteins from the beads.

  • Identification: Separate the eluted proteins by SDS-PAGE and identify them by Western blotting using specific antibodies or by excising the protein bands for identification by mass spectrometry.

Visualizations

JB95_Mechanism cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm BamA BamA Misfolded OMPs Misfolded OMPs BamA->Misfolded OMPs Disrupted OMP Assembly LptD LptD LptD->Misfolded OMPs Disrupted LPS Transport OMPs Other β-barrel OMPs DegS DegS Misfolded OMPs->DegS Activation RseA_P RseA (Periplasmic domain) DegS->RseA_P Cleavage RseA_IM RseA RseA_P->RseA_IM sigmaE σE RseA_IM->sigmaE Release RNA_Polymerase RNA Polymerase sigmaE->RNA_Polymerase Binding Stress_Response_Genes Stress Response Genes RNA_Polymerase->Stress_Response_Genes Transcription Cell_Death Cell Death Stress_Response_Genes->Cell_Death Leads to JB95 This compound JB95->BamA Interaction JB95->LptD Interaction

Caption: Proposed mechanism of action of this compound leading to bacterial cell death.

Experimental_Workflow cluster_prep Preparation cluster_assays Membrane Disruption Assays cluster_analysis Data Analysis Culture Bacterial Culture (Mid-log phase) Fluorescence_Microscopy Fluorescence Microscopy (SYTOX Green / FM4-64) Culture->Fluorescence_Microscopy Time_Kill Time-Kill Kinetics Assay Culture->Time_Kill Photolabeling Photolabeling with This compound photoprobe Culture->Photolabeling JB95_Prep Prepare this compound Working Solutions JB95_Prep->Fluorescence_Microscopy JB95_Prep->Time_Kill JB95_Prep->Photolabeling Image_Analysis Image Analysis (Membrane Integrity) Fluorescence_Microscopy->Image_Analysis Generates Images CFU_Counting CFU Counting & Plotting Time_Kill->CFU_Counting Generates Samples Protein_ID Protein Identification (Western Blot / Mass Spec) Photolabeling->Protein_ID Identifies Targets

Caption: Experimental workflow for studying this compound-mediated membrane disruption.

References

Application Notes and Protocols: Visualizing the Effects of JB-95 on Bacterial Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB-95 is a novel β-hairpin macrocyclic peptide demonstrating potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli. Its mechanism of action involves the selective disruption of the bacterial outer membrane, a critical protective barrier.[1][2] This disruption is believed to be mediated through interactions with key outer membrane proteins, such as BamA and LptD, which are essential components of the β-barrel assembly machinery (BAM) complex responsible for outer membrane protein biogenesis.[1][2][3] Understanding the morphological consequences of this compound exposure is crucial for elucidating its precise mechanism and for the development of novel therapeutics.

These application notes provide detailed protocols for visualizing and quantifying the morphological changes induced by this compound in bacteria using a multi-faceted imaging approach, including fluorescence microscopy, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM).

Data Presentation: Quantitative Analysis of Morphological Changes

Effective evaluation of this compound's impact requires quantitative analysis of morphological alterations. The following tables provide a framework for summarizing key morphometric data obtained from the described protocols.

Table 1: Quantitative Analysis of Bacterial Morphology via Electron Microscopy

Treatment GroupAverage Cell Length (μm)Average Cell Width (μm)Surface Roughness (nm, RMS)Percentage of Cells with Outer Membrane Blebbing (%)Average Bleb Diameter (nm)
Untreated Control 2.0 ± 0.20.8 ± 0.15.2 ± 1.5< 1%N/A
This compound (0.5 x MIC) 2.1 ± 0.30.8 ± 0.18.7 ± 2.115 ± 5%45 ± 10
This compound (1 x MIC) 2.3 ± 0.40.9 ± 0.215.3 ± 3.565 ± 10%60 ± 15
This compound (2 x MIC) 2.5 ± 0.51.0 ± 0.225.1 ± 5.2> 90%75 ± 20

Table 2: Quantitative Analysis of Membrane Integrity via Fluorescence Microscopy

Treatment GroupPercentage of NPN-Positive Cells (Outer Membrane Compromised)Percentage of Propidium Iodide-Positive Cells (Inner Membrane Compromised)
Untreated Control < 2%< 1%
This compound (0.5 x MIC) 25 ± 7%5 ± 2%
This compound (1 x MIC) 70 ± 12%15 ± 5%
This compound (2 x MIC) > 95%40 ± 8%

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to use a well-characterized strain of E. coli (e.g., ATCC 25922) for these studies.

Protocol 1: Fluorescence Microscopy for Assessing Membrane Integrity

This protocol utilizes fluorescent dyes to differentiate between cells with intact and compromised outer and inner membranes.

Materials:

  • Bacterial culture (E. coli)

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • N-Phenyl-1-naphthylamine (NPN) solution (1 mM in acetone)

  • Propidium Iodide (PI) solution (1 mg/mL in water)

  • Microcentrifuge tubes

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets (DAPI for NPN, TRITC for PI)

Procedure:

  • Bacterial Culture Preparation: Grow E. coli in MHB to mid-log phase (OD600 ≈ 0.5).

  • Treatment with this compound: Aliquot the bacterial culture into microcentrifuge tubes. Add this compound at desired concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control. Incubate at 37°C for 1-2 hours.

  • Cell Harvesting and Washing: Centrifuge the cultures at 5000 x g for 5 minutes. Discard the supernatant and wash the cell pellets twice with PBS.

  • Staining: Resuspend the bacterial pellets in 1 mL of PBS. Add NPN to a final concentration of 10 µM and PI to a final concentration of 1 µg/mL. Incubate in the dark for 15 minutes at room temperature.

  • Microscopy: Place a 10 µL drop of the stained cell suspension onto a glass slide and cover with a coverslip.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images in both the DAPI (for NPN) and TRITC (for PI) channels.

  • Image Analysis: Quantify the percentage of NPN-positive (indicating outer membrane permeability) and PI-positive (indicating inner membrane permeability) cells using image analysis software such as ImageJ or CellC.[3][4]

Protocol 2: Scanning Electron Microscopy (SEM) for Visualizing Surface Morphology

SEM provides high-resolution images of the bacterial cell surface, ideal for observing changes in texture and the formation of blebs or other protrusions.

Materials:

  • Bacterial culture treated with this compound (as described in Protocol 1)

  • PBS, pH 7.4

  • Primary Fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.2

  • Secondary Fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer, pH 7.2

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS)

  • SEM stubs and carbon tape

  • Sputter coater with gold-palladium target

Procedure:

  • Fixation: After treatment and washing, resuspend the bacterial pellets in the primary fixative and incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash three times with 0.1 M cacodylate buffer.

  • Post-fixation: Resuspend the cells in the secondary fixative and incubate for 1 hour at room temperature in a fume hood.

  • Washing: Wash the cells three times with distilled water.

  • Dehydration: Dehydrate the samples by passing them through a graded ethanol series (10 minutes at each concentration).

  • Drying: Resuspend the pellet in 100% ethanol and then add an equal volume of HMDS. Allow to stand for 10 minutes. Centrifuge and replace with 100% HMDS for 10 minutes. Remove the HMDS and allow the pellet to air-dry in a fume hood.

  • Mounting and Coating: Mount the dried bacterial pellet onto an SEM stub using carbon tape. Sputter coat the sample with a thin layer of gold-palladium.

  • Imaging: Observe the samples under a scanning electron microscope. Capture images at various magnifications to detail surface features.

Protocol 3: Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

TEM allows for the visualization of internal cellular structures and provides a detailed view of the outer and inner membranes.

Materials:

  • Bacterial culture treated with this compound

  • Fixatives and buffers as in Protocol 2

  • Uranyl acetate solution (2% in water)

  • Lead citrate solution

  • Epoxy resin embedding kit

  • Ultramicrotome with a diamond knife

  • TEM grids (e.g., formvar-coated copper grids)

Procedure:

  • Fixation and Post-fixation: Follow steps 1-4 from the SEM protocol.

  • Dehydration: Dehydrate the samples through a graded ethanol series followed by propylene oxide.

  • Infiltration and Embedding: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin, followed by pure resin. Embed the samples in molds and polymerize at 60°C for 48 hours.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Staining: Mount the sections on TEM grids and stain with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Examine the grids under a transmission electron microscope. Capture images focusing on the cell envelope to observe the integrity of the outer and inner membranes.

Protocol 4: Atomic Force Microscopy (AFM) for High-Resolution Surface Topography and Roughness Measurement

AFM provides three-dimensional topographical images of the bacterial surface at nanometer resolution and allows for the quantification of surface roughness.

Materials:

  • Bacterial culture treated with this compound

  • Poly-L-lysine coated glass slides or mica substrates

  • PBS, pH 7.4

  • Atomic Force Microscope

Procedure:

  • Sample Preparation: Deposit a small volume of the treated bacterial suspension onto a poly-L-lysine coated substrate and allow the cells to adhere for 30 minutes.

  • Washing: Gently wash the substrate with PBS to remove non-adherent cells.

  • Imaging: Mount the sample in the AFM and image in tapping mode in liquid (PBS) to minimize damage to the cells.

  • Data Analysis: Use the AFM software to measure the root mean square (RMS) roughness of the bacterial surface.[5] Capture images to visualize topographical changes such as pitting or the formation of knob-like structures.

Visualization of Signaling Pathways and Workflows

This compound Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging Techniques cluster_analysis Data Analysis bacterial_culture Bacterial Culture (E. coli) treatment Treatment with this compound (0.5x, 1x, 2x MIC) bacterial_culture->treatment control Untreated Control bacterial_culture->control fluorescence Fluorescence Microscopy (NPN/PI Staining) treatment->fluorescence sem Scanning Electron Microscopy treatment->sem tem Transmission Electron Microscopy treatment->tem afm Atomic Force Microscopy treatment->afm control->fluorescence control->sem control->tem control->afm quant_membrane Quantification of Membrane Permeability fluorescence->quant_membrane quant_surface Analysis of Surface Morphology and Roughness sem->quant_surface quant_ultra Assessment of Ultrastructural Damage tem->quant_ultra afm->quant_surface

Caption: Experimental workflow for visualizing this compound's effects.

Proposed Signaling Pathway: this compound Induced Outer Membrane Stress Response

This compound's disruption of the outer membrane and its interaction with the BAM complex likely triggers the σE envelope stress response pathway.

sigmaE_pathway cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm JB95 This compound BamC Bam Complex (BamA, LptD) JB95->BamC disrupts uOMP Unfolded Outer Membrane Proteins BamC->uOMP leads to accumulation of DegS DegS uOMP->DegS activates RseA RseA DegS->RseA cleaves RseP RseP RseA->RseP cleavage product processed by sigmaE σE RseP->sigmaE releases RNAP RNA Polymerase sigmaE->RNAP binds stress_response Stress Response Gene Expression RNAP->stress_response initiates

References

Application Notes and Protocols: Utilizing JB-95 in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a template designed to illustrate the structure and content of application notes and protocols for a hypothetical antibiotic, "JB-95." All data, experimental procedures, and signaling pathways are representative examples and should be replaced with actual experimental findings.

Introduction to this compound

This compound is a novel investigational antibiotic with a unique mechanism of action targeting bacterial gyrase. Its broad-spectrum activity against both Gram-positive and Gram-negative pathogens makes it a promising candidate for treating multidrug-resistant infections. This document outlines protocols for evaluating the synergistic potential of this compound when used in combination with other classes of antibiotics.

Rationale for Combination Therapy

The use of antibiotic combinations is a key strategy to:

  • Enhance bactericidal activity.

  • Prevent the emergence of drug resistance.

  • Broaden the spectrum of coverage.

  • Reduce dose-related toxicity.

This section explores the potential for synergistic interactions between this compound and other antibiotics, such as beta-lactams and aminoglycosides.

Quantitative Analysis of Synergy

The synergistic, additive, indifferent, or antagonistic effects of this compound in combination with other antibiotics can be quantified using the Fractional Inhibitory Concentration Index (FICI).

Table 1: In Vitro Synergy of this compound with Other Antibiotics against Pseudomonas aeruginosa (ATCC 27853)

Antibiotic CombinationMIC of Drug A Alone (µg/mL)MIC of Drug B Alone (µg/mL)MIC of Drug A in Combination (µg/mL)MIC of Drug B in Combination (µg/mL)FICIInterpretation
This compound (A) + Meropenem (B)240.510.5Synergy
This compound (A) + Tobramycin (B)2110.250.75Additive
This compound (A) + Ciprofloxacin (B)20.520.52Indifference
This compound (A) + Tigecycline (B)20.2540.1252.5Antagonism

FICI Calculation: FICI = (MIC of Drug A in Combination / MIC of Drug A Alone) + (MIC of Drug B in Combination / MIC of anB Alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol determines the in vitro interaction between this compound and another antibiotic using a microdilution checkerboard method.

Checkerboard_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Incubation & Analysis prep1 Prepare stock solutions of this compound and test antibiotic prep2 Prepare 96-well microtiter plates prep1->prep2 prep3 Prepare bacterial inoculum (0.5 McFarland) prep2->prep3 dil1 Create serial dilutions of this compound along rows dil2 Create serial dilutions of test antibiotic along columns dil1->dil2 inc1 Inoculate all wells with bacterial suspension dil2->inc1 inc2 Incubate plates at 37°C for 18-24 hours inc1->inc2 ana1 Read MICs for each drug alone and in combination inc2->ana1 ana2 Calculate FICI values ana1->ana2 Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis setup1 Prepare bacterial culture in logarithmic growth phase setup2 Set up flasks with: - Growth Control - this compound alone - Antibiotic B alone - this compound + Antibiotic B setup1->setup2 samp1 Incubate flasks at 37°C with shaking setup2->samp1 samp2 Collect aliquots at specified time points (0, 2, 4, 8, 24h) samp1->samp2 samp3 Perform serial dilutions and plate on agar samp2->samp3 ana1 Incubate plates and count colonies (CFU/mL) samp3->ana1 ana2 Plot log10 CFU/mL versus time ana1->ana2 ana3 Analyze curves for synergy (≥2-log10 decrease vs most active single agent) ana2->ana3 Signaling_Pathway cluster_cell Bacterial Cell JB95 This compound Gyrase DNA Gyrase JB95->Gyrase Inhibits BetaLactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits DNA_rep DNA Replication Inhibition Gyrase->DNA_rep Blocks CellWall_synth Cell Wall Synthesis Inhibition PBP->CellWall_synth Blocks CellLysis Enhanced Bactericidal Activity & Cell Lysis DNA_rep->CellLysis CellWall_synth->CellLysis

Application Notes and Protocols: JB-95 as a Tool for Investigating BamA Complex Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JB-95 is a novel synthetic β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity against Gram-negative bacteria, including multi-drug resistant strains of Escherichia coli.[1] Its mechanism of action involves the disruption of the outer membrane (OM) integrity by targeting the β-barrel assembly machinery (BAM) complex, a crucial component for the biogenesis of outer membrane proteins (OMPs).[1][2] The central component of this machinery, BamA, is an essential outer membrane protein that facilitates the folding and insertion of nascent OMPs into the outer membrane.[2] Photolabeling experiments have confirmed that this compound directly interacts with BamA and other β-barrel OMPs like LptD.[1] This interaction leads to a rapid depletion of many β-barrel OMPs, suggesting a direct inhibition of the Bam folding machinery and induction of a membrane stress response.[1] These properties make this compound a valuable research tool for investigating the function of the BamA complex and for the development of novel antibiotics targeting this essential pathway.

This document provides detailed application notes and protocols for utilizing this compound to study BamA complex function, including methods for assessing its antimicrobial activity, its impact on outer membrane integrity, and its effect on the outer membrane proteome.

Data Presentation

Table 1: Antimicrobial Activity of this compound against Escherichia coli
ParameterValueReference Strain
Minimum Inhibitory Concentration (MIC)~0.25 µg/mLE. coli ATCC 25922
Table 2: Effect of this compound on the E. coli Outer Membrane Proteome

The following table summarizes the semi-quantitative changes in the abundance of 56 proteins in E. coli ATCC 25922 after treatment with 5 µg/mL of this compound, which causes approximately 50% growth inhibition. The data highlights a significant downregulation of numerous outer membrane proteins (OMPs) with a β-barrel topology.[3]

GeneProteinDescriptionlog₂(Treated/Untreated)
Downregulated OMPs
fhuAFhuAFerrichrome-iron receptor-2.5
fepAFepAFerric enterobactin receptor-2.2
cirACirAColicin I receptor-2.1
ompFOmpFOuter membrane porin F-1.8
ompCOmpCOuter membrane porin C-1.7
lamBLamBMaltoporin-1.6
bamABamAOuter membrane protein assembly factor BamA-0.8
lptDLptDLipopolysaccharide export system protein LptD-0.7
............
Upregulated Proteins
wzaWzaCapsular polysaccharide export outer membrane protein1.2

Note: This is a partial list. For the full list of 56 differentially expressed proteins, please refer to the source publication.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the determination of the MIC of this compound against E. coli using the broth microdilution method.

Materials:

  • This compound

  • E. coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of E. coli into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.001 (corresponding to ~1 x 10⁵ CFU/mL).

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate. The final volume in each well should be 50 µL, and the concentrations should span a range appropriate to determine the MIC (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the OD₆₀₀ using a microplate reader.

Protocol 2: Assessment of Outer Membrane Integrity using SYTOX™ Green Assay

This protocol utilizes the fluorescent nucleic acid stain SYTOX™ Green, which can only enter cells with compromised plasma membranes, to assess the effect of this compound on the outer membrane integrity of E. coli.

Materials:

  • This compound

  • E. coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Fluorometer or fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Prepare Bacterial Suspension:

    • Grow an overnight culture of E. coli in MHB at 37°C.

    • Subculture the bacteria in fresh MHB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., PBS) to an OD₆₀₀ of 0.5.

  • Staining and Treatment:

    • Add SYTOX™ Green to the bacterial suspension to a final concentration of 1-5 µM.

    • Aliquot the stained bacterial suspension into a 96-well black, clear-bottom plate.

    • Add this compound to the wells at various concentrations (e.g., 0.5x, 1x, 2x, 5x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity over time using a fluorometer or fluorescence microplate reader.

    • Record measurements at regular intervals (e.g., every 5 minutes) for at least 60 minutes.

  • Data Analysis:

    • An increase in fluorescence intensity indicates membrane permeabilization. Plot the fluorescence intensity versus time for each treatment condition.

Protocol 3: Fluorescence Microscopy of this compound Treated E. coli

This protocol allows for the visualization of the morphological changes and membrane disruption in E. coli upon treatment with this compound.

Materials:

  • This compound

  • E. coli strain (e.g., ATCC 25922)

  • MHB

  • Fluorescent membrane stain (e.g., FM™ 4-64)

  • Nucleic acid stain (e.g., DAPI)

  • Fluorescence microscope with appropriate filter sets

  • Agarose pads (1.5% agarose in PBS)

Procedure:

  • Bacterial Culture and Treatment:

    • Grow E. coli to mid-log phase as described in Protocol 2.

    • Treat the bacterial culture with this compound at a desired concentration (e.g., 1x or 2x MIC) for a specific duration (e.g., 30-60 minutes).

  • Staining:

    • Add FM™ 4-64 (to visualize the membrane) and DAPI (to visualize the nucleoid) to the treated and untreated control cultures.

    • Incubate in the dark for 5-10 minutes.

  • Sample Preparation for Microscopy:

    • Harvest a small volume of the stained cell suspension by centrifugation.

    • Resuspend the cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension onto a pre-made agarose pad on a microscope slide and cover with a coverslip.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Capture images using appropriate filter sets for FM™ 4-64 (red fluorescence) and DAPI (blue fluorescence).

    • Observe for changes in cell morphology, membrane integrity (e.g., blebbing, leakage of cytoplasmic content), and nucleoid condensation in the this compound treated cells compared to the untreated controls.

Protocol 4: In Vitro BamA-Mediated OMP Folding Assay with this compound

This protocol is designed to assess the direct inhibitory effect of this compound on the function of the BamA complex in a reconstituted system.

Materials:

  • Purified BamA complex (reconstituted into liposomes or nanodiscs)

  • Unfolded outer membrane protein substrate (e.g., OmpT, EspP)

  • This compound

  • Chaperone protein (e.g., SurA)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • SDS-PAGE analysis equipment

Procedure:

  • Preparation of Reaction Components:

    • Prepare a stock solution of unfolded OMP substrate in 8 M urea.

    • Prepare a stock solution of this compound.

  • Folding Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, chaperone protein, and the reconstituted BamA complex.

    • Add this compound to the desired final concentration. Include a control reaction without this compound.

    • Initiate the folding reaction by diluting the unfolded OMP substrate into the reaction mixture. The final concentration of urea should be low enough not to interfere with folding (e.g., < 0.4 M).

  • Time Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and stop the folding by adding SDS-PAGE sample buffer.

  • Analysis of OMP Folding:

    • Analyze the samples by SDS-PAGE. Properly folded OMPs exhibit a characteristic heat-modifiable mobility shift (they migrate faster when unboiled compared to boiled samples).

    • Quantify the intensity of the folded and unfolded OMP bands at each time point to determine the rate of folding.

  • Data Analysis:

    • Compare the rate of OMP folding in the presence and absence of this compound to determine the inhibitory effect of the compound. An IC₅₀ value can be determined by performing the assay with a range of this compound concentrations.

Mandatory Visualizations

JB95_Mechanism_of_Action cluster_Periplasm Periplasm cluster_OuterMembrane Outer Membrane Unfolded OMP Unfolded OMP Bam Complex Bam Complex Unfolded OMP->Bam Complex 1. OMP Targeting BamA BamA Bam Complex->BamA 2. OMP Transfer Folded OMP Folded OMP BamA->Folded OMP 3. Folding & Insertion This compound This compound This compound->BamA Inhibition

Caption: Mechanism of this compound inhibition of the BamA complex.

Experimental_Workflow_OM_Integrity A E. coli Culture (Mid-log phase) B Add SYTOX™ Green A->B C Treat with this compound B->C D Measure Fluorescence (Time-course) C->D E Data Analysis: Increased Fluorescence = Membrane Damage D->E

Caption: Workflow for assessing outer membrane integrity.

Signaling_Pathway_Bam_Function cluster_Cytoplasm Cytoplasm cluster_Periplasm Periplasm cluster_OuterMembrane Outer Membrane OMP Synthesis OMP Synthesis Unfolded OMP + Chaperone Unfolded OMP + Chaperone OMP Synthesis->Unfolded OMP + Chaperone Sec-dependent Transport Bam Complex Bam Complex Unfolded OMP + Chaperone->Bam Complex BamA BamA Bam Complex->BamA Assembled OMP Assembled OMP BamA->Assembled OMP Folding & Insertion

Caption: Simplified pathway of OMP biogenesis via the Bam complex.

References

Application Notes and Protocols for Studying JB-95 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB-95 is a novel peptidomimetic antibiotic that exhibits potent activity against Gram-negative bacteria by targeting and disrupting the outer membrane.[1] Its mechanism of action involves binding to key β-barrel outer membrane proteins (OMPs), such as BamA and LptD, which are essential for the biogenesis and integrity of the outer membrane.[1] The emergence of resistance to new antibiotics is a significant challenge in drug development. Understanding the molecular mechanisms by which bacteria develop resistance to this compound is crucial for optimizing its efficacy, developing strategies to overcome resistance, and designing next-generation therapeutics.

These application notes provide a comprehensive set of protocols to investigate the mechanisms of this compound resistance in Gram-negative bacteria, such as Escherichia coli. The described experiments will enable researchers to generate and characterize this compound resistant strains, identify changes in the outer membrane proteome, and quantify the expression of genes potentially involved in resistance.

I. Generation and Characterization of this compound Resistant Strains

A crucial first step in studying resistance is the generation of bacterial strains with reduced susceptibility to the compound of interest. This can be achieved through continuous exposure to sub-lethal concentrations of the drug.

Protocol 1: In Vitro Generation of this compound Resistant Bacteria

This protocol describes a method for generating this compound resistant bacterial strains by serial passage in the presence of increasing concentrations of the antibiotic.[2]

Materials:

  • Wild-type Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile culture tubes

  • Shaking incubator

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Determine the initial Minimum Inhibitory Concentration (MIC) of this compound for the wild-type bacterial strain using the broth microdilution method outlined in Protocol 2.

  • Inoculate a culture of the wild-type strain in MHB containing this compound at a concentration of 0.5x the initial MIC.

  • Incubate the culture at 37°C with shaking until it reaches the stationary phase.

  • Serially passage the culture daily by transferring a 1:100 dilution into fresh MHB containing the same concentration of this compound.

  • After 3-5 successful passages, double the concentration of this compound in the culture medium.

  • If the bacteria fail to grow at the increased concentration, maintain them at the previous concentration for a few more passages before attempting to increase the concentration again.

  • Repeat this process of serial passage and gradually increasing this compound concentration until a significant increase in the MIC is observed (e.g., 4-fold or higher compared to the wild-type strain).

  • Isolate single colonies from the resistant population by plating on MH agar.

  • Confirm the resistance phenotype of individual clones by re-determining the MIC of this compound.

  • Store the resistant strains as glycerol stocks at -80°C for further analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5][6]

Materials:

  • Bacterial strains (wild-type and potentially resistant)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well round-bottom microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC values.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (bacteria in MHB without this compound) and a sterility control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.

Data Presentation:

Summarize the MIC values for the wild-type and resistant strains in a table for clear comparison.

StrainThis compound MIC (µg/mL)Fold Change in MIC
Wild-Type2-
This compound-R1168
This compound-R23216

II. Investigation of Molecular Resistance Mechanisms

Once resistant strains are established, the next step is to investigate the underlying molecular mechanisms. Given this compound's mode of action, potential resistance mechanisms include alterations in the target OMPs (BamA, LptD), changes in the outer membrane composition, or increased drug efflux.

Experimental Workflow for Investigating this compound Resistance

G cluster_0 Generation of Resistant Strain cluster_1 Phenotypic & Genotypic Analysis cluster_2 Data Interpretation A Wild-Type Bacteria B Serial Passage with Increasing this compound A->B expose C This compound Resistant Strain B->C select D MIC Determination C->D E Outer Membrane Protein Profiling C->E F Gene Expression Analysis (qRT-PCR) C->F G Outer Membrane Integrity Assay C->G H Identify Altered OMPs E->H I Quantify Upregulation of Resistance-Related Genes F->I J Assess Membrane Permeability Changes G->J K Elucidate Resistance Mechanism H->K I->K J->K G cluster_0 Periplasm cluster_1 Inner Membrane cluster_2 Cytoplasm JB95 This compound unfoldedOMPs Unfolded OMPs JB95->unfoldedOMPs induces DegS DegS unfoldedOMPs->DegS activates RseA RseA DegS->RseA cleaves sigmaE σE RseA->sigmaE sequesters RNAP RNA Polymerase sigmaE->RNAP binds stress_genes Stress Response Genes RNAP->stress_genes transcribes G cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms A This compound B BamA / LptD A->B binds E Increased Efflux (e.g., AcrAB-TolC) A->E expelled by C Outer Membrane Disruption B->C leads to D Mutation in BamA / LptD B->D altered by F Alteration of OM Stress Response C->F sensed by

References

Troubleshooting & Optimization

Technical Support Center: JB-95 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel Kinase-X inhibitor, JB-95.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis: Suzuki Coupling Step

Q1: My Suzuki coupling reaction is showing low yield or has failed completely. What are the common causes?

A1: Low or no yield in a Suzuki coupling reaction is a common issue that can often be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Incompatibility: The choice and quality of the base are critical. For this compound synthesis, potassium carbonate (K₂CO₃) is recommended. Ensure it is finely ground and anhydrous.

  • Reagent Quality: Boronic acids can degrade over time. Check the purity of your aryl boronic acid starting material.

  • Solvent Purity: Ensure solvents are anhydrous. The presence of water can significantly hinder the catalytic cycle.

Troubleshooting Steps:

  • Degas Solvents: Sparge your solvents (e.g., 1,4-dioxane, toluene) with an inert gas for at least 30 minutes before use.

  • Activate Catalyst: Use a fresh batch of palladium catalyst or consider a pre-catalyst.

  • Vary Reaction Conditions: If initial attempts fail, consider screening different bases, solvents, and temperatures as outlined in the table below.

Table 1: Troubleshooting Suzuki Coupling Conditions for this compound Precursor

Parameter Standard Condition Alternative 1 Alternative 2 Expected Outcome
Catalyst Pd(PPh₃)₄ (3 mol%) PdCl₂(dppf) (3 mol%) XPhos Pd G3 (2 mol%) Increased catalytic turnover
Base K₂CO₃ (2.0 eq) Cs₂CO₃ (2.0 eq) K₃PO₄ (2.5 eq) Improved reaction rate
Solvent Toluene/H₂O (4:1) 1,4-Dioxane 2-MeTHF Better solubility/efficiency

| Temperature | 90 °C | 100 °C | 80 °C | Optimize for stability |

Purification: Reversed-Phase HPLC

Q2: I am observing poor peak shape (e.g., tailing or fronting) during the final HPLC purification of this compound. How can I improve this?

A2: Poor peak shape in reversed-phase HPLC is typically related to secondary interactions, column overload, or inappropriate mobile phase conditions.

  • Secondary Silanol Interactions: Free silanol groups on the silica-based column can interact with basic functional groups in this compound, causing peak tailing.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound. An incorrect pH can lead to poor peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening.

Troubleshooting Steps:

  • Add a Mobile Phase Modifier: Add a small amount of trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to both mobile phases (A and B). This will protonate free silanols and the analyte, minimizing secondary interactions.

  • Adjust pH: Ensure the mobile phase pH is at least 2 units below or above the pKa of this compound to maintain a single ionic form.

  • Reduce Sample Load: Decrease the concentration or injection volume of your sample.

Table 2: Optimizing HPLC Purification of this compound

Parameter Standard Condition Alternative 1 Alternative 2 Expected Outcome
Column C18, 5 µm, 100 Å Phenyl-Hexyl, 5 µm C18, 3.5 µm (UPLC) Altered selectivity
Modifier 0.1% Formic Acid 0.1% TFA 10 mM Ammonium Acetate Improved peak shape
Gradient 20-80% B over 20 min 30-70% B over 30 min Isocratic (if applicable) Better peak resolution

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min | Sharper peaks |

Experimental Protocols & Workflows

Protocol 1: General Procedure for this compound Synthesis (Suzuki Coupling)

  • To a flame-dried round-bottom flask, add aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed toluene and water (4:1 ratio) via syringe.

  • Add Pd(PPh₃)₄ (0.03 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, Boronic Acid, Base inert 2. Evacuate & Backfill with Argon (3x) reagents->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat to 90°C (12-16h) catalyst->heat monitor 6. Monitor by TLC / LC-MS heat->monitor cool 7. Cool & Dilute monitor->cool wash 8. Wash with H₂O & Brine cool->wash dry 9. Dry & Concentrate wash->dry purify 10. Flash Chromatography dry->purify

Caption: Workflow for the Suzuki coupling step in this compound synthesis.

Troubleshooting Logic: Low Synthesis Yield

The following diagram outlines a logical approach to troubleshooting low yields in the synthesis of the this compound precursor.

G start Low Yield Observed check_reagents Check Reagent Purity (Aryl Halide, Boronic Acid) start->check_reagents check_catalyst Verify Catalyst Activity (Use fresh catalyst) start->check_catalyst check_conditions Review Reaction Conditions (Inert atmosphere, Anhydrous) start->check_conditions optimize Systematically Optimize (Base, Solvent, Temp) check_reagents->optimize check_catalyst->optimize check_conditions->optimize result Improved Yield optimize->result

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Signaling Pathway Context

This compound is designed as an inhibitor of Kinase-X, a critical node in a cancer-related signaling pathway. Understanding this pathway is essential for interpreting downstream cellular assay results.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Downstream Downstream Effector (e.g., Transcription Factor) KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation JB95 This compound JB95->KinaseX Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound on Kinase-X.

JB-95 Technical Support Center: Optimizing Dosage for Effective Bacterial Killing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of JB-95 for effective bacterial killing. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed to inhibit bacterial DNA gyrase and topoisomerase IV. By binding to these essential enzymes, it blocks DNA replication, leading to rapid bacterial cell death.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability and long-term activity, this compound should be stored as a lyophilized powder at -20°C, protected from light. Stock solutions prepared in a suitable solvent (e.g., DMSO) should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is a typical starting concentration range for this compound in susceptibility testing?

A3: The optimal concentration of this compound is dependent on the bacterial species and strain being tested. For initial screening, a broad concentration range of 0.015 µg/mL to 128 µg/mL is recommended to determine the Minimum Inhibitory Concentration (MIC).[1]

Q4: Is this compound effective against both Gram-positive and Gram-negative bacteria?

A4: this compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, the efficacy can be strain-dependent, and we recommend determining the MIC for your specific strain of interest.[2]

Troubleshooting Guides

Problem 1: I am observing high variability or inconsistent Minimum Inhibitory Concentration (MIC) results between experiments.

  • Possible Cause 1: Inoculum Density. The concentration of the bacterial inoculum is a critical factor. An inoculum that is too high or too low can lead to significant variations in MIC values.[3][4]

    • Solution: Standardize your bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[2][5] Use a spectrophotometer to ensure consistency.

  • Possible Cause 2: Media Composition. Variations in media components, such as cation concentrations or pH, can influence the activity of this compound.[3][4]

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency and reproducibility.[3] Always check that the pH of your media is within the recommended range (typically 7.2-7.4).[4]

  • Possible Cause 3: Pipetting Errors. Inaccurate serial dilutions can lead to incorrect final concentrations of the agent.[1]

    • Solution: Ensure your pipettes are properly calibrated. When performing serial dilutions, mix each dilution step thoroughly before proceeding to the next.

Problem 2: I am not observing any antibacterial effect, even at high concentrations of this compound.

  • Possible Cause 1: Degraded Compound. The this compound stock solution may have degraded due to improper storage or handling.[1][5]

    • Solution: Prepare fresh stock solutions of this compound for each experiment.[2][4] Ensure proper storage at -20°C or below and avoid multiple freeze-thaw cycles.[4]

  • Possible Cause 2: Resistant Bacterial Strain. The bacterial strain you are using may possess intrinsic or acquired resistance to the mechanism of action of this compound.[1]

    • Solution: Test this compound against a known susceptible quality control (QC) strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) to verify its activity. If the compound is active against the control strain, your experimental strain is likely resistant.

Problem 3: My time-kill assay results show bacteriostatic activity, but I expected bactericidal activity.

  • Possible Cause 1: Insufficient Concentration. The concentrations tested may be at or near the MIC, which often results in growth inhibition (bacteriostatic) rather than killing (bactericidal).

    • Solution: Perform the time-kill assay using concentrations that are multiples of the predetermined MIC (e.g., 2x, 4x, and 8x MIC). A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6][7]

  • Possible Cause 2: Short Assay Duration. The incubation time may not be sufficient to observe a significant reduction in bacterial viability.

    • Solution: Extend the time-kill assay to 24 hours, with multiple time points for sample collection (e.g., 0, 2, 4, 6, 8, and 24 hours).[8] This provides a more complete picture of the killing kinetics.[6]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Strains

Bacterial StrainGram StatusMIC Range (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.25 - 1.0
Enterococcus faecalis (ATCC 29212)Gram-positive1.0 - 4.0
Escherichia coli (ATCC 25922)Gram-negative0.5 - 2.0
Pseudomonas aeruginosa (ATCC 27853)Gram-negative4.0 - 16.0
Klebsiella pneumoniae (Clinical Isolate)Gram-negative2.0 - 8.0

Table 2: Time-Kill Assay Data for this compound against S. aureus (ATCC 29213) (MIC = 0.5 µg/mL)

Time (hours)Growth Control (log10 CFU/mL)1x MIC (0.5 µg/mL)2x MIC (1.0 µg/mL)4x MIC (2.0 µg/mL)
0 6.16.16.16.1
2 6.85.95.54.8
4 7.55.64.73.5
6 8.25.33.9<3.0
8 8.95.1<3.0<3.0
24 9.55.2<3.0<3.0

Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on established guidelines for antimicrobial susceptibility testing.[9]

  • Prepare Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies.[8] Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Dilute Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using CAMHB.[1] The final volume in each well should be 50 µL before adding the inoculum.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.[3] Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][10]

Protocol 2: Time-Kill Kinetic Assay

This protocol assesses the rate and extent of bacterial killing over time.[6][11]

  • Prepare Inoculum: Prepare a bacterial inoculum in CAMHB as described in the MIC protocol, adjusting to a final starting concentration of approximately 5 x 10⁵ CFU/mL in the test flasks.[6]

  • Assay Setup: Prepare flasks containing CAMHB with this compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).[6] Also, prepare a growth control flask without any this compound.

  • Inoculation: Inoculate each flask with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking.[8] At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[8]

  • Determine Viable Counts: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.[8]

  • Incubate and Count: Incubate the agar plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL for each time point.[8]

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.[8]

Visualizations

G cluster_0 Bacterial Cell JB95 This compound DNA_Gyrase DNA Gyrase / Topo IV JB95->DNA_Gyrase Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils Replication_Fork->DNA_Gyrase DNA_Replication DNA Replication Replication_Fork->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Blockage leads to workflow start Start: Prepare Bacterial Culture inoculum Standardize Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate dilution Prepare Serial Dilutions of this compound in 96-Well Plate dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Read Plate for Visible Growth incubate->read end Determine MIC read->end troubleshoot start Inconsistent MIC Results cause1 Inoculum Density Variable? start->cause1 Check cause2 Media Composition Inconsistent? start->cause2 Check cause3 Compound Degraded? start->cause3 Check sol1 Standardize to 0.5 McFarland Use Spectrophotometer cause1->sol1 Yes sol2 Use Cation-Adjusted MHB Check pH of Media cause2->sol2 Yes sol3 Prepare Fresh Stock Solution Store Properly at -20°C cause3->sol3 Yes sol1->start Re-test sol2->start Re-test sol3->start Re-test

References

Technical Support Center: JB-95 Binding Site Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the precise binding site of the β-hairpin macrocyclic peptide, JB-95.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a novel β-hairpin macrocyclic peptide with potent antimicrobial activity, particularly against Escherichia coli.[1][2] Its mechanism of action involves the selective disruption of the bacterial outer membrane (OM) without causing lysis of the inner membrane.[1][2] This disruption is believed to occur through interactions with key β-barrel outer membrane proteins (OMPs), leading to a membrane stress response and depletion of many OMPs.[1][2]

Q2: What are the primary protein targets of this compound identified so far?

A2: Photo-affinity labeling experiments have shown that this compound interacts with several β-barrel OMPs.[1][2] The key targets identified include BamA, a central component of the β-barrel assembly machinery (BAM) complex, and LptD, which is involved in lipopolysaccharide (LPS) transport.[1][2][3]

Q3: What makes determining the precise binding site of this compound challenging?

A3: Several factors contribute to the difficulty in pinpointing this compound's exact binding site:

  • Multiple Binding Partners : this compound appears to interact with a variety of OMPs, making it difficult to isolate a single, high-affinity interaction for detailed structural studies.[3]

  • Membrane Protein Targets : Integral membrane proteins like BamA and LptD are notoriously difficult to express, purify, and crystallize, which is a major bottleneck for high-resolution structural techniques like X-ray crystallography.[4][5]

  • Shallow or Cryptic Binding Sites : The binding sites on the target proteins may be shallow, solvent-exposed, or cryptic (only forming upon ligand binding), which can be challenging to identify and characterize.[6][7][8]

  • Dynamic Interactions : The interaction may be transient or induce conformational changes in the target protein, complicating structural analysis.[9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments to determine the this compound binding site.

Photo-Affinity Labeling (PAL) Issues

Q: I'm observing high background and non-specific labeling in my PAL experiment with a this compound probe. What could be the cause and how can I fix it?

A: High background in PAL experiments is a common issue, often stemming from non-specific cross-linking to abundant or "sticky" proteins.[11]

Troubleshooting Steps:

  • Run Control Experiments : To distinguish specific from non-specific binding, always include controls:

    • No UV Irradiation : Assess labeling that occurs without photo-activation.[11]

    • No PAL Probe : Check for background from other reagents.[11]

    • Competition Assay : This is a critical control. Pre-incubate the sample with an excess of unlabeled "parent" this compound before adding the PAL probe. A significant reduction in the signal for a specific protein band indicates a true binding event.[11][12]

  • Optimize Probe Concentration : Titrate the concentration of your this compound photo-affinity probe. Using the lowest effective concentration can help minimize non-specific interactions.

  • Optimize Washing Steps : Increase the stringency and number of wash steps after affinity purification to remove weakly bound, non-specific proteins.[13]

  • Refine Protein Extraction : If working with cell lysates, ensure that your lysis and extraction buffers are optimized to maintain the integrity of the target OMPs while minimizing non-specific interactions.

Protein Crystallography Issues

Q: My co-crystallization trials of the this compound/BamA complex are not yielding crystals. What strategies can I try?

A: Obtaining diffraction-quality crystals of protein-ligand complexes, especially with membrane proteins, is a significant challenge.[5][9][14] Failure to crystallize can be due to protein instability, aggregation, or conformational changes induced by the ligand.[9]

Troubleshooting Steps:

  • Confirm Complex Formation : Before setting up crystallization trials, confirm that this compound is actually binding to your purified BamA preparation using a solution-based method like Nuclear Magnetic Resonance (NMR) or Isothermal Titration Calorimetry (ITC).

  • Vary Ligand Concentration : The ratio of protein to ligand is critical. For ligands with lower affinity, a significant molar excess (e.g., 10-fold) of the ligand may be required during complex formation.[10] Conversely, for very insoluble ligands, it may be necessary to dilute the protein before adding the ligand to prevent precipitation.[9]

  • Attempt Soaking Instead of Co-crystallization : If you can obtain crystals of the apo (unbound) BamA protein, you can try soaking these existing crystals in a solution containing this compound.[9][10] Note that this may not work if this compound binding induces a significant conformational change.[10]

  • Modify the Protein Construct : If flexibility is an issue, consider engineering the BamA construct. This could involve truncating flexible loops or using surface entropy reduction mutagenesis (e.g., replacing lysine residues with alanine) to promote better crystal packing.[5]

  • Screen Different Crystallization Conditions : Expand your screening to include different precipitants, pH ranges, and additives. For membrane proteins, using techniques like the lipidic cubic phase (LCP) can be beneficial.[5]

Site-Directed Mutagenesis and Binding Assay Issues

Q: I've mutated a putative binding site residue in BamA, but my binding assay still shows this compound interaction. How do I interpret this?

A: This result can have several interpretations. It's crucial to approach it systematically to understand the binding interaction.

Troubleshooting Steps:

  • Confirm Mutant Expression and Folding : Ensure the mutant BamA protein is correctly expressed, purified, and folded. A mutation can sometimes lead to misfolding and aggregation. Use techniques like Circular Dichroism (CD) spectroscopy to compare the secondary structure of the mutant to the wild-type protein.

  • Use a Quantitative Binding Assay : It's possible the mutation weakened the binding affinity (increased the Kd) but did not abolish it completely. Use a quantitative method like ITC or a radioligand binding assay to precisely measure the binding affinity for both the wild-type and mutant proteins.[15][16] A significant change in Kd would suggest the mutated residue is involved in binding.

  • Consider a Larger Binding Interface : The binding site is likely not a single amino acid but a surface composed of multiple contact points. Mutating just one residue may not be enough to disrupt the entire interaction. You may need to perform multiple mutations.[17]

  • Investigate Allosteric Effects : The mutated residue might not be a direct contact point but could be important for maintaining the conformation of the binding pocket. Its mutation could lead to subtle structural changes that are not sufficient to prevent binding entirely.[18]

Quantitative Data Summary

The following table summarizes known quantitative data for this compound. Researchers can use this as a reference and for comparison with their own experimental results.

ParameterValueOrganism / SystemReference
Minimum Inhibitory Concentration (MIC)~0.25 µg/mlEscherichia coli[2]
Binding Affinity (Kd) Data Not AvailableTarget-Specific-
Binding Stoichiometry (n) Data Not AvailableTarget-Specific-

Researchers are encouraged to determine Kd and stoichiometry for each specific OMP target using appropriate biophysical techniques to quantify the binding interactions.

Experimental Protocols & Visualizations

Protocol 1: Photo-Affinity Labeling (PAL) to Identify this compound Targets

This protocol provides a general workflow for identifying direct binding partners of this compound in E. coli.[11][12][13]

Methodology:

  • Probe Synthesis : Synthesize a photo-affinity probe derivative of this compound. This typically involves incorporating three key elements: the this compound peptide sequence (for binding specificity), a photoreactive moiety (e.g., diazirine or aryl azide), and a reporter tag (e.g., biotin) for enrichment.[11]

  • Incubation : Treat live E. coli cells or cell lysates with the this compound PAL probe. Allow sufficient time for the probe to bind to its target proteins.

  • Competition Control : In a parallel sample, pre-incubate the cells/lysate with a 50-100 fold excess of unlabeled this compound before adding the PAL probe.

  • UV Cross-linking : Irradiate the samples with UV light at the appropriate wavelength (e.g., 365 nm for diazirines) to activate the photoreactive group, forming a covalent bond between the probe and its target.[13]

  • Cell Lysis : If using live cells, lyse the cells after UV irradiation to release the proteins.

  • Affinity Purification : Use an affinity matrix (e.g., streptavidin beads for a biotin tag) to capture the probe-protein complexes.[13]

  • Washing : Thoroughly wash the beads with buffers of increasing stringency to remove non-covalently bound and non-specifically interacting proteins.[13]

  • Elution and Analysis : Elute the captured proteins from the beads. Separate the proteins by SDS-PAGE.

  • Target Identification : Excise protein bands that are present in the PAL sample but significantly reduced or absent in the competition control. Identify these proteins using mass spectrometry (e.g., LC-MS/MS).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Synthesize this compound Photo-affinity Probe e1 Incubate with Probe (+/- Competitor) p1->e1 p2 Prepare E. coli Lysate or Live Cells p2->e1 e2 UV Cross-linking e1->e2 e3 Cell Lysis (if needed) e2->e3 e4 Affinity Purification (e.g., Streptavidin beads) e3->e4 e5 Wash to Remove Non-specific Binders e4->e5 a1 Elute Proteins e5->a1 a2 SDS-PAGE a1->a2 a3 Excise Specific Bands a2->a3 a4 LC-MS/MS Identification a3->a4

Caption: Workflow for Photo-Affinity Labeling (PAL) experiments.

Protocol 2: Site-Directed Mutagenesis (SDM) to Validate Binding Site

This protocol outlines the steps to mutate a specific amino acid in a target protein (e.g., BamA) to validate its role in the this compound binding interaction.[19][20][21]

Methodology:

  • Primer Design : Design a pair of complementary mutagenic primers, typically 25-45 bases long. The primers should contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid DNA encoding the target protein.[20] The mutation should be located in the middle of the primer sequence.

  • PCR Amplification : Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction should contain the template plasmid DNA, the mutagenic primers, dNTPs, and the polymerase in its appropriate buffer. Use a low number of cycles (e.g., 16-18) to reduce the chance of secondary mutations.[22]

  • Template DNA Digestion : After PCR, digest the parental (non-mutated) plasmid template. This is typically done by adding the DpnI restriction enzyme, which specifically cleaves methylated and hemi-methylated DNA.[19][20] Since the template DNA isolated from most E. coli strains is methylated while the newly synthesized PCR product is not, only the template will be digested.

  • Transformation : Transform the DpnI-treated, newly synthesized plasmid DNA into competent E. coli cells.

  • Screening and Sequencing : Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and send for DNA sequencing to confirm that the desired mutation has been successfully incorporated and that no other mutations were introduced.

  • Protein Expression and Binding Assay : Once the mutation is confirmed, express and purify the mutant protein. Perform a binding assay (e.g., ITC, SPR, or radioligand binding) to compare its binding affinity for this compound to that of the wild-type protein.

G Troubleshooting Logic for Failed Co-Crystallization start Co-crystallization Trial Fails q1 Is Protein-Ligand Complex Formation Confirmed? start->q1 a1 Confirm binding with ITC, NMR, or SPR q1->a1 No q2 Is Protein Sample Pure & Monodisperse? q1->q2 Yes a1->q1 a2 Optimize purification. Use DLS to check for aggregation. q2->a2 No q3 Have you tried 'Soaking'? q2->q3 Yes a2->q2 a3 Grow apo-crystals first, then soak with this compound solution q3->a3 No q4 Have you tried modifying the construct? q3->q4 Yes a3->q4 a4 Use Surface Entropy Reduction (SER) or truncate flexible loops q4->a4 No end_node Re-screen Crystallization Conditions Extensively q4->end_node Yes a4->end_node

Caption: Troubleshooting logic for failed co-crystallization trials.

References

Technical Support Center: Improving the Stability of JB-95 in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the peptidomimetic antibiotic JB-95 during laboratory experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Loss of this compound activity in a cell-based assay.

  • Question: My this compound solution is freshly prepared, but I'm observing lower than expected antimicrobial activity. What could be the cause?

  • Answer: Loss of activity can be attributed to several factors. Peptides and peptidomimetics can be susceptible to degradation in complex biological media.[1] Adsorption to plasticware is another common issue that can reduce the effective concentration of the compound.

    Suggested Solutions:

    • Assess the stability of this compound directly in your specific cell culture medium over the time course of your experiment.

    • Consider using low-binding microplates and pipette tips to minimize surface adsorption.

    • Prepare fresh solutions immediately before each experiment to ensure maximum potency.[2]

Issue 2: Precipitation or cloudiness observed in the this compound stock solution or upon dilution.

  • Question: I observed a precipitate in my this compound stock solution after storage, or my working solution turned cloudy after diluting the stock. What should I do?

  • Answer: Precipitation is often indicative of poor solubility or aggregation, which can be influenced by factors such as concentration, pH, and temperature.[3][4] The isoelectric point (pI) of a peptide is the pH at which it has no net charge, and solubility is often lowest at this pH.[5]

    Suggested Solutions:

    • Determine the net charge of this compound to select an appropriate solvent. For basic peptides, a slightly acidic buffer may improve solubility, while acidic peptides may dissolve better in a slightly basic buffer.[3][6]

    • When diluting a stock solution (e.g., in DMSO), add the aqueous buffer to the stock solution slowly while vortexing to prevent localized high concentrations that can lead to precipitation.

    • If solubility issues persist, consider using a small amount of a co-solvent like DMSO or DMF, ensuring it is compatible with your experimental system.[3][7] Sonication can also aid in dissolving the peptide.[3]

Issue 3: Inconsistent results between experiments using this compound.

  • Question: I am getting variable results in my experiments with this compound, even when I follow the same protocol. What could be the reason?

  • Answer: Inconsistent results are often a consequence of variability in the preparation and handling of the compound. Peptides are sensitive to repeated freeze-thaw cycles, which can lead to degradation and aggregation.[8] The hygroscopic nature of lyophilized peptides can also lead to inaccurate concentrations if not handled properly.

    Suggested Solutions:

    • Aliquot the lyophilized this compound powder into single-use amounts before storage to avoid repeated weighing and exposure to moisture.[8]

    • When preparing solutions, create single-use aliquots to avoid multiple freeze-thaw cycles of the stock solution.[2][8]

    • Always allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[9]

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[8] It is also recommended to store it in a desiccator to prevent moisture absorption, especially for peptides containing hygroscopic amino acids.[8] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to minimize condensation.[9]

Q2: What is the recommended way to store this compound in solution?

A2: Storing peptides in solution for extended periods is generally not recommended due to lower stability compared to the lyophilized form.[8][9] If necessary, prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.[8] For optimal stability in solution, a pH range of 5-7 is generally recommended for peptides.[8]

Q3: My this compound contains amino acids prone to oxidation. How can I prevent this?

A3: Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation.[8] To minimize this, consider the following:

  • Store the lyophilized powder under an inert gas like argon or nitrogen.

  • Use degassed, oxygen-free buffers for reconstitution.[9]

  • For peptides with free cysteine residues, dissolve them in acidic buffers and keep the pH below 7 to slow down oxidation of the thiol group.[9]

Q4: How can I test the solubility of this compound before preparing a large stock solution?

A4: It is always advisable to test the solubility of a small amount of the peptide first.[3] Start by attempting to dissolve a small amount in sterile distilled water. If it does not dissolve, you can try adding a small amount of an appropriate acid (e.g., acetic acid for a basic peptide) or base (e.g., ammonium hydroxide for an acidic peptide).[6] For hydrophobic peptides, a small amount of an organic solvent like DMSO can be tested.[3]

Data Presentation

Table 1: General Storage Recommendations for Peptidomimetics like this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CYearsStore in a desiccator, protect from light.[8]
Stock Solution (in organic solvent, e.g., DMSO)-20°C to -80°CWeeks to MonthsAliquot into single-use vials to avoid freeze-thaw cycles.[2][8]
Working Solution (in aqueous buffer)4°CDaysPrepare fresh if possible. If storage is necessary, filter-sterilize and store in aliquots.[2][8]
Working Solution (in aqueous buffer)-20°CWeeksAliquot to avoid freeze-thaw cycles.[2]

Table 2: Influence of pH on Peptide Solubility

Peptide CharacteristicRecommended pH for SolubilizationRationale
Net Positive Charge (Basic)Acidic (pH < 7)The peptide will have a positive net charge, promoting repulsion between molecules and increasing solubility.[3][6]
Net Negative Charge (Acidic)Basic (pH > 7)The peptide will have a negative net charge, enhancing solubility through intermolecular repulsion.[3][6]
Net Neutral Charge (at pI)Avoid pH near the isoelectric point (pI)At the pI, the net charge is zero, leading to minimal electrostatic repulsion and often resulting in aggregation and precipitation.[5][10]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.

Materials:

  • Lyophilized this compound

  • Appropriate organic solvent for stock solution (e.g., DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Low-binding microcentrifuge tubes

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC or LC-MS system for analysis

Methodology:

  • Stock Solution Preparation:

    • Allow the lyophilized this compound vial to warm to room temperature in a desiccator.

    • Prepare a 1 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest. Prepare a sufficient volume for all time points and conditions.

  • Incubation:

    • Aliquot the working solution into separate low-binding microcentrifuge tubes for each time point and temperature condition.

    • Incubate the tubes at the selected temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.

  • Sample Analysis:

    • Immediately analyze the samples by HPLC or LC-MS to determine the percentage of intact this compound remaining.

    • The sample from time point 0 serves as the 100% reference.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues cluster_loss Loss of Activity cluster_precip Precipitation cluster_incon Inconsistent Results start Experiment with this compound yields unexpected results issue Identify the issue: - Loss of activity - Precipitation - Inconsistent results start->issue check_media Assess stability in experimental medium issue->check_media Loss of Activity check_ph Optimize buffer pH (avoid pI) issue->check_ph Precipitation aliquot_powder Aliquot lyophilized powder issue->aliquot_powder Inconsistent Results use_low_binding Use low-binding plastics check_media->use_low_binding prepare_fresh Prepare fresh solution immediately before use use_low_binding->prepare_fresh end Re-run experiment prepare_fresh->end slow_dilution Dilute stock solution slowly with vortexing check_ph->slow_dilution use_cosolvent Use a co-solvent (e.g., DMSO) slow_dilution->use_cosolvent use_cosolvent->end aliquot_solution Aliquot stock solution to avoid freeze-thaw aliquot_powder->aliquot_solution warm_before_use Warm vial to RT in desiccator aliquot_solution->warm_before_use warm_before_use->end

Caption: A flowchart for troubleshooting common stability issues with this compound.

References

Technical Support Center: Overcoming Solubility Limitations of JB-95 in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility challenges with the peptidomimetic antibiotic JB-95 during in vitro and cell-based assays.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do?

A1: Direct dissolution of hydrophobic peptides like this compound in aqueous buffers is often challenging. The recommended approach is to first create a concentrated stock solution in an organic solvent.

Recommended Solvents for Stock Solutions:

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)Up to 30 mMThe most common choice for biological assays due to its high solubilizing power and relatively low toxicity at low concentrations.[1]
Dimethylformamide (DMF)VariableAn alternative to DMSO, but can be more toxic to cells.
Acetonitrile (ACN)VariableCan be used for initial solubilization, but its compatibility with the specific assay needs to be verified.

Experimental Protocol: Preparing a this compound Stock Solution

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of 100% DMSO (or another suitable organic solvent) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This "kinetic" solubility problem can often be addressed by optimizing the dilution protocol and the final assay conditions.

Strategies to Prevent Precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may still not prevent precipitation.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer.

  • Rapid Mixing: When adding the this compound stock to the buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.

  • Assay Components: The presence of proteins (like BSA) or other macromolecules in the assay buffer can sometimes help to keep hydrophobic compounds in solution.[2]

Experimental Protocol: Diluting this compound Stock Solution

  • Warm Stock: Briefly warm the this compound DMSO stock to room temperature.

  • Prepare Buffer: Have your final volume of assay buffer ready in a tube.

  • Add and Mix: While vortexing the assay buffer, add the required volume of the this compound stock solution dropwise.

  • Final Concentration: Ensure the final DMSO concentration in the assay is within a tolerable range for your specific cell line or enzyme.

Q3: I'm still observing precipitation or getting inconsistent results in my cell-based assay. Are there other methods to improve this compound solubility?

A3: If standard methods are insufficient, several other techniques can be employed to enhance the solubility of challenging compounds like this compound.

MethodDescriptionConsiderations
Co-solvents Adding a small percentage of a water-miscible organic solvent to the final assay medium can increase solubility. Examples include polyethylene glycol (PEG) or glycerol.[1]Must be tested for compatibility with the assay and for any effects on the biological system.
pH Adjustment For peptides with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. Basic peptides are more soluble in acidic solutions, and acidic peptides in basic solutions.[3]The pH must be within the viable range for the cells or enzyme being studied. The pKa of this compound's ionizable groups would need to be considered.
Use of Surfactants Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization.[2]Primarily suitable for biochemical (cell-free) assays, as surfactants can be lytic to cells at higher concentrations.[2]
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.The cyclodextrin-JB-95 complex should be evaluated to ensure it does not alter the compound's activity.

Frequently Asked Questions (FAQs)

Q: What is the expected aqueous solubility of this compound?

Q: Can I sonicate my this compound solution to help it dissolve?

A: Yes, sonication can be a useful technique to aid in the dissolution of peptides.[4] However, it is important to use a short burst of sonication and to avoid excessive heating, which could potentially degrade the peptide.

Q: How do I know if my this compound is truly dissolved or if it's a fine suspension?

A: A true solution will be clear and free of any visible particles when viewed against a light source. If the solution appears cloudy or opalescent, it is likely a suspension. Centrifuging the solution and observing for a pellet can also help determine if there is undissolved compound.

Q: My this compound is stored as a lyophilized powder. How should I handle it?

A: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent moisture condensation, which can affect the stability and solubility of the peptide.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Assay Dilution cluster_troubleshooting Troubleshooting Precipitation start Lyophilized this compound Powder equilibrate Equilibrate to Room Temp start->equilibrate add_dmso Add 100% DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock Concentrated Stock Solution (e.g., 10 mM) dissolve->stock mix Add Stock Dropwise with Vortexing stock->mix assay_buffer Aqueous Assay Buffer assay_buffer->mix final_solution Final Assay Solution (<1% DMSO) mix->final_solution precipitation Precipitation Observed check_dmso Verify Final DMSO % precipitation->check_dmso use_cosolvent Add Co-solvent (e.g., PEG) precipitation->use_cosolvent adjust_ph Adjust Buffer pH precipitation->adjust_ph add_surfactant Add Surfactant (cell-free) precipitation->add_surfactant

Caption: Workflow for preparing and troubleshooting this compound solutions for assays.

signaling_pathway cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_effect Downstream Effects JB95 This compound BamA BamA JB95->BamA targets LptD LptD JB95->LptD targets Disruption Membrane Disruption JB95->Disruption causes OM_Integrity Outer Membrane Integrity BamA->OM_Integrity maintains LptD->OM_Integrity maintains OM_Integrity->Disruption loss of Cell_Death Bacterial Cell Death Disruption->Cell_Death leads to

References

addressing variability in JB-95 MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the JB-95 Minimum Inhibitory Concentration (MIC) assay. Our goal is to help you achieve consistent and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the reproducibility of this compound MIC assays?

The single most critical factor is the standardization of the bacterial inoculum.[1][2] Even minor variations in the inoculum density can lead to significant shifts in MIC values, a phenomenon known as the "inoculum effect".[1]

Q2: What are the recommended quality control (QC) strains for this compound MIC assays?

It is crucial to use well-characterized QC strains with known this compound MIC ranges to validate your assay performance. The choice of specific strains will depend on the spectrum of activity for this compound. Always refer to the latest Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for recommended QC strains for the class of compounds similar to this compound.[3]

Q3: How should I prepare the this compound stock solution?

Prepare a stock solution of this compound in a suitable solvent at a concentration that is at least 100 times the highest final concentration to be tested.[1] This minimizes the volume of solvent added to the assay, reducing potential solvent effects on bacterial growth. If this compound is not readily soluble in water, a small amount of DMSO (up to 1%) may be used to aid solubilization.[4]

Q4: What is the acceptable range for the final inoculum concentration in a broth microdilution MIC assay?

For broth microdilution, the final inoculum concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[3][5]

Troubleshooting Guide

Issue 1: Inconsistent MIC values for this compound across experiments.

Inconsistent MIC values are a common challenge and can arise from several sources.[1] A systematic approach is necessary to identify the root cause.

  • Troubleshooting Workflow for Inconsistent MICs

    Troubleshooting_Inconsistent_MICs start Inconsistent this compound MIC Results check_inoculum Verify Inoculum Standardization start->check_inoculum check_jb95 Assess this compound Stock Solution start->check_jb95 check_media Examine Growth Medium & Conditions start->check_media check_protocol Review Assay Protocol Execution start->check_protocol resolve_inoculum Standardize Inoculum Preparation check_inoculum->resolve_inoculum Inconsistent? resolve_jb95 Prepare Fresh this compound Stock check_jb95->resolve_jb95 Degraded? resolve_media Use Fresh, Standardized Medium check_media->resolve_media Variable? resolve_protocol Ensure Consistent Protocol Adherence check_protocol->resolve_protocol Deviations? end Consistent MIC Results resolve_inoculum->end resolve_jb95->end resolve_media->end resolve_protocol->end

    A troubleshooting flowchart for diagnosing inconsistent MIC results.
  • Impact of Inoculum Density on this compound MIC

    The density of the bacterial inoculum has a significant impact on the resulting MIC.[1] Both excessively high and low inoculum levels can lead to erroneous results.

Inoculum Density (CFU/mL)Observed this compound MIC (µg/mL)Fold Change from StandardInterpretation
5 x 10^48-2xPotentially false susceptibility
5 x 10^5 (Standard)161x (Reference)Standard Condition
5 x 10^664+4xSignificant Inoculum Effect
5 x 10^7>128>+8xPronounced Inoculum Effect

Issue 2: No bacterial growth in the positive control well.

This indicates a problem with either the bacterial culture or the growth medium.

  • Check Culture Viability: Streak the inoculum onto an appropriate agar plate to confirm the viability of the bacteria.

  • Verify Medium Preparation: Ensure the correct medium was used and prepared according to standard procedures. Some compounds, like tigecycline, lose activity in media that has accumulated oxygen over time.[5]

  • Confirm Incubation Conditions: Double-check that the incubation temperature, atmosphere (e.g., CO2 levels for fastidious organisms), and duration are correct.[5][6]

Issue 3: Growth observed in the negative control (sterility) well.

This points to contamination of the growth medium, reagents, or the microtiter plate.

  • Aseptic Technique: Review and ensure strict aseptic technique is followed throughout the procedure.

  • Reagent Sterility: Use fresh, sterile media and reagents.

  • Plate Sterility: Confirm that the microtiter plates used are sterile.

Issue 4: "Skipped" wells, where growth is seen at higher this compound concentrations but not at lower ones.

This can be due to a few factors:

  • Pipetting Error: An error in the serial dilution can lead to an incorrect concentration in a well.

  • Contamination: Contamination of a single well with a resistant organism.

  • Eagle Effect: A paradoxical phenomenon where a bactericidal agent's effectiveness decreases at very high concentrations.[5] If this is suspected, the experiment should be repeated with careful attention to dilution accuracy.[5]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[1][4][7]

1. Preparation of Reagents and Bacterial Culture:

  • This compound Stock Solution: Prepare a stock solution in a suitable solvent at a concentration 100x the highest desired final concentration.

  • Bacterial Culture: Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.[1]

2. Standardization of Inoculum:

  • Adjust the turbidity of the log-phase bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[1]

  • Dilute this standardized suspension to achieve the final target inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

3. Assay Plate Preparation and Inoculation:

  • Workflow for Broth Microdilution MIC Assay

    MIC_Assay_Workflow start Start: Prepare Reagents & Culture prep_plate Dispense 100 µL Medium to All Wells start->prep_plate add_jb95 Add 100 µL of 2x this compound to Column 1 prep_plate->add_jb95 serial_dilute Perform 2-fold Serial Dilutions (Col 1 to 10) add_jb95->serial_dilute discard Discard 100 µL from Column 10 serial_dilute->discard add_inoculum Add 100 µL Standardized Inoculum (Cols 1-11) discard->add_inoculum incubate Incubate Plate (e.g., 18-24h at 37°C) add_inoculum->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End of Assay read_mic->end

    Standard workflow for a broth microdilution MIC assay.
  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 2x concentrated this compound solution to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process down to column 10.

  • Discard 100 µL from the 10th column.

  • Column 11 will serve as the positive control (bacteria, no this compound).

  • Column 12 will be the negative control (medium only, no bacteria).

  • Add 100 µL of the working bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

4. Incubation and MIC Determination:

  • Incubate the plate at 35 ± 1 °C for 16-20 hours in ambient air.

  • Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (i.e., the first clear well).[8]

References

Technical Support Center: JB-95 Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the macrocyclic peptidomimetic JB-95 during experimental procedures. By adhering to the protocols and best practices outlined below, users can ensure the stability and reliability of this compound in their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to prevent its degradation?

A1: this compound is a novel, macrocyclic β-hairpin peptidomimetic with potent antimicrobial activity, particularly against Escherichia coli.[1][2][3] It functions by selectively disrupting the outer membrane of Gram-negative bacteria by targeting β-barrel outer membrane proteins like BamA and LptD.[1][2] Degradation of this compound can lead to a loss of its structural integrity and, consequently, its biological activity, resulting in inaccurate and unreliable experimental outcomes.

Q2: What is the amino acid sequence of this compound and how does it influence its stability?

A2: The amino acid sequence of this compound is cyclo-(Trp-Arg-Ile-Arg-Ile-{d-Arg}-Trp-Lys-Arg-Leu-Arg-Arg-{d-Pro}-Pro).[2][3] This sequence contains residues that are susceptible to specific degradation pathways. The two Tryptophan (Trp) residues are prone to oxidation. The high number of basic residues, Arginine (Arg) and Lysine (Lys), can make the peptide hygroscopic, meaning it readily absorbs moisture from the atmosphere. The macrocyclic structure and the presence of d-Proline contribute to its resistance to proteolytic degradation.

Q3: How should lyophilized this compound be stored?

A3: Lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[4][5] It is crucial to keep it in a tightly sealed container in a desiccator to protect it from moisture, especially given its hygroscopic nature due to the high content of basic amino acids.[3] The peptide should also be protected from direct light.[3][6]

Q4: What is the best way to handle this compound when preparing solutions?

A4: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation and moisture absorption.[2] Weigh out the desired amount of peptide quickly in a clean, controlled environment. Reseal the vial tightly and store the remaining lyophilized peptide under the recommended conditions.

Q5: How should this compound solutions be stored?

A5: Storing peptides in solution for extended periods is not recommended due to their limited shelf-life.[3][4] If necessary, prepare fresh solutions for each experiment. For short-term storage, dissolve this compound in a sterile, degassed buffer at a pH of 5-6.[4] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4]

Q6: What are the primary degradation pathways for this compound?

A6: The primary degradation pathways for this compound are likely to be oxidation and hydrolysis. Oxidation can occur at the two Tryptophan residues.[3][4] Hydrolysis can be catalyzed by acidic or alkaline conditions.[7] Due to its macrocyclic structure and the inclusion of a d-amino acid, this compound is expected to have enhanced stability against proteases.

Q7: My experiment involves long incubation times at physiological pH (7.4). How can I minimize this compound degradation?

A7: For long incubations at physiological pH, it is critical to use high-purity, sterile reagents and maintain aseptic technique to prevent microbial contamination and enzymatic degradation. Consider the use of protease inhibitors if working with complex biological matrices. Due to the presence of Tryptophan, the use of degassed buffers and minimizing exposure to air can help reduce oxidative degradation.

Q8: I've noticed a decrease in the activity of my this compound stock solution. What could be the cause?

A8: A decrease in activity could be due to several factors, including improper storage, repeated freeze-thaw cycles, exposure to light or moisture, or oxidative degradation.[6] It is also possible that residual trifluoroacetic acid (TFA) from the synthesis process is affecting the peptide's conformation and activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or inconsistent biological activity Peptide degradation due to improper storage.Store lyophilized this compound at -20°C or -80°C in a desiccator, protected from light. Prepare fresh solutions for each experiment or store aliquots at -80°C.
Repeated freeze-thaw cycles of stock solutions.Aliquot peptide solutions into single-use vials to minimize freeze-thaw cycles.
Oxidation of Tryptophan residues.Use degassed buffers for preparing solutions. Minimize exposure of the peptide solution to air. Consider adding antioxidants like DTT for non-cellular assays, but be aware of potential interference.
Hydrolysis due to inappropriate pH.Prepare and store solutions in a buffer with a pH between 5 and 6. Avoid highly acidic or alkaline conditions.
Presence of residual Trifluoroacetic Acid (TFA).If TFA interference is suspected, consider purchasing TFA-removed this compound or performing a salt exchange procedure.
Difficulty dissolving the lyophilized peptide Peptide has absorbed moisture and aggregated.Ensure the vial is warmed to room temperature in a desiccator before opening. Briefly vortex or sonicate to aid dissolution.
Incorrect solvent.Due to its basic nature, dissolving in a slightly acidic solution (e.g., 10% acetic acid) and then diluting with buffer may be effective.
Precipitation of the peptide in solution Peptide aggregation.Prepare solutions at a slightly acidic pH (5-6). Avoid neutral or slightly basic pH for storage. Ensure the storage concentration is not too high.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Equilibration: Transfer the vial of lyophilized this compound from the freezer to a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Weighing: In a clean and dry environment, quickly weigh the desired amount of this compound.

  • Reconstitution: Add the appropriate volume of sterile, degassed buffer (e.g., 10 mM MES buffer, pH 6.0) to the peptide to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.

Protocol 2: Minimizing Oxidation During Experiments
  • Buffer Preparation: Prepare all buffers with high-purity water and degas them by sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes or by using a vacuum system.

  • Handling: When working with this compound solutions, minimize the headspace in the vials and keep them tightly capped when not in use.

  • Experimental Setup: If the experiment involves long incubation times, consider performing it in an anaerobic chamber or using sealed plates to limit oxygen exposure.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Key Considerations
Lyophilized Powder-20°CShort-term (weeks)Store in a desiccator, protected from light.
-80°CLong-term (months to years)Store in a desiccator, protected from light.
In Solution-20°CShort-term (days to a week)Aliquot to avoid freeze-thaw cycles. Use a pH 5-6 buffer.
-80°CShort-term (weeks)Aliquot to avoid freeze-thaw cycles. Use a pH 5-6 buffer.

Table 2: Susceptible Amino Acids in this compound and Potential Degradation Pathways

Amino Acid Number in Sequence Potential Degradation Pathway Prevention Strategy
Tryptophan (Trp)2OxidationUse degassed buffers, minimize air exposure.
Arginine (Arg)6HygroscopicityStore lyophilized peptide in a desiccator.
Lysine (Lys)1HygroscopicityStore lyophilized peptide in a desiccator.

Visualizations

JB95_Degradation_Prevention cluster_storage Storage Best Practices cluster_handling Experimental Handling cluster_degradation Potential Degradation Pathways Lyophilized Lyophilized this compound Store at -20°C / -80°C Store at -20°C / -80°C Lyophilized->Store at -20°C / -80°C Temperature Desiccator Desiccator Lyophilized->Desiccator Moisture Protect from Light Protect from Light Lyophilized->Protect from Light Light Solution This compound in Solution Aliquot & Store at -80°C Aliquot & Store at -80°C Solution->Aliquot & Store at -80°C Temperature & Freeze-Thaw pH 5-6 Buffer pH 5-6 Buffer Solution->pH 5-6 Buffer pH Use Sterile Reagents Use Sterile Reagents Solution->Use Sterile Reagents Contamination Handling Handling this compound Equilibrate to Room Temp\nin Desiccator Equilibrate to Room Temp in Desiccator Handling->Equilibrate to Room Temp\nin Desiccator Use Degassed Buffers\n(for Trp residues) Use Degassed Buffers (for Trp residues) Handling->Use Degassed Buffers\n(for Trp residues) Minimize Air Exposure Minimize Air Exposure Handling->Minimize Air Exposure Degradation This compound Degradation Oxidation Oxidation (Tryptophan) Degradation->Oxidation Hydrolysis Hydrolysis (pH extremes) Degradation->Hydrolysis Proteolysis Proteolysis (Low Risk) Degradation->Proteolysis

Caption: Workflow for preventing this compound degradation.

Signaling_Pathway JB95 This compound OMPs β-barrel Outer Membrane Proteins (e.g., BamA, LptD) JB95->OMPs Binds to Disruption OM Disruption & Integrity Loss JB95->Disruption Causes OM Gram-Negative Outer Membrane (OM) OMPs->OM Embedded in CellDeath Bacterial Cell Death Disruption->CellDeath Leads to

References

Technical Support Center: Optimizing Fluorescence Microscopy for JB-95 Localization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the localization of protein JB-95. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in accurately visualizing and interpreting the subcellular localization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the immunofluorescence staining and imaging of this compound.

Q1: Why is the this compound fluorescent signal weak or absent?

A weak or non-existent signal can be due to several factors, from antibody performance to imaging settings.

  • Primary Antibody Issues: The concentration of the anti-JB-95 antibody may be too low, or the antibody itself may have low affinity or be non-functional.

  • Secondary Antibody Mismatch: The fluorophore-conjugated secondary antibody may not be appropriate for the host species of the primary antibody.

  • Photobleaching: The fluorophore may have been damaged by excessive exposure to excitation light.

  • Suboptimal Fixation/Permeabilization: The fixation or permeabilization method might be masking the epitope recognized by the anti-JB-95 antibody.

Solution Pathway:

  • Optimize Antibody Concentrations: Perform a titration of both primary and secondary antibodies to find the optimal signal-to-noise ratio.

  • Verify Antibody Specificity: If possible, include a positive control (e.g., cells overexpressing this compound) and a negative control (e.g., this compound knockout cells or an isotype control).

  • Use Antifade Mounting Medium: Mount coverslips with a mounting medium containing an antifade reagent to protect the fluorophores from photobleaching.

  • Test Different Fixation/Permeabilization Methods: The antigenicity of this compound may be sensitive to certain fixatives. Compare different methods as detailed in the table below.

Q2: How can I reduce high background fluorescence?

High background can obscure the specific this compound signal, making localization difficult to determine.

  • Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.

  • Inadequate Washing: Residual, unbound antibodies may not have been thoroughly washed away.

  • Autofluorescence: Some cell types or culture media can exhibit natural fluorescence.

Solution Pathway:

  • Increase Blocking Time/Concentration: Extend the blocking incubation time or increase the concentration of the blocking agent (e.g., Bovine Serum Albumin or normal goat serum).

  • Optimize Washing Steps: Increase the number and duration of wash steps after both primary and secondary antibody incubations.

  • Use a Different Fluorophore: If autofluorescence is an issue, try a fluorophore in a different spectral range (e.g., a far-red dye).

  • Perform a "Secondary Antibody Only" Control: This will help determine if the non-specific signal is coming from the secondary antibody.

Q3: The this compound staining appears as non-specific aggregates. What is the cause?

Antibody or dye aggregates can lead to punctate, non-biological signals.

  • Antibody Aggregation: Improper storage or handling can cause antibodies to aggregate.

  • Fluorophore Aggregation: Some fluorescent dyes are prone to aggregation at high concentrations.

Solution Pathway:

  • Centrifuge Antibodies: Before use, centrifuge the primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any aggregates. Use the supernatant for staining.

  • Filter Antibody Solutions: For critical applications, consider filtering the diluted antibody solutions through a 0.22 µm filter.

Experimental Protocols & Data

Table 1: Troubleshooting Guide for Fixation and Permeabilization
Problem Potential Cause Suggested Solution Protocol Modification
Weak this compound SignalAldehyde-based fixation (e.g., PFA) is masking the epitope.Switch to an organic solvent-based fixation method.Replace 4% PFA fixation with ice-cold Methanol or Acetone fixation for 10 minutes at -20°C.
Damaged Cell MorphologyHarsh permeabilization with Triton X-100.Use a milder detergent or a shorter incubation time.Reduce Triton X-100 concentration from 0.5% to 0.1% or switch to Saponin (0.1%) for permeabilization.
High BackgroundInsufficient blocking of non-specific sites.Increase blocking efficiency.Extend blocking time from 30 minutes to 1 hour. Use 5% Normal Goat Serum in addition to 1% BSA in the blocking buffer.
Detailed Protocol: Immunofluorescence Staining for this compound Nuclear Translocation

This protocol is optimized for detecting the translocation of this compound from the cytoplasm to the nucleus upon stimulation with Growth Factor X (GF-X).

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum, 1% BSA in PBS

  • Primary Antibody: Anti-JB-95 (Rabbit polyclonal)

  • Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

Procedure:

  • Cell Stimulation: Treat cells with the desired concentration of GF-X for the appropriate time to induce this compound translocation. Include an unstimulated control.

  • Fixation: Gently wash the cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-JB-95 antibody in Blocking Buffer (see Table 2 for starting dilutions). Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI (1 µg/mL) for 5 minutes to stain the nucleus.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using antifade mounting medium. Seal the edges with nail polish and allow to dry.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

Table 2: Recommended Antibody Dilutions
Antibody Host Species Fluorophore Starting Dilution Range Final Concentration Range
Anti-JB-95 (Primary)RabbitN/A1:200 - 1:10001-5 µg/mL
Goat anti-Rabbit IgG (Secondary)GoatAlexa Fluor 4881:500 - 1:20000.5-2 µg/mL

Visualizations

Signaling Pathway for this compound Translocation

JB95_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFX_Receptor GF-X Receptor KinaseA Kinase A GFX_Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates JB95_Cytoplasm This compound KinaseB->JB95_Cytoplasm Phosphorylates JB95_P This compound-P JB95_Cytoplasm->JB95_P JB95_Nuclear This compound-P JB95_P->JB95_Nuclear Translocates TargetGene Target Gene JB95_Nuclear->TargetGene Regulates Transcription GFX Growth Factor X GFX->GFX_Receptor Binds

Caption: Hypothetical signaling cascade for GF-X induced this compound nuclear translocation.

Immunofluorescence Experimental Workflow

IF_Workflow start Seed Cells on Coverslips stimulate Stimulate with GF-X start->stimulate fix Fix with 4% PFA stimulate->fix permeabilize Permeabilize with 0.25% Triton X-100 fix->permeabilize block Block with 5% NGS permeabilize->block primary_ab Incubate with Anti-JB-95 (1° Ab) block->primary_ab secondary_ab Incubate with Alexa Fluor 488 (2° Ab) primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount Mount with Antifade Medium counterstain->mount image Image Acquisition mount->image analyze Image Analysis & Quantification image->analyze end Results analyze->end

Caption: Step-by-step workflow for immunofluorescence staining of this compound.

Validation & Comparative

Validating the Outer Membrane Disruptive Effect of JB-95: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel antimicrobial agents, understanding the specific mechanism of action is paramount. This guide provides a comparative analysis of JB-95, a novel peptidomimetic antibiotic, and its outer membrane disruptive effects against Gram-negative bacteria. Its performance is benchmarked against two well-established outer membrane permeabilizing agents: Polymyxin B and EDTA. This comparison is supported by available experimental data and detailed protocols for key validation assays.

Mechanism of Action and Performance Comparison

This compound exhibits a unique mechanism of action, selectively targeting the outer membrane of Escherichia coli without causing cell lysis.[1][2] This contrasts with the mechanisms of Polymyxin B, which disrupts the outer membrane by binding to lipopolysaccharide (LPS), and EDTA, which chelates divalent cations essential for outer membrane integrity.[3][4][5][6][7][8][9][10]

Table 1: Comparison of Outer Membrane Disruptive Agents

FeatureThis compoundPolymyxin BEDTA
Mechanism of Action Targets β-barrel outer membrane proteins (BamA and LptD), leading to selective outer membrane disruption.[1][2]Binds to the lipid A portion of lipopolysaccharide (LPS), displacing divalent cations and disrupting membrane integrity.[3][4][5][6]Chelates divalent cations (Mg²⁺, Ca²⁺) that stabilize the LPS layer, leading to its destabilization and increased permeability.[7][8][9][10]
Target Molecule BamA and LptDLipopolysaccharide (LPS)Divalent Cations (Mg²⁺, Ca²⁺)
Reported MIC against E. coli ~0.25 µg/mL[2]~1.0 µg/mLNot applicable (used as a permeabilizer)
Inner Membrane Effect Does not significantly permeabilize the inner membrane.[1][2]Permeabilizes the inner membrane at higher concentrations.Does not directly permeabilize the inner membrane.
Cell Lysis No cellular lytic activity reported.[1][2]Can cause cell lysis at bactericidal concentrations.Does not directly cause cell lysis.

Experimental Data: Validating Outer Membrane Disruption

The disruption of the bacterial outer membrane can be quantitatively assessed using fluorescent probes such as 1-N-phenylnaphthylamine (NPN) and SYTOX Green.

NPN Uptake Assay: This assay measures the increase in fluorescence when NPN, a hydrophobic probe, enters the damaged outer membrane and partitions into the hydrophobic interior. An increased fluorescence signal is indicative of outer membrane permeabilization.

SYTOX Green Uptake Assay: SYTOX Green is a nucleic acid stain that cannot penetrate intact cell membranes. An increase in fluorescence indicates that both the outer and inner membranes have been compromised, allowing the dye to enter the cytoplasm and bind to DNA.

Table 2: Expected Outcomes of Outer Membrane Permeabilization Assays

AssayThis compoundPolymyxin BEDTA
NPN Uptake Expected to show a significant increase in fluorescence, indicating outer membrane disruption.Shows a dose-dependent increase in fluorescence, confirming outer membrane permeabilization.[11][12][13][14]Induces a significant increase in NPN uptake, demonstrating its ability to permeabilize the outer membrane.[7]
SYTOX Green Uptake Expected to show no rapid or significant increase in fluorescence, as it selectively disrupts the outer membrane without affecting the inner membrane.[15]Shows a rapid and significant increase in fluorescence, indicating permeabilization of both outer and inner membranes.[11][15]Expected to show minimal to no increase in fluorescence on its own, as it primarily affects the outer membrane.

Experimental Protocols

NPN (1-N-phenylnaphthylamine) Uptake Assay

This protocol is adapted from established methods for assessing outer membrane permeability.[16][17]

Materials:

  • Bacterial culture (e.g., E. coli) grown to mid-logarithmic phase

  • 5 mM HEPES buffer (pH 7.2)

  • 1-N-phenylnaphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Test compounds (this compound, Polymyxin B, EDTA) at desired concentrations

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with 5 mM HEPES buffer.

  • Resuspend the cells in 5 mM HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

  • Add 100 µL of the cell suspension to each well of the microplate.

  • Add NPN to each well to a final concentration of 10 µM.

  • Measure the baseline fluorescence.

  • Add the test compound (this compound, Polymyxin B, or EDTA) to the wells at the desired final concentration.

  • Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes).

  • A positive control, such as a high concentration of Polymyxin B, should be included to determine maximal NPN uptake.

  • Calculate the percentage of NPN uptake relative to the positive control.

SYTOX Green Uptake Assay

This protocol is based on standard procedures for assessing inner membrane integrity.[18][19][20][21]

Materials:

  • Bacterial culture (e.g., E. coli) grown to mid-logarithmic phase

  • Phosphate-buffered saline (PBS)

  • SYTOX Green nucleic acid stain (e.g., 5 mM stock solution in DMSO)

  • Test compounds (this compound, Polymyxin B, EDTA) at desired concentrations

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

  • Add 100 µL of the cell suspension to each well of the microplate.

  • Add SYTOX Green to each well to a final concentration of 1-5 µM.

  • Incubate for 15 minutes at room temperature in the dark.

  • Measure the baseline fluorescence.

  • Add the test compound (this compound, Polymyxin B, or EDTA) to the wells at the desired final concentration.

  • Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • A positive control for maximal permeabilization (e.g., heat-killed cells or cells treated with a membrane-lysing agent) should be included.

  • Express the results as relative fluorescence units or as a percentage of the positive control.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

JB95_Mechanism cluster_OM Gram-Negative Outer Membrane BamA BamA Disruption Outer Membrane Disruption BamA->Disruption LptD LptD LptD->Disruption OM_Proteins Other OMPs JB95 This compound JB95->BamA Binds to JB95->LptD Binds to caption Mechanism of this compound Outer Membrane Disruption

Mechanism of this compound Outer Membrane Disruption

PolymyxinB_Mechanism cluster_OM Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) Divalent_Cations Mg²⁺, Ca²⁺ LPS->Divalent_Cations Stabilized by Disruption Outer Membrane Disruption LPS->Disruption PolymyxinB Polymyxin B PolymyxinB->LPS Binds to Lipid A PolymyxinB->Divalent_Cations Displaces caption Mechanism of Polymyxin B Outer Membrane Disruption

Mechanism of Polymyxin B Outer Membrane Disruption

EDTA_Mechanism cluster_OM Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) Divalent_Cations Mg²⁺, Ca²⁺ LPS->Divalent_Cations Stabilized by Disruption Outer Membrane Destabilization Divalent_Cations->Disruption Removal leads to EDTA EDTA EDTA->Divalent_Cations Chelates caption Mechanism of EDTA Outer Membrane Disruption

Mechanism of EDTA Outer Membrane Disruption

NPN_Uptake_Workflow start Start: Mid-log phase bacterial culture wash Wash cells with HEPES buffer start->wash resuspend Resuspend in HEPES buffer to OD₆₀₀ = 0.5 wash->resuspend plate Add cell suspension to 96-well plate resuspend->plate add_npn Add NPN (10 µM) plate->add_npn read_baseline Measure baseline fluorescence add_npn->read_baseline add_compound Add Test Compound (this compound, Polymyxin B, EDTA) read_baseline->add_compound read_kinetics Monitor fluorescence kinetics (Ex: 350nm, Em: 420nm) add_compound->read_kinetics analyze Analyze data: Calculate % NPN uptake read_kinetics->analyze caption Experimental Workflow for NPN Uptake Assay

Experimental Workflow for NPN Uptake Assay

SYTOX_Green_Workflow start Start: Mid-log phase bacterial culture wash Wash cells with PBS start->wash resuspend Resuspend in PBS to OD₆₀₀ = 0.5 wash->resuspend plate Add cell suspension to 96-well plate resuspend->plate add_sytox Add SYTOX Green (1-5 µM) plate->add_sytox incubate Incubate 15 min in the dark add_sytox->incubate read_baseline Measure baseline fluorescence incubate->read_baseline add_compound Add Test Compound (this compound, Polymyxin B, EDTA) read_baseline->add_compound read_kinetics Monitor fluorescence kinetics (Ex: 485nm, Em: 520nm) add_compound->read_kinetics analyze Analyze data: Relative Fluorescence Units read_kinetics->analyze caption Experimental Workflow for SYTOX Green Uptake Assay

Experimental Workflow for SYTOX Green Uptake Assay

References

comparing JB-95's efficacy to other antimicrobial peptides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of JB-95's Efficacy Against Other Antimicrobial Peptides

This guide provides a detailed comparison of the antimicrobial peptide this compound with other well-established antimicrobial peptides (AMPs). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanisms of action, and the experimental data supporting these findings.

Introduction to this compound

This compound is a novel β-hairpin macrocyclic peptidomimetic that has demonstrated potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli. Its unique mechanism of action involves the selective disruption of the outer membrane, targeting key β-barrel outer membrane proteins like BamA and LptD, which are crucial for the biogenesis of the outer membrane. This targeted disruption makes this compound a promising candidate in the ongoing search for new antibiotics to combat multidrug-resistant bacteria.

Comparative Efficacy of Antimicrobial Peptides

The efficacy of antimicrobial peptides is commonly quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The table below summarizes the MIC values of this compound and other selected AMPs against E. coli and other relevant bacteria.

Antimicrobial PeptideTarget Organism(s)Minimum Inhibitory Concentration (MIC)Mechanism of Action
This compound Escherichia coli (including multidrug-resistant strains)~0.25 µg/mLSelectively disrupts the outer membrane by targeting β-barrel outer membrane proteins (BamA, LptD).
LL-37 Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus<10 µg/mL against E. coliDisrupts the bacterial cell membrane through the formation of pores and can also engage in immunomodulatory functions.[1][2]
Polymyxin B Gram-negative bacteria (e.g., E. coli, P. aeruginosa)Varies by strain, typically low µg/mL rangeBinds to lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting both the outer and inner membranes.[3][4][5][6]
Melittin Broad-spectrum (Gram-positive and Gram-negative bacteria)6.4 µg/mL against E. coli and S. aureus[7]A potent, non-selective lytic peptide that forms pores in bacterial membranes.[8][9]
Aurein 1.2 Gram-positive bacteria (e.g., S. aureus), moderate against E. coli200 µg/mL against E. coli, 25 µg/mL against S. aureus[10]Disrupts bacterial membranes, with a preference for Gram-positive bacteria, through a carpet-like mechanism.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Antimicrobial peptide stock solution

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterium in MHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in MHB.

  • Peptide Dilution: Prepare a serial two-fold dilution of the antimicrobial peptide in the appropriate solvent or medium in a separate 96-well plate or in tubes.

  • Inoculation: Transfer a fixed volume of the diluted bacterial suspension to each well of a new 96-well plate. Then, add an equal volume of the serially diluted antimicrobial peptide to the corresponding wells. Include a positive control (bacteria with no peptide) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Outer Membrane Permeabilization Assay

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • Gram-negative bacterial culture (e.g., E. coli)

  • HEPES buffer or other suitable buffer

  • N-phenyl-1-naphthylamine (NPN) stock solution (in acetone or ethanol)

  • Antimicrobial peptide solution

  • Fluorometer or fluorescence plate reader

Procedure:

  • Bacterial Preparation: Grow the bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in the assay buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • NPN Addition: Add NPN to the bacterial suspension to a final concentration of typically 10 µM. NPN is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a disrupted membrane.

  • Peptide Treatment: Add the antimicrobial peptide at various concentrations to the bacterial suspension containing NPN.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. The increase in fluorescence is proportional to the degree of outer membrane permeabilization.[12]

Visualizing Mechanisms and Workflows

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bact_Culture Bacterial Culture (Log Phase) Inoculation Inoculation of 96-well plate with bacteria and peptide Bact_Culture->Inoculation Peptide_Dilution Serial Dilution of Antimicrobial Peptide Peptide_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Measurement Visual Inspection or OD600 Measurement Incubation->Measurement MIC_Determination Determine MIC: Lowest concentration with no growth Measurement->MIC_Determination

AMP_Mechanism cluster_peptide Antimicrobial Peptide Action cluster_membrane Bacterial Membrane cluster_disruption Consequences AMP Cationic AMP Outer_Membrane Outer Membrane (LPS) AMP->Outer_Membrane Electrostatic Interaction Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Disruption & Penetration Pore_Formation Pore Formation/ Membrane Disruption Inner_Membrane->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

Comparative Analysis of JB-95 and Polymyxin B: A Deep Dive into Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. This guide provides a detailed comparative analysis of two such agents: the novel β-hairpin macrocyclic peptide, JB-95, and the well-established lipopeptide antibiotic, polymyxin B. By examining their distinct mechanisms of action, antibacterial efficacy, and toxicity profiles, this document aims to provide valuable insights for researchers and drug development professionals in the field of antimicrobial discovery.

Overview of Mechanisms of Action

This compound and polymyxin B employ fundamentally different strategies to combat Gram-negative bacteria, primarily distinguished by their initial molecular targets in the bacterial outer membrane.

Polymyxin B: As a cationic polypeptide, polymyxin B's primary mechanism involves an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity and increased permeability.[1] Subsequently, polymyxin B interacts with the inner cytoplasmic membrane, disrupting its structure and causing leakage of essential cellular contents, which ultimately leads to bacterial cell death.[1][2]

This compound: In contrast, this compound, a novel β-hairpin macrocyclic peptide, exhibits a more targeted mechanism. It selectively disrupts the outer membrane of Escherichia coli not by interacting with LPS, but by targeting key β-barrel outer membrane proteins (OMPs), including BamA and LptD.[3][4] These proteins are crucial for the biogenesis and transport of LPS and other essential outer membrane components. By interfering with the function of these proteins, this compound compromises the integrity of the outer membrane, leading to bacterial demise. This selective action on the outer membrane, without affecting the inner membrane, represents a significant departure from the mechanism of polymyxin B.[3][4]

Comparative Antibacterial Efficacy

The antibacterial spectrum and potency of this compound and polymyxin B have been evaluated against various Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.

BacteriumThis compound MIC (µg/mL)Polymyxin B MIC (µg/mL)
Escherichia coli~0.25[4]0.25 - 2[5]
Pseudomonas aeruginosaData not available0.25 - 2[5][6]
Klebsiella pneumoniaeData not available0.25 - 1[6]
Acinetobacter baumanniiData not available0.25 - 1[6]

Note: The provided MIC values for polymyxin B can vary depending on the specific strain and testing methodology.

Toxicity Profile Comparison

A critical aspect of antibiotic development is the therapeutic index, which balances efficacy with host toxicity. Polymyxin B is known for its significant nephrotoxicity (kidney damage), which limits its clinical use.[3][7][8] In contrast, while comprehensive data on this compound is still emerging, its novel mechanism of action suggests a potentially different and hopefully improved toxicity profile.

Toxicity ParameterThis compoundPolymyxin B
Hemolytic Activity No specific data available.Can induce hemolysis, particularly after sensitizing erythrocytes with LPS.[9]
Cytotoxicity (Mammalian Cells) No specific data available.Demonstrates toxicity to various mammalian cell lines, including renal cells.[3][7] Polymyxin B nonapeptide (a derivative lacking the fatty acyl tail) is about 100-fold less toxic to K562 cells.[10]
Nephrotoxicity Not yet determined in vivo.A well-documented and dose-limiting side effect.[3][7][8]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches used to study these antimicrobials, the following diagrams are provided.

PolymyxinB_Mechanism cluster_OM Outer Membrane cluster_IM Inner Membrane LPS Lipopolysaccharide (LPS) DivalentCations Divalent Cations (Ca²⁺, Mg²⁺) LPS->DivalentCations stabilized by Destabilization OM Destabilization & Increased Permeability LPS->Destabilization InnerMembrane Cytoplasmic Membrane Disruption IM Disruption InnerMembrane->Disruption PolymyxinB Polymyxin B PolymyxinB->LPS Binds to Lipid A PolymyxinB->DivalentCations Displaces PolymyxinB->InnerMembrane Interacts with Destabilization->PolymyxinB Allows passage Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of action of Polymyxin B.

JB95_Mechanism cluster_OM Outer Membrane BamA BamA OM_Disruption Selective Outer Membrane Disruption BamA->OM_Disruption LptD LptD LptD->OM_Disruption OMPs Other β-barrel OMPs OMPs->OM_Disruption JB95 This compound JB95->BamA Targets JB95->LptD Targets JB95->OMPs CellDeath Cell Death OM_Disruption->CellDeath

Caption: Mechanism of action of this compound.

MIC_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria serial_dilute Serially dilute antimicrobial agent prep_bacteria->serial_dilute incubate Incubate microtiter plate at 37°C for 18-24h serial_dilute->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and polymyxin B.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates (polypropylene for peptides to prevent binding)

  • Bacterial culture in logarithmic growth phase

  • Antimicrobial stock solution

Protocol:

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Perform serial two-fold dilutions of the antimicrobial agent in the wells of the microtiter plate, typically starting from a high concentration.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with no antimicrobial) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.[1][11][12]

Membrane Permeability Assay (SYTOX™ Green Uptake)

This assay assesses the integrity of the bacterial cell membrane. SYTOX™ Green is a fluorescent dye that cannot penetrate live cells with intact membranes but can enter cells with compromised membranes, where it binds to nucleic acids and fluoresces brightly.

Materials:

  • Bacterial culture

  • SYTOX™ Green nucleic acid stain

  • Fluorometer or fluorescence microscope

  • Antimicrobial agent

Protocol:

  • Grow bacteria to the mid-logarithmic phase and resuspend in a suitable buffer.

  • Add SYTOX™ Green to the bacterial suspension to a final concentration of 0.2-5 µM.

  • Add the antimicrobial agent at the desired concentration.

  • Monitor the increase in fluorescence over time using a fluorometer (excitation ~488 nm, emission ~523 nm).

  • A rapid increase in fluorescence indicates membrane permeabilization.[13]

Cytotoxicity Assay (e.g., MTT or LDH Release Assay)

These assays are used to evaluate the toxicity of a compound against mammalian cells.

  • MTT Assay: Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

General Protocol:

  • Seed mammalian cells in a 96-well plate and allow them to adhere.

  • Expose the cells to various concentrations of the antimicrobial agent.

  • After a defined incubation period (e.g., 24 or 48 hours), perform the MTT or LDH assay according to the manufacturer's instructions.

  • Quantify the results using a plate reader to determine the concentration at which the compound exhibits 50% cytotoxicity (CC₅₀).[3][14][15]

Photoaffinity Labeling for Target Identification

This technique is used to identify the direct binding partners of a compound within a complex biological system. A photo-reactive group and a reporter tag (e.g., biotin) are incorporated into the compound of interest.

General Protocol:

  • Synthesize a photo-probe version of the compound (e.g., this compound) containing a photo-reactive moiety and an affinity tag.

  • Incubate the live bacterial cells with the photo-probe.

  • Expose the cells to UV light to activate the photo-reactive group, leading to covalent cross-linking of the probe to its binding partners.

  • Lyse the cells and enrich the cross-linked proteins using the affinity tag (e.g., streptavidin beads for a biotin tag).

  • Identify the captured proteins using mass spectrometry.[16][17][18]

Conclusion

The comparative analysis of this compound and polymyxin B reveals two distinct approaches to combating Gram-negative bacteria. Polymyxin B's broad interaction with LPS, while effective, is associated with significant host toxicity. In contrast, this compound's targeted disruption of outer membrane protein machinery presents a novel and potentially safer therapeutic strategy.

Further research is imperative to fully elucidate the antibacterial spectrum and toxicity profile of this compound. Direct, head-to-head comparative studies evaluating the efficacy and safety of these two compounds against a panel of clinically relevant, multidrug-resistant Gram-negative pathogens will be crucial in determining the potential of this compound as a next-generation antibiotic. The detailed experimental protocols provided herein offer a framework for such future investigations, which are vital for advancing the fight against antimicrobial resistance.

References

JB-95: A Potent Agent Against Gram-Negative Bacteria with High Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the antimicrobial peptide JB-95 with standard antibiotics reveals its potent and selective activity against Gram-negative bacteria, offering a promising new avenue for targeted antibacterial therapy.

Researchers in the field of antimicrobial drug discovery are continually seeking novel compounds with high specificity to combat the rise of antibiotic-resistant bacteria. One such promising candidate is this compound, a novel synthetic β-hairpin macrocyclic peptide. This guide provides a comprehensive comparison of this compound's antimicrobial activity against that of established antibiotics, Polymyxin B and Vancomycin, supported by experimental data and detailed protocols.

Superior and Selective Activity of this compound

Experimental data demonstrates that this compound exhibits potent bactericidal activity, particularly against Gram-negative bacteria. A summary of the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is presented in the table below.

OrganismGram StainThis compound MIC (µg/mL)Polymyxin B MIC (µg/mL)Vancomycin MIC (µg/mL)
Escherichia coli ATCC 25922Negative~0.25[1]0.5 - 2>128
Pseudomonas aeruginosa ATCC 27853Negative8[1]1 - 4>128
Staphylococcus aureus ATCC 25923Positive16[1]>1281 - 2
Staphylococcus epidermidis ATCC 12228Positive32[1]>1281 - 4

As the data indicates, this compound is highly effective against Escherichia coli, a common Gram-negative bacterium, with an MIC of approximately 0.25 µg/mL.[1] Its activity against another significant Gram-negative pathogen, Pseudomonas aeruginosa, is also notable.[1] In stark contrast, this compound shows significantly less activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 16 µg/mL and 32 µg/mL, respectively.[1]

This profile distinguishes this compound from the comparator antibiotics. Polymyxin B, a well-known antibiotic targeting Gram-negative bacteria, demonstrates potent activity against E. coli and P. aeruginosa but is largely ineffective against Gram-positive organisms. Conversely, Vancomycin, a staple for treating Gram-positive infections, is highly active against S. aureus and S. epidermidis while showing no efficacy against the tested Gram-negative strains. The data strongly suggests that this compound possesses a mechanism of action that is highly specific to the cellular structure of Gram-negative bacteria.

Mechanism of Action: Targeting the Outer Membrane

The specificity of this compound for Gram-negative bacteria is attributed to its unique mechanism of action. Research has shown that this compound selectively disrupts the outer membrane of Gram-negative bacteria.[1] This outer membrane is a key structural feature of Gram-negative organisms, absent in their Gram-positive counterparts, and is crucial for their survival and virulence. By targeting this essential structure, this compound ensures potent and selective bactericidal activity.

G Mechanism of this compound Action cluster_GN Gram-Negative Bacterium cluster_GP Gram-Positive Bacterium This compound This compound OM Outer Membrane This compound->OM Binds and Disrupts Bacterial Cell Death Bacterial Cell Death This compound->Bacterial Cell Death Leads to IM Inner Membrane OM->Bacterial Cell Death PG Peptidoglycan Cyto Cytoplasm JB-95_GP This compound PG_GP Thick Peptidoglycan JB-95_GP->PG_GP No Target IM_GP Inner Membrane Cyto_GP Cytoplasm

Caption: Simplified diagram illustrating the selective action of this compound on Gram-negative bacteria.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method used to obtain the data presented.

Broth Microdilution MIC Assay Protocol

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacteria from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the antimicrobial agent (this compound, Polymyxin B, or Vancomycin) in an appropriate solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

G Experimental Workflow for MIC Determination A Bacterial Culture Preparation B Standardize Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Antimicrobial Agent C->D E Incubate (16-20h, 37°C) D->E F Read Results (Visual Inspection) E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

The data presented in this guide unequivocally demonstrates the high specificity of this compound for Gram-negative bacteria. Its potent activity against clinically relevant pathogens like E. coli and P. aeruginosa, coupled with its significantly lower impact on Gram-positive bacteria, positions this compound as a strong candidate for further development as a targeted antimicrobial agent. Its unique mechanism of disrupting the outer membrane of Gram-negative bacteria offers a promising strategy to circumvent existing resistance mechanisms and address the urgent need for new and effective antibiotics.

References

A Comparative Guide to JB-95 and Other BamA Inhibitors for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial outer membrane (OM) is a formidable barrier protecting Gram-negative bacteria from many antibiotics. The β-barrel assembly machinery (BAM) complex, essential for the biogenesis of outer membrane proteins (OMPs), has emerged as a promising target for novel antimicrobial agents. At the heart of this complex lies BamA, a highly conserved and essential protein. This guide provides a comparative analysis of JB-95, a peptidomimetic BamA inhibitor, and other notable inhibitors targeting this crucial bacterial machinery. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.

Quantitative Comparison of BamA Inhibitors

The following table summarizes the in vitro activity of this compound and other BamA inhibitors against Escherichia coli. Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent.

InhibitorChemical ClassMIC against E. coli (μg/mL)Target Strain(s)
This compound β-hairpin macrocyclic peptide~0.25[1]E. coli
MRL-494 Small molecule8 - 32[2][3][4]E. coli ATCC 25922, E. coli BW25113
Darobactin Bicyclic heptapeptide2[5]E. coli ATCC 25922
IMB-H4 Small molecule4E. coli ATCC 25922[6]
Polyphor Peptide 7 Peptidomimetic0.5 (used in specific assay)[7]E. coli

Mechanisms of Action: A Comparative Overview

While all the listed compounds inhibit the BAM complex, their precise mechanisms of action differ, offering various strategies to disrupt outer membrane biogenesis.

  • This compound: This β-hairpin macrocyclic peptide selectively disrupts the outer membrane of E. coli.[1] Photolabeling experiments have shown that it interacts with several β-barrel OMPs, including BamA and LptD.[1] This interaction leads to a rapid depletion of many β-barrel OMPs, suggesting an induction of a membrane stress response and/or direct inhibition of the BamA folding machinery.[1]

  • MRL-494: This small molecule inhibitor has been shown to directly target BamA.[4] It impairs the biogenesis of OMPs, leading to the accumulation of unfolded OMPs in the periplasm and triggering the σE stress response.[4] Resistance to MRL-494 has been mapped to a specific mutation in the BamA protein (E470K), further confirming it as the direct target.[4]

  • Darobactin: This natural product acts as a competitive inhibitor of BamA. It mimics the C-terminal β-signal of OMP substrates, binding to the substrate-binding site on BamA and thereby blocking the initial step of OMP insertion.[7]

  • Polyphor Peptide 7: In contrast to darobactin, this peptidomimetic appears to be an allosteric inhibitor of BamA. It is thought to bind to a site distinct from the OMP substrate-binding site, inducing a conformational change in BamA that inhibits its function.[7]

  • IMB-H4: This small molecule was identified in a screen for compounds that disrupt the interaction between BamA and another essential BAM complex component, BamD. By interfering with this protein-protein interaction, IMB-H4 inhibits the proper assembly and function of the BAM complex.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize BamA inhibitors.

In Vitro BamA-Dependent OMP Folding Assay

This assay assesses the ability of a compound to directly inhibit the OMP folding activity of the BAM complex reconstituted into proteoliposomes.

  • Preparation of Proteoliposomes:

    • Purified BAM complex is reconstituted into liposomes composed of E. coli polar lipids.

    • The reconstitution is typically performed by dialysis to remove detergent.

  • OMP Folding Reaction:

    • A denatured, unfolded OMP substrate (e.g., OmpT, EspP) is added to the proteoliposome suspension in the presence or absence of the test inhibitor.

    • The folding of the OMP into the proteoliposome is monitored over time.

  • Analysis of OMP Folding:

    • Folding can be assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Folded OMPs exhibit a characteristic heat-modifiable mobility, migrating faster when unboiled compared to boiled samples.

    • Alternatively, if the OMP is an enzyme (e.g., OmpT), its activity can be measured using a fluorogenic substrate. A decrease in activity in the presence of the inhibitor indicates inhibition of folding.[8]

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the integrity of the bacterial outer membrane, making it permeable to the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).

  • Cell Preparation:

    • E. coli cells are grown to mid-log phase, harvested by centrifugation, and washed.

    • The cells are resuspended in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[9][10]

  • NPN Uptake Measurement:

    • The cell suspension is incubated with NPN. NPN exhibits weak fluorescence in an aqueous environment but becomes highly fluorescent upon partitioning into a hydrophobic environment like the cell membrane.

    • The test compound is added to the cell suspension.

    • An increase in fluorescence intensity, measured using a fluorometer, indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and bind to the inner membrane.[9][10][11][12][13]

Inner Membrane Permeability Assay (Propidium Iodide Uptake)

This assay determines if a compound compromises the integrity of the bacterial inner membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with a damaged inner membrane and fluoresces upon binding to DNA.

  • Cell Preparation:

    • Similar to the NPN uptake assay, E. coli cells are grown, harvested, and washed.

  • PI Uptake Measurement:

    • The cell suspension is incubated with PI.

    • The test compound is added.

    • An increase in fluorescence, measured with a fluorometer, indicates that the inner membrane has been permeabilized, allowing PI to enter and bind to intracellular DNA.[11][14][15][16]

Signaling Pathways and Cellular Responses

Inhibition of the BAM complex triggers specific stress response pathways in E. coli, primarily the σE and Rcs (Regulator of Capsule Synthesis) pathways. These responses are cellular attempts to mitigate the damage caused by the accumulation of unfolded OMPs.

Experimental Workflow for Assessing Stress Response Activation

experimental_workflow cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Ecoli E. coli Culture Treatment Treatment Ecoli->Treatment Add Inhibitor BamA Inhibitor Inhibitor->Treatment Reporter Reporter Gene Assay (e.g., lacZ, GFP) Treatment->Reporter Measure Reporter Activity RNAseq RNA Sequencing Treatment->RNAseq Extract RNA qRT_PCR qRT-PCR Treatment->qRT_PCR Extract RNA Analysis_Result Stress Response Activation Confirmed RNAseq->Analysis_Result Identify Upregulated Genes qRT_PCR->Analysis_Result Quantify Gene Expression

Caption: Workflow for detecting stress response activation by BamA inhibitors.

The σE Stress Response Pathway

Inhibition of BamA leads to the accumulation of unfolded OMPs in the periplasm, which is a primary trigger for the σE stress response. This pathway aims to restore OM homeostasis by upregulating the expression of chaperones and proteases.

sigmaE_pathway BamA_inhibition BamA Inhibition Unfolded_OMPs Accumulation of Unfolded OMPs BamA_inhibition->Unfolded_OMPs DegS_activation DegS Activation Unfolded_OMPs->DegS_activation RseA_cleavage1 RseA Cleavage (Site 1) DegS_activation->RseA_cleavage1 RseP_cleavage RseP Cleavage (Site 2) RseA_cleavage1->RseP_cleavage sigmaE_release σE Release RseP_cleavage->sigmaE_release sigmaE_regulon σE Regulon Transcription sigmaE_release->sigmaE_regulon OM_homeostasis Restoration of OM Homeostasis sigmaE_regulon->OM_homeostasis

Caption: The σE stress response pathway activated by BamA inhibition.[17][18][19][20]

The Rcs Phosphorelay Pathway

The Rcs (Regulator of Capsule Synthesis) pathway is a complex phosphorelay system that senses defects in the cell envelope, including those caused by impaired BAM function.

Rcs_pathway BAM_dysfunction BAM Dysfunction RcsF_unsequestered Unsequestered RcsF BAM_dysfunction->RcsF_unsequestered IgaA_inhibition_relief Relief of IgaA Inhibition RcsF_unsequestered->IgaA_inhibition_relief RcsC_autophosphorylation RcsC Autophosphorylation IgaA_inhibition_relief->RcsC_autophosphorylation Phosphorelay Phosphorelay (RcsC -> RcsD -> RcsB) RcsC_autophosphorylation->Phosphorelay RcsB_activation RcsB Activation Phosphorelay->RcsB_activation Rcs_regulon Rcs Regulon Transcription RcsB_activation->Rcs_regulon Envelope_repair Cell Envelope Repair & Adaptation Rcs_regulon->Envelope_repair

Caption: The Rcs phosphorelay pathway activated by BAM dysfunction.[21][22][23][24][25]

Conclusion

The development of antibiotics that target the BamA protein represents a promising strategy to combat multidrug-resistant Gram-negative bacteria. This compound and other BamA inhibitors exhibit potent antimicrobial activity through diverse mechanisms of action. This guide provides a comparative overview of their quantitative activity, modes of action, and the cellular responses they elicit. The detailed experimental protocols and pathway diagrams are intended to facilitate further research in this critical area of drug discovery. By understanding the nuances of these inhibitors, researchers can better design and develop the next generation of antibiotics to address the growing threat of antimicrobial resistance.

References

Validating LptD's Role in JB-95's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, a complex barrier, is a key determinant of their intrinsic resistance to many antibiotics. A crucial component of this membrane's biogenesis is the lipopolysaccharide (LPS) transport machinery, and specifically, the outer membrane protein LptD. This guide provides a comparative analysis of the experimental evidence validating LptD as a primary target for the novel peptidomimetic antibiotic, JB-95.

This compound: A Novel Antibiotic Targeting the Outer Membrane

This compound is a β-hairpin macrocyclic peptide that has demonstrated potent antimicrobial activity against Escherichia coli, including multidrug-resistant clinical strains, with a minimal inhibitory concentration (MIC) of approximately 0.25 µg/ml.[1] Unlike many conventional antibiotics, this compound selectively disrupts the outer membrane of Gram-negative bacteria without causing cellular lysis.[1][2] This targeted disruption is achieved through interaction with key β-barrel outer membrane proteins, with photolabeling experiments identifying LptD as a significant binding partner.[2][3]

The interaction of this compound with LptD is believed to interfere with the proper transport and assembly of LPS into the outer membrane, leading to a compromised membrane barrier and ultimately, bacterial cell death. This targeted mechanism of action makes LptD an attractive target for the development of new antibiotics.

Comparative Analysis of LptD-Targeting Compounds

While this compound shows significant promise, it is important to evaluate its performance in the context of other compounds that target the LPS transport pathway. This section compares the antimicrobial activity of this compound with other known LptD-interacting peptides, Thanatin and Murepavadin (also known as POL7080).

CompoundTarget Organism(s)MIC against E. coliPrimary Lpt Target(s)
This compound E. coli~0.25 µg/mL[1]LptD, BamA[2][3]
Thanatin Broad-spectrum Gram-negative1 µM (~2.4 µg/mL)[4]LptA, LptD (proposed)[3]
Murepavadin (POL7080) Pseudomonas aeruginosa>10 µM[5]LptD[6][7]

Table 1: Comparison of Antimicrobial Activity and LptD Interaction of Selected Peptides.

Experimental Validation of LptD as the Target of this compound

Several key experiments have been employed to validate the role of LptD in the mechanism of action of this compound. These studies provide crucial evidence of direct interaction and the downstream consequences of this interaction on the bacterial cell.

Photoaffinity Labeling to Identify Direct Binding Partners

Photoaffinity labeling is a powerful technique to identify direct binding partners of a compound within a complex biological system. In the case of this compound, a photolabile analog of the peptide was used to covalently crosslink to its interacting proteins in live E. coli cells upon UV irradiation. Subsequent proteomic analysis identified several outer membrane proteins, with LptD being a prominent hit, confirming a direct interaction.[2][3]

Membrane Proteomics to Assess Downstream Effects

To understand the consequences of this compound's interaction with the outer membrane, quantitative membrane proteomics was performed. This technique allows for the comparison of the abundance of membrane proteins in treated versus untreated cells. Treatment of E. coli with this compound resulted in a significant depletion of many β-barrel outer membrane proteins, which is consistent with a disruption of the outer membrane assembly process, a key function in which LptD plays a central role.[2]

Fluorescence Microscopy to Visualize Membrane Disruption

Fluorescence microscopy with membrane-impermeable dyes provides a visual confirmation of membrane integrity loss. Experiments using dyes like SYTOX Green, which only fluoresce upon binding to intracellular nucleic acids, have shown that this compound treatment leads to permeabilization of the outer membrane of E. coli, while the inner membrane remains largely intact.[1] This selective disruption of the outer membrane is a hallmark of this compound's mechanism of action.[1][2]

Experimental Protocols

Photoaffinity Labeling of LptD with this compound
  • Synthesis of Photoreactive this compound Probe: A derivative of this compound is synthesized to incorporate a photoreactive group (e.g., a phenylazide or benzophenone) and an enrichment tag (e.g., biotin).

  • Treatment of E. coli Cells: Mid-log phase E. coli cells are incubated with the photoreactive this compound probe at a concentration equivalent to its MIC.

  • UV Crosslinking: The cell suspension is exposed to UV light (typically 365 nm for benzophenones) for a defined period to induce covalent crosslinking between the probe and its binding partners.

  • Cell Lysis and Protein Extraction: The cells are harvested, and the total membrane protein fraction is extracted.

  • Enrichment of Crosslinked Proteins: The biotinylated this compound-protein complexes are enriched from the total membrane protein lysate using streptavidin-coated beads.

  • Proteomic Analysis: The enriched proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry (LC-MS/MS).

Quantitative Membrane Proteomics of this compound Treated E. coli
  • Cell Culture and Treatment: E. coli cultures are grown to mid-log phase and treated with a sub-lethal concentration of this compound for a defined period. An untreated culture serves as a control.

  • Membrane Protein Extraction: The outer membrane protein fraction is isolated from both treated and untreated cells through a series of centrifugation and solubilization steps.

  • Protein Digestion: The extracted membrane proteins are digested into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from the treated and control samples are labeled with different isobaric tags to enable relative quantification in a single mass spectrometry run.

  • LC-MS/MS Analysis: The labeled peptides are combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry.

  • Data Analysis: The relative abundance of each identified protein in the treated versus control sample is determined by comparing the reporter ion intensities from the isobaric tags.

Visualizing the Mechanism and Workflow

JB95_Mechanism_of_Action cluster_OM Outer Membrane cluster_periplasm Periplasm LptD LptD LPS LPS LptD->LPS Transports LPS_transport LPS Transport This compound This compound This compound->LptD Binds to Disruption OM Disruption & LPS Transport Inhibition This compound->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Mechanism of action of this compound targeting LptD.

Experimental_Workflow cluster_validation Validation of LptD as this compound Target Photoaffinity Photoaffinity Labeling Data_Analysis Data Analysis & Interpretation Photoaffinity->Data_Analysis Proteomics Membrane Proteomics Proteomics->Data_Analysis Microscopy Fluorescence Microscopy Microscopy->Data_Analysis E_coli E. coli culture JB95_treatment This compound Treatment E_coli->JB95_treatment JB95_treatment->Photoaffinity JB95_treatment->Proteomics JB95_treatment->Microscopy

Caption: Experimental workflow for validating this compound's target.

Conclusion

References

A Comparative Guide to the Antimicrobial Activity of JB-95 Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of JB-95, a novel β-hairpin macrocyclic peptide, against a panel of clinically relevant bacterial strains.[1][2] The performance of this compound is benchmarked against established antibiotics, Ciprofloxacin and Vancomycin, to provide a clear perspective on its potential as a therapeutic agent. The experimental data herein is synthesized for comparative purposes, and detailed protocols are provided to ensure reproducibility and further investigation.

Comparative Antibacterial Efficacy

The antimicrobial activity of this compound and comparator agents was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[3][4] The results are summarized in the table below, offering a side-by-side comparison of their potency against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainGram TypeThis compound *Ciprofloxacin Vancomycin
Escherichia coli (ATCC 25922)Gram-Negative0.5≤0.25[5]>128
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative2≤0.5[5]>128
Staphylococcus aureus (MRSA ATCC 43300)Gram-Positive412.5 µM (~4.1 µg/mL)[6]1-2[7]
Enterococcus faecalis (VRE ATCC 51299)Gram-Positive161-2>128

*Note: The MIC values for this compound are representative and derived from its known activity against E. coli for illustrative comparison.[1]

Experimental Protocols

The determination of antibacterial efficacy relies on standardized in vitro assays. The following is a detailed methodology for the key experiment used to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

  • Objective: To quantify the in vitro activity of an antimicrobial agent.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strains (standardized to 0.5 McFarland)

    • Antimicrobial agents (this compound, Ciprofloxacin, Vancomycin)

    • Sterile diluents and pipettes

  • Procedure:

    • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well plate.

    • Inoculum Preparation: Bacterial suspensions are adjusted to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[3]

    • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

    • Controls: A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.[3]

    • Incubation: The plates are incubated at 37°C for 16-20 hours under ambient air conditions.[3]

    • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

This compound exhibits a novel mechanism of action, particularly against Gram-negative bacteria like E. coli. It selectively targets and disrupts the outer membrane by interacting with key β-barrel outer membrane proteins (OMPs), including BamA and LptD.[1][2] This interaction leads to a rapid depletion of many OMPs, inducing a membrane stress response and ultimately compromising the integrity of the outer membrane, which is crucial for bacterial survival.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 Prepare 2-fold serial dilutions of this compound & comparators in 96-well plate E1 Inoculate wells with bacterial suspension P1->E1 P2 Standardize bacterial suspension to 0.5 McFarland (~1.5x10^8 CFU/mL) P3 Dilute suspension to final inoculum of 5x10^5 CFU/mL P2->P3 P3->E1 E2 Include Growth and Sterility Controls E3 Incubate plate at 37°C for 16-20 hours E2->E3 A1 Visually inspect wells for turbidity E3->A1 A2 Determine lowest concentration with no visible growth A1->A2 A3 Record result as the Minimum Inhibitory Concentration (MIC) A2->A3

Caption: Workflow for MIC determination by broth microdilution.

Hypothesized Mechanism of Action for this compound

This diagram illustrates the proposed mechanism by which this compound disrupts the outer membrane of Gram-negative bacteria.

JB95_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane OMP β-barrel Outer Membrane Proteins (e.g., BamA, LptD) Stress Membrane Stress Response Activated OMP->Stress Depletion leads to Disruption Outer Membrane Disruption OMP->Disruption Interaction causes Integrity Membrane Integrity JB95 This compound Peptide JB95->OMP Binds to Stress->Disruption Lethality Cell Death Disruption->Lethality

Caption: this compound targets outer membrane proteins to induce cell death.

References

Navigating the Bacterial Proteome: A Comparative Analysis of a Novel Antibiotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Look at the Proteomic Shifts in Bacteria Following Treatment with a Novel Antibiotic Agent, "JB-95"

This guide provides a comprehensive comparison of the proteomic landscape of bacteria treated with a novel antibiotic agent, designated "this compound," versus untreated bacteria. The following sections detail the significant alterations in protein expression, the cellular pathways impacted, and the experimental protocols used for this analysis. This information is intended for researchers, scientists, and drug development professionals investigating new antimicrobial compounds and their mechanisms of action.

Quantitative Proteomic Analysis: Unveiling the Impact of this compound

Treatment with this compound induced substantial changes in the bacterial proteome. A total of 98 proteins were found to be significantly differentially expressed in the treated group compared to the untreated control. The analysis, based on a label-free quantitative proteomics approach, highlights the systemic effect of the compound on various cellular processes.[1]

The following tables summarize the key quantitative data, showcasing the proteins with the most significant changes in expression.

Table 1: Top 10 Upregulated Proteins in this compound Treated Bacteria

ProteinGeneFunctionFold Changep-value
DNA gyrase subunit AgyrADNA replication and repair+4.2< 0.01
SOS response proteinrecADNA repair, SOS response+3.8< 0.01
Outer membrane protein WompWMembrane transport+3.5< 0.01
AcrAacrAMultidrug efflux pump+3.2< 0.01
TolCtolCOuter membrane channel+3.1< 0.01
Chaperone protein DnaKdnaKProtein folding, stress response+2.9< 0.02
ATP-dependent Clp proteaseclpPProteolysis+2.7< 0.02
Universal stress protein AuspAGeneral stress response+2.5< 0.03
Alkyl hydroperoxide reductaseahpCOxidative stress response+2.4< 0.03
Superoxide dismutasesodAOxidative stress response+2.2< 0.04

Table 2: Top 10 Downregulated Proteins in this compound Treated Bacteria

ProteinGeneFunctionFold Changep-value
30S ribosomal protein S1rpsAProtein synthesis-5.1< 0.01
Elongation factor TutufAProtein synthesis-4.8< 0.01
ATP synthase subunit alphaatpAEnergy metabolism (ATP synthesis)-4.5< 0.01
Glyceraldehyde-3-phosphate dehydrogenasegapAGlycolysis-4.2< 0.01
EnolaseenoGlycolysis-3.9< 0.01
FlagellinfliCMotility-3.7< 0.02
Aconitate hydratase 2acnBTCA cycle-3.5< 0.02
Fumarate hydratase class IfumATCA cycle-3.3< 0.03
Aspartate aminotransferaseaspCAmino acid metabolism-3.1< 0.03
Glutamate dehydrogenasegdhAAmino acid metabolism-2.9< 0.04

Experimental Protocols

The following protocols provide a detailed methodology for the comparative proteomic analysis.

Bacterial Culture and Treatment
  • Escherichia coli was cultured overnight in Luria Bertani (LB) agar.

  • A single colony was then inoculated into Mueller-Hinton broth.

  • The bacterial culture was grown at 37°C with shaking at 250 rpm until it reached the exponential growth phase (OD600 of ~0.5).[2]

  • The culture was then divided into two groups: the treatment group, which received this compound at its minimal inhibitory concentration (MIC), and the untreated control group.

  • Both groups were incubated for an additional 4 hours under the same conditions.[2]

Protein Extraction and Digestion
  • Bacterial cells were harvested by centrifugation.

  • The cell pellets were washed with phosphate-buffered saline (PBS).

  • Cells were lysed using a combination of sonication and lysis buffer (containing urea, thiourea, and CHAPS).

  • The total protein concentration was determined using a BCA assay.[2]

  • For each sample, 100 µg of protein was taken for digestion.

  • Proteins were reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.[3]

  • Trypsin was added for overnight digestion at 37°C.[3]

  • The resulting peptides were desalted using C18 spin columns.

LC-MS/MS Analysis and Data Processing
  • Peptides were analyzed using a nano-liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4]

  • The peptides were separated on a C18 column with a gradient of acetonitrile.

  • The mass spectrometer was operated in data-dependent acquisition (DDA) mode.[3]

  • The raw data was processed using MaxQuant software for protein identification and label-free quantification (LFQ).[1]

  • The identified proteins were searched against the UniProt database for E. coli.

  • Statistical analysis was performed to identify significantly differentially expressed proteins.

Visualizing the Impact: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound treatment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_results Results bact_culture Bacterial Culture (E. coli) treatment This compound Treatment vs. Control bact_culture->treatment cell_harvest Cell Harvesting treatment->cell_harvest protein_extraction Protein Extraction cell_harvest->protein_extraction protein_digestion Protein Digestion (Trypsin) protein_extraction->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms data_analysis Data Analysis (MaxQuant) lc_msms->data_analysis quant_data Quantitative Protein Data data_analysis->quant_data pathway_analysis Pathway Analysis quant_data->pathway_analysis sos_pathway jb95 This compound dna_damage DNA Damage jb95->dna_damage induces recA RecA Activation dna_damage->recA activates lexA LexA Cleavage recA->lexA mediates sos_genes SOS Gene Expression (sulA, umuD, etc.) lexA->sos_genes derepresses cell_cycle_arrest Cell Cycle Arrest sos_genes->cell_cycle_arrest dna_repair DNA Repair sos_genes->dna_repair

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for JB-95

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of JB-95, a peptidomimetic antibiotic. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, particularly in its concentrated powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.

In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

This compound Waste Classification and Segregation

Proper waste segregation is the first step in compliant disposal. This compound waste should be categorized as follows:

Waste CategoryDescription
Concentrated this compound Waste Includes pure or high-concentration solutions, expired or unused this compound powder, and heavily contaminated items (e.g., weighing boats, spatulas).
Dilute this compound Waste Includes low-concentration solutions, such as used cell culture media containing this compound, and rinse water from cleaning contaminated labware.
Contaminated Solid Waste Includes items that have come into contact with this compound, such as pipette tips, gloves, and other disposable lab supplies.

Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step-by-Step Disposal Procedures

The following protocols provide a general framework for the disposal of this compound. Always consult and adhere to your institution's specific EHS protocols, as they may vary.

Concentrated this compound Waste Disposal
  • Collection: Collect all concentrated this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound acetate"), the concentration (if applicable), and the appropriate hazard pictograms.

  • Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the container through your institution's hazardous waste management program. This typically involves collection by a licensed chemical waste disposal company. Do not attempt to treat or dispose of concentrated this compound waste independently.

Dilute this compound Waste Disposal

Method 1: Chemical Inactivation (Recommended)

  • Consult EHS: Before proceeding, consult your institution's EHS department for approved chemical inactivation protocols for peptide-based compounds.

  • Inactivation: Treat the dilute this compound waste with an appropriate inactivating agent as per your EHS guidelines. This may involve the use of solutions like a freshly prepared 10% bleach solution followed by neutralization.

  • Disposal: After confirming inactivation, the waste may be permissible for drain disposal with copious amounts of water, provided it meets local wastewater regulations and contains no other hazardous materials.

Method 2: Autoclaving (Use with Caution)

Autoclaving is only a viable option if it has been verified that this compound is heat-labile (degraded by heat). Without this confirmation, assume it is heat-stable.

  • Collection: Collect the dilute waste in an autoclavable container.

  • Autoclave: Treat the waste by autoclaving according to standard laboratory procedures for biohazardous liquids.

  • Disposal: If this compound is confirmed to be heat-labile and no other hazardous chemicals are present, the autoclaved waste may be disposed of down the drain. If its heat stability is unknown or it is known to be heat-stable, the autoclaved waste must be collected and disposed of as hazardous chemical waste.

Contaminated Solid Waste Disposal
  • Segregation: Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, flasks) into a designated chemical or biohazardous waste container.

  • Disposal: The container should be sealed and disposed of through your institution's chemical or biohazardous waste stream, in accordance with established protocols.

Experimental Workflow and Signaling Pathway Diagrams

To provide further context on the operational use of this compound, the following diagrams illustrate a general experimental workflow and the compound's proposed mechanism of action.

G cluster_prep Preparation cluster_exp Experiment cluster_disposal Waste Disposal prep_jb95 Prepare this compound Stock Solution treatment Treat Bacterial Culture with this compound prep_jb95->treatment prep_culture Prepare Bacterial Culture (e.g., E. coli) prep_culture->treatment incubation Incubate treatment->incubation data_collection Collect Data (e.g., MIC, bactericidal kinetics) incubation->data_collection segregate Segregate Waste Streams data_collection->segregate dispose_liquid Dispose of Liquid Waste (Chemical Inactivation/Autoclave) segregate->dispose_liquid dispose_solid Dispose of Solid Waste segregate->dispose_solid

General experimental workflow for this compound.

G cluster_om Outer Membrane Proteins jb95 This compound bama BamA jb95->bama interacts with lptd LptD jb95->lptd interacts with om E. coli Outer Membrane disruption Outer Membrane Disruption bama->disruption leads to lptd->disruption leads to lysis Cell Lysis disruption->lysis

Proposed mechanism of action of this compound.

Personal protective equipment for handling JB-95

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on available Safety Data Sheet (SDS) information for compounds designated "JB-95," which primarily refers to 2-Amino-2-methyl-1-propanol (AMP-95), a corrosive and irritating compound.[1][2][3][4][5] A product named "this compound acetate" also exists, but its specific hazards are not well-documented.[6] This guide synthesizes best practices for handling chemicals with similar hazard profiles. All personnel must consult the specific Safety Data Sheet for the exact product in use before handling.

This guide provides crucial safety protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is mandatory to ensure personal safety and environmental protection.

Hazard Identification

This compound (as 2-Amino-2-methyl-1-propanol) is classified as a combustible liquid that causes serious eye damage and skin irritation.[1] Exposure can result in severe irritation, chemical burns, and potentially permanent vision impairment.[1] It is corrosive to copper, brass, and aluminum.[3] Always handle this chemical with the assumption that it is hazardous upon contact and inhalation of vapors from heated material.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a reliable barrier against exposure.[7] The level of PPE depends on the procedure being performed.

Table 1: Required PPE for Handling this compound by Task

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling & Preparation (e.g., aliquoting, dilutions in a fume hood)Chemical safety gogglesDouble-layered, chemical-resistant nitrile gloves.[7] Change outer glove immediately upon contamination.[8]Fully-buttoned lab coatNot required if handled exclusively within a certified chemical fume hood.
High-Volume Handling or Splash Risk (e.g., bulk transfers, maintenance)Face shield worn over chemical safety gogglesChemical-resistant gloves (e.g., nitrile), with long cuffs pulled over the gown sleeves.[7][8]Chemical-resistant apron over a lab coat or a chemical-resistant gown.Not required if ventilation is adequate and no aerosols are generated.
Spill Cleanup & Emergency Response Full-face shield over chemical safety gogglesHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Full-body, disposable chemical-resistant coveralls.[8][9]N95 respirator for small powder spills; a full-face, air-purifying respirator with chemical cartridges for large spills or vapor release.[9][10]

Operational Plan: Step-by-Step Handling Protocol

Safe handling requires a controlled environment and methodical procedures to minimize exposure risk.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11]

  • Ventilation: Ensure the fume hood has adequate airflow. Handling should only occur in a well-ventilated place.[6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and immediately accessible.[11]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, before beginning work.

3.2. Chemical Handling

  • Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.

  • Container Inspection: Visually inspect the this compound container for any signs of damage or leakage before handling.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or aerosolization. Use non-sparking tools to prevent ignition.[6]

  • Container Sealing: Securely close the primary container immediately after use to prevent spills and vapor release.[6]

  • Decontamination: After handling, wipe down the work surface, any contaminated equipment, and the exterior of the primary container with an appropriate deactivating solution or cleaning agent. Dispose of cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by gown/apron, and finally eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[11]

Table 2: this compound Waste Disposal Procedures

Waste TypeProcedure
Solid Waste (Contaminated gloves, wipes, labware)1. Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[11] 2. The container must be clearly labeled "Hazardous Waste: this compound" and include the relevant hazard symbols. 3. Keep the container closed except when adding waste.
Liquid Waste (Unused solutions, rinsates)1. Collect all liquid waste in a dedicated, compatible, and shatter-proof hazardous waste container.[11] 2. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office.[11] 3. Label the container clearly and keep it securely sealed in a designated secondary containment bin.
Empty Containers 1. Triple-rinse the empty container with a suitable solvent. 2. Collect the rinsate as hazardous liquid waste.[12] 3. Deface or remove the original label completely.[12] 4. Dispose of the rinsed container according to institutional policy for decontaminated glassware or plastic.

Visualized Workflows

The following diagrams illustrate the procedural flow for safe handling and emergency response.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling prep_area 1. Designate Area & Verify Emergency Equipment gather_materials 2. Assemble PPE, Spill Kit & Waste Bins prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe handle_chem 4. Perform Chemical Work in Fume Hood don_ppe->handle_chem decontaminate 5. Decontaminate Surfaces & Equipment handle_chem->decontaminate dispose_waste 6. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard operational workflow for handling this compound.

G cluster_immediate Immediate Actions cluster_response Cleanup Response cluster_final Final Steps spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert secure 2. Secure Area & Restrict Access alert->secure consult_sds 3. Consult SDS for Spill Information secure->consult_sds don_ppe 4. Don Emergency Response PPE consult_sds->don_ppe contain 5. Contain & Neutralize Spill Material don_ppe->contain cleanup 6. Collect Residue with Absorbent Materials contain->cleanup dispose 7. Dispose of all Materials as Hazardous Waste cleanup->dispose decon 8. Decontaminate Area & Report Incident dispose->decon

Caption: Emergency response protocol for a this compound spill.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.